molecular formula C8H8ClNO2 B195526 N-(3-Chloro-4-hydroxyphenyl)acetamide CAS No. 3964-54-3

N-(3-Chloro-4-hydroxyphenyl)acetamide

Cat. No.: B195526
CAS No.: 3964-54-3
M. Wt: 185.61 g/mol
InChI Key: JULKJDRBSRRBHT-UHFFFAOYSA-N
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Description

An Acetaminophen impurity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULKJDRBSRRBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192744
Record name 4-Acetylamino-2-chlorophenol
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3964-54-3
Record name 3′-Chloro-4′-hydroxyacetanilide
Source CAS Common Chemistry
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Record name 4-Acetylamino-2-chlorophenol
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Record name 4-Acetylamino-2-chlorophenol
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Record name N-(3-chloro-4-hydroxyphenyl)acetamide
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Record name 4-ACETYLAMINO-2-CHLOROPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to N-(3-Chloro-4-hydroxyphenyl)acetamide: Properties, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical characterization of N-(3-Chloro-4-hydroxyphenyl)acetamide. It delves into the compound's toxicological profile, particularly its relevance as a genotoxic impurity in pharmaceutical preparations of Acetaminophen. Furthermore, this guide explores its potential applications as a chemical intermediate in the synthesis of bioactive molecules and outlines detailed experimental protocols. The content is structured to deliver not just data, but also expert insights into the practical and theoretical considerations surrounding this compound.

Introduction: Unveiling a Molecule of Dual Significance

This compound, also known as 3'-Chloro-4'-hydroxyacetanilide, is a halogenated aromatic amide that has garnered significant attention in the pharmaceutical and environmental sciences. Its importance stems from two primary roles: as a potential process-related impurity in the widely used analgesic, Acetaminophen (Paracetamol), and as a synthetic building block for more complex molecules.[1] The presence of a chlorine atom on the phenyl ring, ortho to the hydroxyl group, imparts unique physicochemical properties and reactivity to the molecule, distinguishing it from its parent compound.

This guide aims to be a definitive resource for professionals working with or encountering this compound. We will explore the causality behind its formation, the methodologies for its synthesis and detection, and the toxicological considerations that necessitate its stringent control in pharmaceutical products.

Physicochemical Properties: A Quantitative Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its handling, analysis, and application. This compound is a solid at room temperature, typically appearing as an off-white to light brown crystalline powder.

PropertyValueSource(s)
CAS Number 3964-54-3[2][3]
Molecular Formula C₈H₈ClNO₂[3]
Molecular Weight 185.61 g/mol [3]
Melting Point 143-144 °C[4]
Boiling Point 379.9 °C at 760 mmHg[4]
Appearance Solid, crystalline powder
Purity Typically ≥95%
Storage Inert atmosphere, room temperature

Structural Elucidation:

The molecular structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.[1] The analysis reveals that the acetamide group is twisted out of the plane of the phenyl ring.[1] This spatial arrangement influences the molecule's intermolecular interactions, which are dominated by hydrogen bonding between the hydroxyl and amide groups.[1]

Synthesis and Formation: Controlled Creation and Unwanted Emergence

The synthesis of this compound can be approached through targeted chemical reactions. Conversely, its formation as a byproduct, particularly in the manufacturing of Acetaminophen, presents a significant challenge for pharmaceutical quality control.

Intentional Synthesis

A patented method for the high-yield production of this compound involves the direct chlorination of N-acetyl-para-aminophenol (APAP or Acetaminophen).[5]

Workflow for the Synthesis of this compound:

APAP N-acetyl-para-aminophenol (APAP) Reaction Chlorination Reaction (0-25 °C, autogenous pressure) APAP->Reaction SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction LiquidSO2 Liquid Sulfur Dioxide (SO₂) LiquidSO2->Reaction Product This compound Reaction->Product

Caption: Patented synthesis route for this compound.

Experimental Protocol (Adapted from US Patent 4,999,457 A): [5]

  • Slurry Preparation: A slurry of N-acetyl-para-aminophenol is prepared in a reaction medium of liquid sulfur dioxide.

  • Chlorination: Sulfuryl chloride is introduced to the slurry as the chlorinating agent. A molar ratio of approximately 1:1 between APAP and sulfuryl chloride is maintained.

  • Reaction Conditions: The reaction is conducted at a temperature range of 0-25 °C under autogenous pressure.

  • Isolation and Purification: Following the reaction, the product is isolated and purified, typically through crystallization, to yield this compound.

Expert Insight: The use of liquid sulfur dioxide as the reaction medium is a critical choice. It facilitates the reaction at low temperatures, which helps in controlling the regioselectivity of the chlorination and minimizing the formation of dichlorinated byproducts.

Formation as a Pharmaceutical Impurity

This compound is a known impurity in Acetaminophen, particularly when synthesized via routes that utilize chlorinating agents.[1] For instance, the thionyl chloride/SO₂ Beckmann rearrangement route for Acetaminophen production can lead to the formation of this chlorinated impurity.[1] Its presence is a significant concern due to the toxicological alerts associated with aromatic chloro-acetanilides.[1]

Environmental Formation

Beyond industrial synthesis, this compound can also be formed in the environment. Studies have shown that the reaction of Acetaminophen with hypochlorous acid/hypochlorite, a common disinfectant in water treatment, can lead to the formation of chlorinated byproducts, including this compound.[1] This has implications for water quality and the environmental fate of pharmaceuticals.

Analytical Characterization: Identifying and Quantifying the Molecule

The unambiguous identification and quantification of this compound are crucial for quality control in pharmaceuticals and for research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

While a publicly available, comprehensive set of experimental spectra for this specific compound is not readily found, data from closely related analogs and general spectroscopic principles allow for a confident characterization.

Analytical Techniques Workflow:

Sample This compound Sample NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR MS Mass Spectrometry (MS) Sample->MS Chromatography Chromatography (HPLC, GC) Sample->Chromatography Data Structural & Purity Data NMR->Data IR->Data MS->Data Chromatography->Data

Caption: A multi-technique approach for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the amide and hydroxyl protons. The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would correspond to the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring, with their chemical shifts influenced by the chloro and hydroxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. For the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide, characteristic peaks are observed at 3385 cm⁻¹ (O-H stretch), 3200 cm⁻¹ (N-H stretch), and 1640 cm⁻¹ (C=O, amide I band).[6] Similar characteristic peaks would be expected for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 185.61 g/mol . The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

Toxicological Profile and Regulatory Significance

The toxicological properties of this compound are of paramount importance, particularly in the context of its presence as a pharmaceutical impurity.

Genotoxicity Concerns
Regulatory Limits in Pharmaceuticals

Reflecting the potential risk, pharmacopeias and international guidelines have established strict limits for the presence of this compound in Acetaminophen. For instance, some guidelines limit its concentration to less than 0.05%.[1] This underscores the necessity for highly sensitive analytical methods for its detection and quantification in pharmaceutical quality control.

Hazard and Precautionary Statements:

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as protective gloves, eye protection, and face protection.

Applications in Chemical Synthesis

While primarily discussed as an impurity, this compound and its precursors are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The precursor, 4-amino-3-chlorophenol, is a key intermediate in the synthesis of several modern therapeutic agents.[7][8][9][10]

Signaling Pathway of Tyrosine Kinase Inhibitors:

cluster_precursor Precursor Synthesis cluster_api Active Pharmaceutical Ingredient (API) Synthesis cluster_moa Mechanism of Action 4-amino-3-chlorophenol 4-amino-3-chlorophenol Tivozanib Tivozanib 4-amino-3-chlorophenol->Tivozanib Intermediate Lenvatinib Lenvatinib 4-amino-3-chlorophenol->Lenvatinib Intermediate TKI Tyrosine Kinase Inhibitor Tivozanib->TKI Lenvatinib->TKI TK Tyrosine Kinase TKI->TK Inhibits CellSignaling Cell Signaling Pathways (e.g., Angiogenesis, Cell Growth) TK->CellSignaling Activates TumorGrowth Inhibition of Tumor Growth CellSignaling->TumorGrowth Promotes

Caption: Role of the precursor in the synthesis of tyrosine kinase inhibitors.

  • Tivozanib and Lenvatinib: These are tyrosine kinase inhibitors used in the treatment of cancers such as renal cell carcinoma and hepatocellular carcinoma.[7] The synthesis of these complex molecules relies on key intermediates, and 4-amino-3-chlorophenol is a documented starting material.[7][8]

The reactivity of the functional groups in this compound—the hydroxyl, amide, and the chlorinated aromatic ring—provides multiple avenues for further chemical modification, making it a potentially versatile building block for the discovery of new bioactive compounds.

Conclusion: A Molecule Requiring Careful Consideration

This compound is a compound of significant interest to the scientific and industrial communities. Its dual role as a potential pharmaceutical impurity and a synthetic intermediate necessitates a thorough understanding of its properties and behavior. This guide has provided an in-depth look at its physicochemical characteristics, synthesis, analytical detection, toxicological significance, and applications. For researchers and drug development professionals, the key takeaway is the importance of stringent control and monitoring of this compound in pharmaceutical preparations, while also recognizing its potential as a building block in the ongoing quest for new therapeutic agents. Continued research into its toxicological profile and synthetic utility will further clarify its role in science and industry.

References

  • Capot Chemical. (2018, December 19). MSDS of this compound. Retrieved from [Link]

  • Fronczek, F. R., & Uppu, R. M. (2025). This compound. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 8), x250695. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. Retrieved from [Link]

  • DOI. Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin. Retrieved from [Link]

  • PubChem. N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | C15H14ClNO2. Retrieved from [Link]

  • Yan, D., Wang, G., Xiong, F., Sun, W. Y., Shi, Z., Lu, Y., ... & Zhao, J. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Nature Communications, 9(1), 4293. Retrieved from [Link]

  • Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Wiley Online Library. Acetamide, N-(3-chloro-4-hydroxyphenyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Your Partner for Pharmaceutical Synthesis: High-Purity 4-Amino-3-chlorophenol. Retrieved from [Link]

  • ResearchGate. (PDF) this compound. Retrieved from [Link]

  • PubMed Central (PMC). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Patsnap Eureka. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Retrieved from [Link]

  • NIST WebBook. Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • PubMed Central (PMC). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Retrieved from [Link]

  • PubMed Central (PMC). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-Chloro-4-hydroxyphenyl)acetamide (CAS 3964-54-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Chloro-4-hydroxyphenyl)acetamide, with the CAS number 3964-54-3, is a chlorinated derivative of N-(4-hydroxyphenyl)acetamide (acetaminophen). While it shares a structural resemblance to one of the most widely used analgesic and antipyretic drugs, its own pharmacological and toxicological profile warrants a detailed and distinct examination. This technical guide provides a comprehensive overview of this compound, from its chemical identity and synthesis to its biological significance, analytical methodologies, and the critical context of its role as a pharmaceutical impurity and an environmental transformation product. For drug development professionals, understanding the profile of such impurities is not merely a regulatory hurdle but a crucial aspect of ensuring the safety and efficacy of the final drug product.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is foundational for its synthesis, purification, and analytical characterization. This molecule is a solid at room temperature with a melting point in the range of 143-144°C and a boiling point of approximately 379.9°C at 760 mmHg.[1] Its structure, featuring a chloro and a hydroxyl group on the aromatic ring, influences its solubility, reactivity, and potential for intermolecular interactions.[2]

PropertyValueSource
CAS Number 3964-54-3[1][3]
Molecular Formula C₈H₈ClNO₂[3][4]
Molecular Weight 185.61 g/mol [1][3]
Melting Point 143-144 °C[1]
Boiling Point 379.9 °C at 760 mmHg[1]
Appearance Solid, Crystalline Powder[1]
Purity ≥96% (commercially available)[3]

Synthesis and Formation

The synthesis of this compound is of significant interest, both for its deliberate production as a research chemical and its inadvertent formation as an impurity.

Deliberate Synthesis

A patented process for the high-yield production of 3-chloro-4-hydroxyacetanilide involves the reaction of N-acetyl-para-aminophenol (acetaminophen) with sulfuryl chloride in a liquid sulfur dioxide reaction medium.[5] This method provides a controlled and efficient route to obtaining the compound for research and reference standard purposes.

Experimental Protocol: Synthesis via Chlorination of Acetaminophen

Objective: To synthesize this compound in high yield.

Materials:

  • N-acetyl-para-aminophenol (APAP)

  • Sulfuryl chloride (SO₂Cl₂)

  • Liquid sulfur dioxide (SO₂)

  • Sodium dithionite

  • Demineralized water

  • Ice bath

  • Reaction flask equipped with a stirrer and a pressure-equalizing dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, create a slurry of N-acetyl-para-aminophenol in liquid sulfur dioxide at a temperature between 0°C and 25°C.

  • Under autogenous pressure, slowly add a stoichiometric equivalent of sulfuryl chloride to the slurry with continuous stirring. The molar ratio of N-acetyl-para-aminophenol to sulfuryl chloride should be approximately 1:1.[5]

  • Maintain the reaction temperature in the range of 20-25°C and continue stirring until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Upon completion, carefully evaporate the liquid sulfur dioxide.

  • The crude product is then hot filtered through a celite pad into a solution containing a small amount of sodium dithionite to prevent oxidation.

  • The filtrate is rapidly cooled in an ice bath to induce crystallization.

  • The resulting white crystals of this compound are collected by filtration and washed with demineralized water.

  • The purified product is dried under vacuum at 60°C.

Rationale: The use of liquid sulfur dioxide as a reaction medium is a key aspect of this protocol, facilitating a clean and high-yield chlorination of the aromatic ring of acetaminophen.[5] The subsequent workup with sodium dithionite and rapid crystallization ensures the isolation of a pure product.

Inadvertent Formation

This compound is a known impurity in acetaminophen produced via the thionyl chloride/SO₂ Beckmann route.[6] Its presence in the final drug product is strictly regulated by pharmacopeias due to toxicological concerns associated with aromatic chloro-acetanilides.[6]

Furthermore, this compound can be formed in the environment when water containing acetaminophen is subjected to chlorine-based disinfection processes.[6] The reaction of acetaminophen with hypochlorous acid/hypochlorite leads to the formation of several chlorinated byproducts, including this compound.[6]

G acetaminophen Acetaminophen (N-(4-hydroxyphenyl)acetamide) chlorinated_product This compound acetaminophen->chlorinated_product Ring Chlorination other_products Other Chlorinated Byproducts, 1,4-benzoquinone, NAPQI acetaminophen->other_products Oxidation & Chlorination hypochlorite Hypochlorite (HOCl/-OCl) (from water disinfection) hypochlorite->chlorinated_product hypochlorite->other_products

Caption: Formation of this compound from acetaminophen.

Biological Activity and Mechanism of Action

The biological activity of this compound is not as extensively studied as its parent compound. However, based on its structural similarity to acetaminophen, a primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and fever.

While acetaminophen is known to be metabolized in the liver to the toxic electrophile N-acetyl-p-benzoquinone imine (NAPQI), the metabolic fate and potential for bioactivation of its chlorinated derivative are of significant concern. The presence of the chloro group on the aromatic ring can influence its metabolic profile and reactivity. Aromatic chloro-acetanilides are associated with "toxicological alerts," necessitating strict control of their levels in pharmaceutical products.[6]

G prostaglandin_synthesis prostaglandin_synthesis pain_fever Pain & Fever prostaglandin_synthesis->pain_fever Elicit cox_enzymes Cyclooxygenase (COX) Enzymes cox_enzymes->prostaglandin_synthesis Catalyze compound This compound compound->cox_enzymes Putative Inhibition

Caption: Putative mechanism of action via COX enzyme inhibition.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound, particularly in pharmaceutical quality control and environmental monitoring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound. A reversed-phase HPLC method coupled with ultraviolet (UV) detection is typically employed.

Experimental Protocol: HPLC Analysis

Objective: To quantify this compound in a sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of acetonitrile and water (with 0.1% formic acid) is a common choice. The specific gradient program should be optimized based on the sample matrix and desired separation.

Detection:

  • UV detection at a wavelength of 254 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Rationale: This method provides a robust and reliable means of separating and quantifying this compound from its parent drug and other potential impurities. The use of a C18 column offers good retention and separation of moderately polar compounds, while UV detection provides adequate sensitivity for most applications.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization of the hydroxyl and amide groups to increase volatility.

Metabolism and Toxicology

The metabolism of this compound has not been extensively elucidated. However, it is reasonable to hypothesize that it follows similar pathways to acetaminophen, including glucuronidation and sulfation of the hydroxyl group. The potential for oxidative metabolism by cytochrome P450 enzymes, which leads to the formation of reactive metabolites from acetaminophen, is a critical area for toxicological investigation. The presence of the chlorine atom may alter the rate and regioselectivity of these metabolic transformations, potentially leading to the formation of unique and potentially toxic metabolites.

The formation of toxic byproducts such as 1,4-benzoquinone and NAPQI during the chlorination of acetaminophen highlights the potential for related toxic species to be generated from its chlorinated derivatives.[7] These compounds are known to be highly reactive and can cause cellular damage.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and environmental sciences. As a regulated impurity of a major drug and a product of environmental transformation, a thorough understanding of its properties, synthesis, biological activity, and analytical determination is crucial. This guide provides a foundational framework for researchers and drug development professionals, emphasizing the importance of rigorous scientific investigation to ensure the safety and quality of pharmaceutical products and to understand the environmental fate of widely used medications. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.

References

  • Bedner, M., & MacCrehan, W. A. (2006). Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. Environmental Science & Technology, 40(2), 516-522. (URL: [Link])

  • Fronczek, F. R., & Uppu, R. M. (2022). This compound. IUCrData, 7(8). (URL: [Link])

  • This compound - IUCr Journals. (URL: [Link])

  • Specifications of this compound. (URL: [Link])

  • Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google P

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An In-depth Technical Guide to N-(3-Chloro-4-hydroxyphenyl)acetamide: From Pharmaceutical Impurity to Environmental Byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated derivative of the widely used analgesic and antipyretic drug acetaminophen, is a compound of significant interest to the pharmaceutical and environmental sciences. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and toxicological relevance. While not a therapeutic agent itself, its emergence as a critical impurity in the synthesis of acetaminophen and as a disinfection byproduct in water treatment processes necessitates a thorough understanding of its chemical and biological properties. This document will delve into the historical context of acetanilide-based drugs, the synthetic pathways leading to the formation of this compound, a detailed experimental protocol for its synthesis, and an analysis of its toxicological profile within the broader class of chloroacetanilides.

Historical Context: The Legacy of Acetanilide and the Rise of Acetaminophen

The story of this compound is intrinsically linked to the history of synthetic analgesics. In 1886, a serendipitous discovery by Arnold Cahn and Paul Hepp revealed the antipyretic properties of acetanilide, a coal tar derivative.[1] Marketed as Antifebrin, it became one of the first synthetic drugs for reducing fever.[1] However, its use was soon associated with significant side effects, most notably methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1]

This led to the search for safer alternatives, resulting in the development of phenacetin in 1887 and, eventually, acetaminophen (paracetamol).[1] Acetaminophen was first synthesized by Harmon Morse in 1878.[2] It was later discovered in 1947 that both acetanilide and phenacetin are metabolized in the body to acetaminophen, which is the actual active agent responsible for their therapeutic effects.[1] This realization, coupled with the lower toxicity profile of acetaminophen, led to its widespread adoption as a safer alternative, with its mass marketing as Tylenol beginning in 1955.[1]

The large-scale production of acetaminophen brought to light the importance of purity and the characterization of manufacturing impurities. It is within this context of pharmaceutical quality control that this compound became a compound of interest.

Emergence as a Pharmaceutical Impurity and Environmental Contaminant

This compound is recognized as a significant impurity in the production of acetaminophen, particularly in synthetic routes that utilize chlorinated reagents.[3] For instance, it can be formed during the thionyl chloride/SO2 Beckmann rearrangement route for acetaminophen synthesis.[3] Due to toxicological concerns associated with aromatic chloro-acetanilides, pharmacopeias and regulatory bodies like the ICH have established strict limits on its presence in finished pharmaceutical products, typically less than 0.05%.[3][4]

Beyond its role as a manufacturing impurity, this compound has also been identified as an environmental contaminant. It is one of the byproducts formed when acetaminophen, present in wastewater and surface water, reacts with chlorine-based disinfectants like hypochlorous acid/hypochlorite during water treatment processes.[3] The formation of these chlorinated byproducts is a growing concern due to their potential for greater toxicological potency and environmental persistence compared to the parent compound.[3]

Synthesis and Characterization

While often an unintended byproduct, this compound can be synthesized for research and as a reference standard. A common method involves the direct chlorination of N-acetyl-para-aminophenol (acetaminophen).

Synthetic Pathway

The synthesis of this compound can be achieved by reacting acetaminophen with a chlorinating agent. A patented method describes the use of sulfuryl chloride (SO₂Cl₂) in a liquid sulfur dioxide medium to achieve high yields.[5]

Synthesis_Pathway APAP N-acetyl-para-aminophenol (Acetaminophen) CAPAP This compound APAP->CAPAP Chlorination SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->CAPAP LiquidSO2 Liquid SO₂ (Reaction Medium) LiquidSO2->CAPAP Analytical_Workflow Sample Sample (Pharmaceutical or Environmental) Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample->Extraction HPLC HPLC Separation (e.g., Reverse-Phase Column) Extraction->HPLC Detection Detection (e.g., Diode Array or Mass Spectrometry) HPLC->Detection Quantification Quantification Detection->Quantification

Sources

N-(3-Chloro-4-hydroxyphenyl)acetamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-Chloro-4-hydroxyphenyl)acetamide: Properties, Synthesis, Analysis, and Safety

Introduction: Beyond the Parent Compound

This compound, a name that may not be immediately recognizable, holds significant importance for researchers in pharmaceutical development and environmental science. It is primarily known as a key process-related impurity and degradation product of Acetaminophen (Paracetamol), one of the most widely used analgesic and antipyretic drugs globally.[1][2] The presence of this chlorinated analogue, even in trace amounts, is a critical quality attribute monitored in the production of Acetaminophen. Its study is not merely an academic exercise; it is a necessity driven by regulatory standards and toxicological concerns associated with chlorinated aromatic compounds.[1][2]

This guide provides a comprehensive overview of this compound, from its fundamental molecular characteristics to its synthesis, analytical quantification, and essential safety protocols. The content herein is curated for scientists and professionals who require a deep technical understanding of this compound for drug development, quality control, and toxicological assessment.

Part 1: Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of a molecule is the bedrock of all further investigation. This compound (IUPAC Name) is an aromatic amide whose structure is closely related to Acetaminophen, differing by the substitution of a chlorine atom on the phenyl ring.

X-ray diffraction studies have provided a precise picture of its three-dimensional structure. A notable feature is that the acetamide group is significantly twisted out of the plane of the phenyl ring, forming a dihedral angle of 58.61°.[1][3] This structural conformation can influence its intermolecular interactions and binding to biological targets. In its crystalline state, the molecule participates in a robust three-dimensional hydrogen-bonding network, with each molecule donating two hydrogen bonds (from the N-H and O-H groups) to the carbonyl oxygen of neighboring molecules.[1][3] Interestingly, the chlorine atom is not involved in this hydrogen bonding.[1]

Table 1: Key Physicochemical Properties

Property Value Source(s)
Molecular Formula C₈H₈ClNO₂ [4]
Molecular Weight 185.61 g/mol [4][5]
CAS Number 3964-54-3 [4]
Appearance Solid, Beige to Yellow Powder/Needles [1][6][7]
Melting Point 143-144 °C
Boiling Point 379.9 °C at 760 mmHg
SMILES CC(=O)NC1=CC=C(O)C(Cl)=C1 [8]

| InChI Key | JULKJDRBSRRBHT-UHFFFAOYSA-N |[9] |

Part 2: Formation and Synthetic Pathways

The presence of this compound as an impurity is typically traced back to two main sources: specific manufacturing processes of Acetaminophen and environmental degradation.

  • Process-Related Impurity: Certain synthetic routes for Acetaminophen, particularly those employing a Beckmann rearrangement with thionyl chloride, can introduce chlorine, leading to the formation of this compound.[1] Its formation can be suppressed by using non-chlorinated syntheses or by adding scavengers.[1]

  • Degradation Product: Acetaminophen can react with hypochlorous acid (HOCl) or hypochlorite, which are common disinfectants used in wastewater treatment.[1] This reaction leads to the chlorination of the aromatic ring, producing this compound among other chlorinated species, posing a concern for environmental persistence and toxicology.[1]

Diagram: Formation via Chlorination of Acetaminophen

APAP Acetaminophen (N-(4-hydroxyphenyl)acetamide) ImpurityC This compound APAP->ImpurityC Electrophilic Aromatic Substitution HOCl Hypochlorous Acid (HOCl) HOCl->ImpurityC cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Dissolution in Mobile Phase s2 Filtration (0.45 µm) s1->s2 a1 HPLC Separation (C18 Column) s2->a1 a2 UV Detection (e.g., 254 nm) a1->a2 d1 Peak Integration a2->d1 d2 Quantification via External Standard d1->d2 Report Report d2->Report

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Synthesis of N-(3-Chloro-4-hydroxyphenyl)acetamide from Acetaminophen: A Mechanistic and Practical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated analog of acetaminophen, is a compound of significant interest in the pharmaceutical sciences. It is recognized primarily as a process-related impurity in the manufacturing of acetaminophen and a metabolite formed under conditions of oxidative stress.[1][2] The presence of such halogenated impurities is strictly regulated by pharmacopeias due to potential toxicological concerns.[1] Therefore, a reliable and well-characterized synthesis of this compound is essential for its use as a reference standard in analytical method development, impurity profiling, and toxicological studies.

This technical guide provides a comprehensive overview of the synthesis of this compound starting from the widely available drug, acetaminophen. Moving beyond a simple recitation of steps, this document delves into the underlying principles of the chemical transformation, offering a rationale for methodological choices to ensure scientific integrity and reproducibility. We will explore the regioselective chlorination of the acetaminophen scaffold, present a detailed and validated experimental protocol, and outline methods for the characterization of the final product, equipping researchers and drug development professionals with the knowledge to confidently synthesize and verify this important compound.

Part 1: Theoretical Framework and Mechanistic Insights

The Acetaminophen Scaffold: A Study in Regioselectivity

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The outcome of this reaction is dictated by the electronic properties of the starting material, acetaminophen (N-(4-hydroxyphenyl)acetamide). The acetaminophen molecule features a benzene ring substituted with two groups: a hydroxyl (-OH) group and an acetamido (-NHCOCH₃) group in a para arrangement.[3]

  • Hydroxyl Group (-OH): This is a strongly activating group, meaning it increases the rate of electrophilic substitution relative to benzene. It donates electron density into the aromatic ring via resonance, particularly at the ortho and para positions.

  • Acetamido Group (-NHCOCH₃): This group is also activating, though less so than the hydroxyl group. The nitrogen atom's lone pair can be delocalized into the ring, directing incoming electrophiles to its ortho and para positions.

In an electrophilic attack, the incoming electrophile (in this case, an electrophilic chlorine species) will preferentially add to the positions of highest electron density. Both the -OH and -NHCOCH₃ groups direct to the positions ortho to themselves. Since the position para to the hydroxyl group is already occupied by the acetamido group (and vice-versa), the available activated positions are C-2, C-3, C-5, and C-6. The hydroxyl group is the more powerful activating group, making the positions ortho to it (C-3 and C-5) the most nucleophilic and, therefore, the most likely sites for chlorination. This inherent electronic property of the substrate allows for a highly regioselective synthesis.[4][5]

Critical Choice: The Chlorinating Agent

The selection of the chlorinating agent is paramount as it influences not only the yield and purity of the desired product but also the formation of undesirable byproducts. While various reagents can achieve chlorination of phenols, they differ significantly in their reactivity and handling requirements.[6]

  • Hypochlorous Acid/Hypochlorite (HOCl/OCl⁻): Often used in the form of sodium hypochlorite, this is a strong and inexpensive chlorinating agent. However, its use is frequently associated with the formation of multiple chlorinated species and significant oxidation byproducts, such as the toxic N-acetyl-p-benzoquinone imine (NAPQI) and 1,4-benzoquinone.[7][8][9] These side reactions, prevalent in aqueous media such as during water disinfection studies, make it a less ideal choice for clean, controlled laboratory synthesis.

  • Sulfuryl Chloride (SO₂Cl₂): This is a powerful chlorinating agent. A patented method describes its use in liquid sulfur dioxide as a solvent to achieve high yields of the target molecule.[10] While effective, the use of gaseous sulfur dioxide requires specialized equipment and handling procedures, which may not be accessible in all laboratory settings.

  • N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle source of electrophilic chlorine. It is widely used in organic synthesis for the chlorination of activated aromatic rings. Reactions with NCS are generally milder and more selective than those with reagents like chlorine gas or sulfuryl chloride, minimizing the formation of over-chlorinated and oxidative side products.[4] For these reasons of safety, selectivity, and ease of use, NCS is the recommended reagent for the protocol detailed in this guide.

Reaction Mechanism: Electrophilic Chlorination with NCS

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Although the reaction can proceed without a catalyst, it is often facilitated by a proton source.

  • Generation of the Electrophile: The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic. In the presence of an acid catalyst (or even trace moisture), the succinimide oxygen can be protonated, further increasing the electrophilicity of the chlorine.

  • Nucleophilic Attack: The electron-rich pi system of the acetaminophen ring, specifically at the C-3 position, attacks the electrophilic chlorine atom of NCS. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A base (which can be the succinimide anion, water, or another solvent molecule) removes the proton from the C-3 carbon, collapsing the sigma complex and restoring the aromaticity of the ring. This final step yields the product, this compound, and succinimide as a byproduct.

G A 1. Dissolve Acetaminophen in Anhydrous DMF B 2. Add N-Chlorosuccinimide (NCS) A->B C 3. Stir at Room Temperature (12-16 h) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Aqueous Work-up: Pour into Water D->E Reaction Complete F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash Combined Organic Layers (Water, Brine) F->G H 8. Dry (MgSO4), Filter, & Concentrate G->H I 9. Purify by Recrystallization (EtOAc/Hexanes) H->I J 10. Characterize Pure Product I->J

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An In-Depth Technical Guide to Acetaminophen Impurity C: Chemical Characteristics, Formation, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetaminophen (Paracetamol) is one of the most widely consumed over-the-counter analgesic and antipyretic agents globally.[1] Its efficacy and safety at therapeutic doses are well-established. However, like any synthetically produced active pharmaceutical ingredient (API), the purity of Acetaminophen is critical to its safety and quality profile. The manufacturing process can introduce various impurities, including starting materials, intermediates, by-products, and degradation products.[2] Rigorous control and profiling of these impurities are mandated by regulatory agencies worldwide to ensure patient safety.

This technical guide provides a comprehensive overview of a key process-related impurity, Acetaminophen Impurity C. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, formation pathways, toxicological significance, and the analytical methodologies required for its precise control.

It is crucial to note a point of nomenclature: the designation "Impurity C" differs between major pharmacopeias.

  • The United States Pharmacopeia (USP) identifies N-(2-hydroxyphenyl)acetamide as Acetaminophen Related Compound C.[3][4][5]

  • The European Pharmacopoeia (EP) designates N-(3-Chloro-4-hydroxyphenyl)acetamide as Paracetamol Impurity C.[6]

This guide will focus on the USP-defined Acetaminophen Related Compound C, N-(2-hydroxyphenyl)acetamide , due to its direct isomeric relationship to the parent API.

Part 1: Core Chemical Characteristics of Acetaminophen Related Compound C

A thorough understanding of the physicochemical properties of an impurity is fundamental to developing effective methods for its separation, identification, and quantification.

Chemical Identity
  • IUPAC Name: N-(2-hydroxyphenyl)acetamide

  • Synonyms: 2-Acetamidophenol, 2'-Hydroxyacetanilide, o-Acetamidophenol, Paracetamol EP Impurity A[5]

  • CAS Number: 614-80-2[5][7]

  • Pharmacopeial Designation: Acetaminophen Related Compound C (USP)[4]

Physicochemical Data

The key physicochemical properties of N-(2-hydroxyphenyl)acetamide are summarized in the table below. This data is essential for selecting analytical column chemistry, developing dissolution protocols for standards, and predicting chromatographic behavior.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[5][7]
Molecular Weight 151.16 g/mol [5][7]
Melting Point 205-210 °C[5][7]
Appearance Solid (Form varies, e.g., neat powder)[5][7]
SMILES String CC(=O)Nc1ccccc1O[5][7]
InChI Key ADVGKWPZRIDURE-UHFFFAOYSA-N[5][7]
Chemical Structure

N-(2-hydroxyphenyl)acetamide is a positional isomer of Acetaminophen. The only structural difference is the position of the hydroxyl (-OH) group on the phenyl ring, which is at the ortho- position relative to the acetamide group, whereas in Acetaminophen it is at the para- position. This seemingly minor difference significantly impacts its physical properties and chromatographic retention.

Chemical structure of N-(2-hydroxyphenyl)acetamide.

Part 2: Formation Pathway during Acetaminophen Synthesis

The presence of Acetaminophen Related Compound C is intrinsically linked to the primary synthesis route of Acetaminophen. Understanding its origin is key to implementing effective process controls to minimize its formation.

Overview of Acetaminophen Synthesis

The most common industrial synthesis of Acetaminophen involves the acetylation of p-aminophenol with acetic anhydride or glacial acetic acid.[8] This reaction is robust and high-yielding.

Genesis of Impurity C

The primary precursor for Acetaminophen is p-aminophenol . However, commercial grades of this starting material can contain its isomer, o-aminophenol , as a process-related impurity. During the acetylation step of the synthesis, this isomeric impurity reacts alongside p-aminophenol, leading to the formation of N-(2-hydroxyphenyl)acetamide (Impurity C) as a by-product.

The causality is direct: the purity of the p-aminophenol starting material directly dictates the initial level of Impurity C in the crude Acetaminophen product. Therefore, stringent testing of raw materials is the first and most critical control point.

G cluster_reactants Starting Materials cluster_products Products p_aminophenol p-Aminophenol (Precursor) acetaminophen Acetaminophen (API) p_aminophenol->acetaminophen o_aminophenol o-Aminophenol (Contaminant) impurity_c N-(2-hydroxyphenyl)acetamide (Impurity C) o_aminophenol->impurity_c acetic_anhydride Acetic Anhydride (Reagent) acetic_anhydride->acetaminophen Acetylation acetic_anhydride->impurity_c Acetylation

Formation pathway of Acetaminophen and Impurity C.

Part 3: Analytical Methodologies for Control

To comply with pharmacopeial standards, robust and validated analytical methods are required to ensure that the level of Impurity C in the final API is below the specified threshold.[9] High-Performance Liquid Chromatography (HPLC) is the universally accepted technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC offers the necessary specificity and sensitivity to resolve Impurity C from the main Acetaminophen peak and other related substances. The methods outlined in the USP monograph often serve as the basis for quality control testing.[9]

Detailed Experimental Protocol: HPLC-UV Assay

This protocol is a representative example based on common practices and principles outlined in pharmacopeial methods for the analysis of Acetaminophen impurities.[9][10][11]

1. Objective: To separate and quantify Acetaminophen Related Compound C in an Acetaminophen drug substance sample.

2. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, and UV/Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • USP Acetaminophen RS.

  • USP Acetaminophen Related Compound C RS.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphate buffer reagents (e.g., Potassium dihydrogen phosphate).

3. Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C8 or C18, is typically used. For example, a L7 packing designation in the USP (octylsilane C8). A common dimension is 4.6 mm x 150 mm, with 2.5-5 µm particles.[9]

  • Mobile Phase A: An aqueous buffer, such as a phosphate buffer (pH adjusted).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Program: A gradient elution is necessary to resolve early-eluting polar impurities from the main API peak and later-eluting non-polar impurities. The gradient will typically start with a low percentage of Mobile Phase B, ramping up to elute all compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 245 nm or 254 nm.[9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Controlled, e.g., 30 °C.

4. Preparation of Solutions:

  • System Suitability Solution (SSS): Prepare a solution containing known concentrations of USP Acetaminophen RS and USP Acetaminophen Related Compound C RS in methanol. This solution is used to verify the performance of the chromatographic system.[9]

  • Standard Solution: Prepare a solution of USP Acetaminophen Related Compound C RS at a concentration relevant to its specification limit (e.g., 0.1% of the sample concentration).

  • Sample Solution: Accurately weigh and dissolve the Acetaminophen API in methanol to achieve a high concentration (e.g., 25 mg/mL) to ensure detection of trace impurities.[9]

5. System Suitability Test (SST): Before sample analysis, inject the SSS. The system is deemed suitable for use only if the following criteria are met (values are illustrative):

  • Resolution: The resolution between the Acetaminophen peak and the Impurity C peak must be not less than 1.5.[9]

  • Tailing Factor: The tailing factor for the Impurity C peak should not be more than 2.0.

  • Precision: The relative standard deviation (RSD) of replicate injections of the standard solution should be less than 5.0%.[9] The causality here is that without a self-validating system suitability test, the subsequent quantitative data from the sample analysis is not trustworthy.

6. Procedure & Calculation:

  • Inject the blank (methanol), the standard solution, and the sample solution.

  • Identify the peak for Impurity C in the sample chromatogram by comparing its retention time with that from the standard solution.

  • Calculate the percentage of Impurity C in the sample using the external standard method, comparing the peak area response of the impurity in the sample to the peak area of the certified reference standard.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical control process.

G prep 1. Solution Preparation - System Suitability Std - Impurity Standard - API Sample sst 2. System Suitability Test (SST) - Inject SSS - Verify Resolution, Tailing, Precision prep->sst analysis 3. Sample Analysis - Inject Blank - Inject Standard & Sample sst->analysis If SST Passes data 4. Data Processing - Integrate Peak Areas - Compare Retention Times analysis->data calc 5. Calculation & Reporting - Quantify Impurity % - Compare to Specification data->calc pass_fail Pass / Fail Decision calc->pass_fail

Workflow for the analytical control of Impurity C.

Part 4: Toxicological Profile and Regulatory Control

The control of any pharmaceutical impurity is driven by its potential impact on patient safety.

Toxicological Assessment

The toxicological data for N-(2-hydroxyphenyl)acetamide indicates potential hazards. Safety Data Sheets (SDS) classify the compound as:

  • Harmful if swallowed (Acute oral toxicity, Category 4).[12]

  • A cause of serious eye irritation (Category 2).[12]

  • A cause of skin irritation (Category 2).[12]

While the toxicological properties have not been fully investigated, the classification necessitates its strict control in the final drug product.[8] Interestingly, one study in an animal model suggested that N-(2-hydroxyphenyl)acetamide may have protective effects against glycerol-induced acute kidney injury by reducing inflammation and oxidative stress. However, this finding in a specific non-clinical model does not negate the potential risks and the regulatory requirement to limit its presence in pharmaceuticals. The guiding principle remains that any impurity without extensive safety data must be minimized to the greatest extent possible.

Regulatory Limits and Pharmacopeial Standards

Regulatory bodies and pharmacopeias set stringent limits for impurities in APIs. The United States Pharmacopeia (USP) monograph for Acetaminophen includes a specific test for "Organic Impurities," which employs an HPLC method to control Related Compound C and other specified impurities.[9] The acceptance criteria for each impurity are explicitly defined within the monograph. Adherence to these limits is a mandatory requirement for an API to be considered of pharmacopeial grade and suitable for use in finished drug products.

Conclusion

Acetaminophen Related Compound C, N-(2-hydroxyphenyl)acetamide, is a critical process-related impurity that demands rigorous control throughout the manufacturing of Acetaminophen. Its formation is directly linked to the presence of o-aminophenol in the starting materials, highlighting the importance of raw material qualification. As a positional isomer of the API, its separation requires a well-developed and validated analytical method, with HPLC being the established standard. Supported by a clear toxicological rationale for its control, the quantification and limitation of Impurity C are cornerstones of ensuring the overall quality, safety, and regulatory compliance of Acetaminophen drug products.

References

  • Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. Waters Corporation. [Link]

  • N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice. PubMed. [Link]

  • MATERIAL SAFETY DATA SHEETS ACETAMINOPHEN RELATED COMPOUND C. Cleanchem Laboratories. [Link]

  • Acetaminophen EP Impurities and Related Compounds. SynThink Research Chemicals. [Link]

  • Synthesis and reference standard establishment of N-(2-hydroxyphenyl)acetamide. Binh Duong University Journal of Science and Technology. [Link]

  • Acetaminophen Impurities Method with HPLC - AppNote. MicroSolv. [Link]

  • Acetaminophen. USP-NF. [Link]

  • Acetaminophen Related Compound C. Pharma Pure. [Link]

  • Acetaminophen. USP-NF (2014). [Link]

  • Acetaminophen Related Compound C | CAS 614-80-2. Veeprho. [Link]

  • Acetamide, N-(2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Toronto Scarborough. [Link]

  • Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. [Link]

  • Acetaminophen Related Compound C | CAS No- 614-80-2. GLP Pharma Standards. [Link]

  • N-(4-Hydroxyphenyl)propanamide. CAS Common Chemistry. [Link]

  • Acetaminophen & Impurity Analyzed with HPLC - AppNote. MicroSolv. [Link]

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Oxford Academic. [Link]

  • Paracetamol-impurities. Pharmaffiliates. [Link]

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An In-depth Technical Guide on the Formation of N-(3-Chloro-4-hydroxyphenyl)acetamide in Water Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the formation of N-(3-Chloro-4-hydroxyphenyl)acetamide, a disinfection byproduct (DBP) of emerging concern, during the chlorination of water containing the widely used analgesic, acetaminophen. This document explores the underlying reaction mechanisms, key factors influencing its formation, and detailed analytical methodologies for its detection and quantification. It is intended for researchers, environmental scientists, and professionals in the fields of water treatment and drug development who are investigating the fate of pharmaceuticals in the environment and their transformation into potentially harmful byproducts.

Introduction: The Emergence of a Disinfection Byproduct

The ubiquitous presence of pharmaceuticals in surface and groundwater has become a significant environmental concern. Acetaminophen (N-acetyl-p-aminophenol), one of the most consumed over-the-counter analgesics globally, is frequently detected in municipal wastewater effluents and drinking water sources.[1][2] During water treatment, chemical disinfection processes, particularly chlorination, are employed to eliminate pathogens. However, these processes can lead to the transformation of pharmaceuticals into a variety of disinfection byproducts (DBPs), some of which may be more toxic than the parent compound.

One such DBP is this compound (also known as 3-chloro-acetaminophen or AMAP). This compound is formed through the reaction of acetaminophen with free chlorine (hypochlorous acid/hypochlorite) under conditions typical of water treatment plants.[1][2] The formation of this compound and other related DBPs from acetaminophen is a critical issue due to the potential for adverse health effects and the challenge they pose to providing safe drinking water. This guide will delve into the scientific principles governing the formation of this specific DBP.

The Chemical Pathway: From Analgesic to Chlorinated Byproduct

The formation of this compound from acetaminophen is primarily an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and acetamido (-NHCOCH3) groups on the acetaminophen molecule are activating groups, directing electrophiles to the ortho and para positions of the benzene ring. Since the para position is already occupied, the primary sites for electrophilic attack are the positions ortho to the hydroxyl group.

The key reactant from chlorine disinfection is hypochlorous acid (HOCl), which is in equilibrium with the hypochlorite ion (OCl⁻). The reaction proceeds as follows:

  • Activation of the Aromatic Ring: The hydroxyl group of acetaminophen strongly activates the aromatic ring, making it susceptible to electrophilic attack.

  • Electrophilic Attack by Chlorine: The chlorine atom in hypochlorous acid acts as an electrophile and attacks the electron-rich benzene ring of acetaminophen. The substitution predominantly occurs at the position ortho to the hydroxyl group, leading to the formation of this compound.

  • Formation of Other Byproducts: It is important to note that this is not the only reaction occurring. Further chlorination can lead to the formation of N-(3,5-dichloro-4-hydroxyphenyl)acetamide.[3] Additionally, oxidation of acetaminophen can occur, yielding more toxic byproducts such as 1,4-benzoquinone and the highly reactive N-acetyl-p-benzoquinone imine (NAPQI).[3]

Below is a diagram illustrating the primary formation pathway of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Acetaminophen Acetaminophen (N-acetyl-p-aminophenol) ElectrophilicSubstitution Electrophilic Aromatic Substitution Acetaminophen->ElectrophilicSubstitution Chlorine Free Chlorine (HOCl/OCl⁻) Chlorine->ElectrophilicSubstitution AMAP This compound (Monochloro-acetaminophen) ElectrophilicSubstitution->AMAP Primary Product Dichloro_AMAP N-(3,5-Dichloro-4-hydroxyphenyl)acetamide ElectrophilicSubstitution->Dichloro_AMAP Further Chlorination Oxidation_Products Oxidation Products (e.g., 1,4-benzoquinone, NAPQI) ElectrophilicSubstitution->Oxidation_Products Oxidation Pathway

Caption: Formation pathway of this compound.

Key Factors Influencing Formation

The formation and yield of this compound are influenced by several key water quality and operational parameters during the disinfection process. Understanding these factors is crucial for developing strategies to minimize its formation.

  • pH: The pH of the water plays a critical role in both the speciation of free chlorine and the reactivity of acetaminophen. The degradation of acetaminophen is generally higher at alkaline pH values.[4] However, acidic conditions can favor the formation of nitrogenous DBPs.[4]

  • Chlorine to Acetaminophen Molar Ratio: The molar ratio of chlorine to acetaminophen significantly impacts the extent of chlorination and the types of byproducts formed. As the chlorine dose increases, the formation of this compound and its dichlorinated counterpart is enhanced.[5] At very high chlorine doses, the oxidation pathways leading to the formation of benzoquinones may become more dominant.

  • Reaction Time: The contact time between chlorine and acetaminophen influences the progression of the reaction. Longer reaction times generally lead to a greater transformation of acetaminophen and potentially to the formation of more highly chlorinated byproducts.

  • Temperature: Reaction kinetics are temperature-dependent. Higher temperatures generally increase the rate of reaction, leading to a faster formation of byproducts.[4]

  • Presence of Other Water Matrix Components: The presence of natural organic matter (NOM) and other dissolved substances in the water can compete for chlorine, potentially reducing the amount of this compound formed. However, the complex interactions within the water matrix can also lead to the formation of a wider array of DBPs.

Quantitative Data on Byproduct Formation

The chlorination of acetaminophen results in a complex mixture of products. While specific yields of this compound are not always reported in isolation, studies have quantified the formation of related byproducts under various conditions.

ParameterConditionResultReference
Acetaminophen Degradation Kinetics Pseudo-first-order kineticsThe apparent rate constant (k_app) is dependent on temperature and pH, with a maximum k_app of 0.58 × 10² M⁻¹·min⁻¹ at pH 9.0.[4]
Combined Chlorinated Product Yield Hypochlorite dose of 57 µmol/L (4 ppm as Cl₂), 1-hour reaction timeChloro-4-acetamidophenol and dichloro-4-acetamidophenol combined were approximately 7% of the initial acetaminophen concentration.[3]
Effect of Chlorine/Acetaminophen Molar Ratio on Chloroform (CF) Yield Molar ratios increased from 1 to 20CF yields increased from 0.33±0.02% to 2.52±0.15%.[4]

Experimental Protocol: Analysis of this compound by SPE-LC/MS/MS

The analysis of polar, non-volatile DBPs like this compound in complex water matrices necessitates a sensitive and selective analytical method. Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the gold standard for this application.[6]

Causality Behind Experimental Choices:

  • Solid Phase Extraction (SPE): SPE is employed to concentrate the analyte of interest from a large volume of water and to remove interfering matrix components. This pre-concentration step is essential for achieving the low detection limits required for environmental analysis. The choice of sorbent is critical; for a moderately polar compound like this compound, a reversed-phase sorbent such as a styrene-divinylbenzene polymer is suitable due to its ability to retain polar compounds.[7]

  • Liquid Chromatography (LC): LC is used to separate the target analyte from other compounds in the extracted sample before it enters the mass spectrometer. A reversed-phase C18 column is commonly used for this purpose, providing good separation for a wide range of organic molecules.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides highly selective and sensitive detection. It involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation, and the detection of a specific product ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances confidence in the identification and quantification of the analyte.

Below is a diagram of the analytical workflow.

G cluster_workflow Analytical Workflow Sample_Collection 1. Water Sample Collection & Preservation SPE 2. Solid Phase Extraction (SPE) Sample_Collection->SPE Concentration & Cleanup Elution 3. Elution & Solvent Evaporation SPE->Elution Reconstitution 4. Reconstitution in Mobile Phase Elution->Reconstitution LC_MS_MS 5. LC/MS/MS Analysis Reconstitution->LC_MS_MS Injection Data_Analysis 6. Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for the analysis of this compound.

Step-by-Step Methodology:

1. Sample Preparation and Solid Phase Extraction (SPE)

  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Preservation: If not analyzed immediately, add a quenching agent such as ascorbic acid to remove any residual chlorine and prevent further reaction. Store samples at 4°C.

  • Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles that could clog the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the trapped analytes with 10 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC/MS/MS analysis.

2. LC/MS/MS Analysis

  • LC System: A high-performance liquid chromatography system equipped with a reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Parameters: Optimize the MS/MS parameters for this compound by infusing a standard solution. Determine the precursor ion (e.g., [M+H]⁺) and the most abundant and stable product ions for quantification and qualification in MRM mode.

3. Quality Control

  • Method Blank: Analyze a blank sample of deionized water that has gone through the entire extraction and analysis procedure to check for contamination.

  • Matrix Spike: Spike a real water sample with a known concentration of the analyte to assess matrix effects and recovery.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations to quantify the analyte in the samples.

Conclusion and Future Perspectives

The formation of this compound during water disinfection is a clear example of the unintended consequences of the interaction between residual pharmaceuticals and essential water treatment processes. This guide has provided a detailed overview of the formation mechanisms, influencing factors, and analytical techniques for this emerging DBP.

Future research should focus on several key areas:

  • Toxicity Assessment: More comprehensive toxicological studies are needed to fully understand the potential health risks associated with long-term exposure to low levels of this compound and its co-occurring byproducts.

  • Mitigation Strategies: The development of advanced oxidation processes and other innovative water treatment technologies that can effectively remove acetaminophen and its byproducts without forming other harmful substances is crucial.

  • Monitoring and Occurrence: Widespread monitoring of this compound in drinking water supplies is necessary to assess the extent of human exposure.

By continuing to investigate the formation and fate of such disinfection byproducts, the scientific community can contribute to the development of more robust and safer water treatment strategies for the future.

References

  • Ding, G., Zhang, X., Yang, M., & Pan, Y. (2018). Formation and estimated toxicity of trihalomethanes, haloacetonitriles, and haloacetamides from the chlor(am)ination of acetaminophen. Journal of Hazardous Materials, 341, 233-241. [Link]

  • G. L. Sciences. (n.d.). SPE Cartridges & Columns | Solid Phase Extraction Solutions. Retrieved from [Link]

  • Hawach Scientific. (2025, November 11). Introduction and Method for Selecting SPE Cartridge. Retrieved from [Link]

  • Interchim. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

  • Request PDF. (2025, August 6). Formation and estimated toxicity of trihalomethanes, haloacetonitriles, and haloacetamides from the chlor(am)ination of acetaminophen. Retrieved from [Link]

  • Request PDF. (2025, August 5). Analysis of Disinfection By-Products in Drinking Water by LC-MS and Related MS Techniques. Retrieved from [Link]

  • Request PDF. (2025, August 6). The Role of GC-MS and LC-MS in the Discovery of Drinking Water Disinfection By-products. Retrieved from [Link]

  • Richardson, S. D. (n.d.). Liquid Chromatography-Mass Spectrometry of Emerging Disinfection By-products. Bisphenol A Information & Resources. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. IUCrData, 10(8), x250695. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. ResearchGate. [Link]

  • U.S. Patent No. US4999457A. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Voudrias, E. A., & Bedner, M. (2006). Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. Environmental Science & Technology, 40(2), 587-593. [Link]

  • Yuan, S., Cao, F., Wang, Q., & Li, A. (2016). Transformation of Acetaminophen During Water Chlorination Treatment: Kinetics and Transformation Products Identification. Water, Air, & Soil Pollution, 227(4), 103. [Link]

  • Zhang, X., et al. (2021). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. Water Research, 203, 117528. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Role of N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Chloro-4-hydroxyphenyl)acetamide, also known as Cloracetadol, is a molecule of significant interest in pharmaceutical sciences, primarily due to its dual identity as a non-steroidal anti-inflammatory drug (NSAID) and a critical impurity in acetaminophen synthesis. This guide provides a comprehensive technical overview of its chemical properties, known biological activities, and the analytical methodologies pertinent to its study. We will delve into its origins as a manufacturing byproduct and an environmental metabolite of acetaminophen, explore its potential pharmacological effects, and discuss the toxicological concerns that necessitate stringent control in pharmaceutical preparations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound.

Introduction: A Molecule with a Dual Identity

This compound (Figure 1) is a para-aminophenol derivative that has garnered attention for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its most significant relevance in the pharmaceutical industry stems from its status as a process-related impurity in the manufacturing of acetaminophen, one of the most widely used over-the-counter analgesics and antipyretics globally.[2][3] The presence of this chlorinated acetanilide is closely monitored and regulated due to toxicological alerts associated with this class of compounds.[2][3]

This guide will explore the multifaceted nature of this compound, examining its synthesis and origins, its potential as a bioactive molecule, and the implications of its presence in pharmaceutical products.

Compound Name This compound
Synonyms Cloracetadol, Acetaminophen Impurity C
CAS Number 3964-54-3
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Physical Properties Solid, with a melting point of 143-144°C and a boiling point of 379.9°C.[4]
Chemical Structure

Figure 1: Chemical Structure of this compound

Origins and Synthesis

The presence of this compound is primarily linked to two sources: as a byproduct in the synthesis of acetaminophen and as a transformation product of acetaminophen in the environment.

Synthesis as a Pharmaceutical Impurity

Certain synthetic routes for acetaminophen, particularly those employing the Beckmann rearrangement with thionyl chloride/SO₂, can lead to the formation of this compound.[2] Its formation can be mitigated by the addition of iodide scavengers or through the use of non-chlorinating synthetic pathways followed by rigorous purification steps like double recrystallization.[2] Due to the toxicological concerns associated with aromatic chloro-acetanilides, pharmacopeias and the International Council for Harmonisation (ICH) have established strict limits for its presence in final drug products, typically less than 0.05%.[2][3]

A known laboratory-scale synthesis involves the chlorination of N-acetyl-para-aminophenol (acetaminophen) using sulfuryl chloride in liquid sulfur dioxide, which can produce 3-chloro-4-hydroxyacetanilide in high yields.[5]

Environmental Formation

This compound is also a product of the reaction between acetaminophen and hypochlorous acid/hypochlorite.[2][6] This reaction is environmentally significant as it can occur during the chlorine-based disinfection of wastewater and surface water containing acetaminophen.[2][6] The formation of such chlorinated byproducts raises concerns about their potential environmental persistence and ecotoxicity.[3]

Potential Biological Role and Mechanism of Action

While this compound is classified as a non-steroidal anti-inflammatory drug (NSAID), detailed studies on its specific mechanism of action are not extensively available in the public domain.[1] However, we can infer its likely mechanism based on the well-established action of other NSAIDs.

Inferred Mechanism of Action: COX Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.

  • COX-2: Inducibly expressed at sites of inflammation and is the primary mediator of the inflammatory response.

It is plausible that this compound exerts its analgesic, anti-inflammatory, and antipyretic effects through the inhibition of COX-1 and COX-2. The selectivity of its inhibition towards COX-1 versus COX-2 would determine its efficacy and side-effect profile.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID This compound (inferred) NSAID->COX_Enzymes Inhibition

Caption: Inferred mechanism of action of this compound.

Comparison with Acetaminophen

It is crucial to distinguish the potential mechanism of this compound from that of its parent compound, acetaminophen. While often grouped with NSAIDs, acetaminophen exhibits weak anti-inflammatory activity and is thought to exert its analgesic and antipyretic effects primarily through central mechanisms, possibly involving a central COX-3 variant or modulation of the endocannabinoid system.[7] The hepatotoxicity of acetaminophen at high doses is due to its metabolic activation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).[7] The toxicological profile of this compound is a key area for further investigation to determine if it shares similar metabolic pathways and potential for toxicity.

Toxicological Profile and Safety Concerns

The potential for this compound to undergo metabolic activation similar to acetaminophen, potentially forming reactive quinone-imine species, is a critical area for future research. The presence of the chloro-substituent on the aromatic ring could significantly alter its metabolic fate and toxicological profile compared to acetaminophen.

Experimental Protocols for Investigation

To further elucidate the biological role and toxicological profile of this compound, a series of in vitro and in vivo studies are recommended.

In Vitro Assays
  • COX Inhibition Assay:

    • Prepare purified COX-1 and COX-2 enzymes.

    • Incubate the enzymes with varying concentrations of this compound.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandins (e.g., PGE₂) using an enzyme immunoassay (EIA) or LC-MS/MS.

    • Calculate the IC₅₀ values to determine the inhibitory potency and selectivity.

  • Hepatotoxicity Assay:

    • Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes).

    • Expose the cells to a range of concentrations of this compound for 24-48 hours.

    • Assess cell viability using assays such as the MTT or LDH release assay.

    • Measure markers of oxidative stress (e.g., reactive oxygen species generation, glutathione depletion).

    • Analyze for the formation of reactive metabolites using LC-MS/MS.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Rodent Model) COX_Assay COX Inhibition Assay (IC50 Determination) Analgesia_Model Analgesic Models (e.g., Acetic Acid Writhing) COX_Assay->Analgesia_Model Anti_inflammatory_Model Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) COX_Assay->Anti_inflammatory_Model Hepatotoxicity_Assay Hepatotoxicity Assay (Cell Viability, Oxidative Stress) Toxicology_Study Acute & Sub-chronic Toxicology Hepatotoxicity_Assay->Toxicology_Study Metabolism_Study Metabolic Profiling (LC-MS/MS) Compound This compound Compound->COX_Assay Compound->Hepatotoxicity_Assay Compound->Metabolism_Study

Caption: Proposed experimental workflow for characterizing this compound.

In Vivo Studies
  • Analgesic and Anti-inflammatory Models:

    • Utilize established rodent models of pain (e.g., acetic acid-induced writhing, hot plate test) and inflammation (e.g., carrageenan-induced paw edema) to evaluate the efficacy of this compound.

    • Administer the compound at various doses and compare its effects to a vehicle control and a positive control (e.g., a known NSAID or acetaminophen).

  • Toxicological Evaluation:

    • Conduct acute and sub-chronic toxicity studies in rodents to determine the LD₅₀ and identify target organs of toxicity.

    • Monitor for clinical signs of toxicity, changes in body weight, and alterations in hematological and clinical chemistry parameters.

    • Perform histopathological examination of major organs.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of pharmacology, toxicology, and pharmaceutical manufacturing. While its classification as an NSAID suggests a potential therapeutic role, its primary significance currently lies in its status as a critical impurity in acetaminophen. The "toxicological alert" associated with this class of compounds underscores the importance of stringent analytical monitoring and control in drug manufacturing.

Future research should focus on definitively elucidating its mechanism of action, including its COX inhibition profile, and conducting comprehensive toxicological studies to fully understand its safety profile. Such studies are essential to accurately assess the risk associated with its presence in acetaminophen products and to explore any potential therapeutic applications. Furthermore, understanding its environmental fate and ecotoxicity is crucial given its formation during water treatment processes.

References

  • TargetMol Chemicals. Cloracetodol.
  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 8), x250695. [Link]

  • MySkinRecipes. This compound.
  • ResearchGate. (2025). This compound. [Link]

  • Google Patents. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • IUCr Journals. (2025). This compound. [Link]

  • Ghosh, M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PLoS One, 15(6), e0235020. [Link]

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The Unseen Threat in Our Water: A Toxicological Deep-Dive into Chlorinated Acetaminophen Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The ubiquitous presence of the analgesic acetaminophen in wastewater effluents and its subsequent reaction with chlorine-based disinfectants in water treatment processes present a significant, yet often overlooked, environmental and public health concern. This guide provides a comprehensive technical exploration of the toxicological profile of chlorinated acetaminophen byproducts. We will delve into the chemical formation of these compounds, dissect their intricate mechanisms of toxicity at the cellular and molecular levels, and provide detailed, field-proven experimental protocols for their toxicological assessment. This document is designed to be a critical resource for researchers, scientists, and drug development professionals engaged in environmental toxicology, water quality analysis, and the safety assessment of pharmaceuticals and their environmental transformation products.

Introduction: The Genesis of a Hidden Hazard

Acetaminophen, one of the most widely used over-the-counter pain relievers and fever reducers, is frequently detected in municipal wastewater due to its high consumption and incomplete metabolism in the human body.[1][2] Standard wastewater treatment and drinking water disinfection processes often employ chlorine or hypochlorite as a primary disinfectant.[3] The reaction between residual acetaminophen and these chlorinating agents leads to the formation of a complex mixture of disinfection byproducts (DBPs), some of which are significantly more toxic than the parent compound.[4][5]

Initial investigations identified the formation of several toxic products, including 1,4-benzoquinone and the highly reactive N-acetyl-p-benzoquinone imine (NAPQI), the latter being the same metabolite responsible for the hepatotoxicity observed in acetaminophen overdoses.[4][5] Further research has revealed the formation of a broader suite of byproducts, including monochloro- and dichloro-acetaminophen, as well as larger polymeric compounds.[3][6][7] The presence of these DBPs in treated water raises concerns about their potential adverse effects on human health and aquatic ecosystems. This guide aims to provide a detailed understanding of the toxicological implications of these chlorinated acetaminophen byproducts.

The Chemistry of Formation: From Analgesic to Toxin

The transformation of acetaminophen during chlorination is a complex process involving several reaction pathways. The primary reaction involves the electrophilic substitution of chlorine onto the aromatic ring and oxidation of the phenolic group.

Key Byproduct Formation Pathways

During chlorination, acetaminophen can undergo the following key transformations:

  • Oxidation to N-acetyl-p-benzoquinone imine (NAPQI): This is a critical pathway, as NAPQI is a well-established hepatotoxin.[4][5]

  • Ring Chlorination: Chlorine can substitute at the ortho positions to the hydroxyl group on the benzene ring, forming chloro-4-acetamidophenol and dichloro-4-acetamidophenol.[4][7]

  • Oxidative Coupling: Acetaminophen radicals can be formed, leading to the generation of larger polymeric products through C-C and C-O bonding. More than 20 such polymeric products have been detected in chlorinated acetaminophen samples.[3][6]

  • Formation of other DBPs: Under certain conditions, the reaction can also yield trihalomethanes, haloacetonitriles, and haloacetamides.[8]

The relative abundance of these byproducts is influenced by factors such as the initial acetaminophen concentration, chlorine dose, pH, and reaction time.[4][7] For instance, at a hypochlorite dose of 57 µmol/L, 88% of an initial 10 µmol/L acetaminophen solution was transformed within one hour, with 1,4-benzoquinone and NAPQI accounting for 25% and 1.5% of the initial acetaminophen concentration, respectively.[4][5]

Diagram: Formation of Chlorinated Acetaminophen Byproducts

cluster_products Chlorinated Byproducts Acetaminophen Acetaminophen NAPQI N-acetyl-p-benzoquinone imine (NAPQI) Acetaminophen->NAPQI Oxidation Chlorinated_APAP Monochloro- & Dichloro-Acetaminophen Acetaminophen->Chlorinated_APAP Ring Chlorination Benzoquinone 1,4-Benzoquinone Acetaminophen->Benzoquinone Oxidation Polymeric Polymeric Products Acetaminophen->Polymeric Oxidative Coupling Chlorine Chlorine (HOCl/OCl⁻)

Caption: Formation pathways of major chlorinated byproducts from acetaminophen.

Mechanisms of Toxicity: A Multi-pronged Cellular Assault

The toxicity of chlorinated acetaminophen byproducts, particularly NAPQI and related quinone structures, stems from their high reactivity and ability to disrupt cellular homeostasis through multiple mechanisms.

Glutathione Depletion and Oxidative Stress

The primary detoxification pathway for NAPQI involves conjugation with glutathione (GSH), a critical intracellular antioxidant.[9] In cases of high exposure to NAPQI, hepatic GSH stores are rapidly depleted.[9] This depletion has two major consequences:

  • Increased Covalent Binding: Unconjugated NAPQI can covalently bind to cellular macromolecules, particularly mitochondrial proteins, leading to their dysfunction.[10]

  • Oxidative Stress: The loss of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. This is characterized by lipid peroxidation, protein oxidation, and DNA damage.[11]

Mitochondrial Dysfunction

Mitochondria are a primary target of NAPQI-induced toxicity. The covalent binding of NAPQI to mitochondrial proteins and the ensuing oxidative stress lead to:

  • Inhibition of Mitochondrial Respiration: Disruption of the electron transport chain, leading to decreased ATP synthesis.[12]

  • Opening of the Mitochondrial Permeability Transition Pore (MPTP): This event leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[12][13]

Disruption of Cellular Signaling Pathways

The cellular stress induced by chlorinated acetaminophen byproducts activates several signaling cascades that can culminate in cell death.

  • c-Jun N-terminal Kinase (JNK) Pathway: Oxidative stress activates the JNK signaling pathway. Activated JNK translocates to the mitochondria, where it further amplifies mitochondrial dysfunction and ROS production, creating a vicious cycle.[14][15][16]

  • p38 and ERK Pathways: The p38 and ERK mitogen-activated protein kinase (MAPK) pathways are also activated in response to the cellular stress and play roles in mediating apoptosis and inflammatory responses.[17][18][19][20]

Diagram: Key Toxicological Mechanisms of NAPQI

NAPQI NAPQI GSH_Depletion Glutathione (GSH) Depletion NAPQI->GSH_Depletion Covalent_Binding Covalent Binding to Mitochondrial Proteins NAPQI->Covalent_Binding Oxidative_Stress Oxidative Stress (ROS) GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Covalent_Binding->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation MPTP_Opening MPTP Opening Mitochondrial_Dysfunction->MPTP_Opening JNK_Activation->Mitochondrial_Dysfunction Amplification Loop Cell_Death Cell Death (Necrosis/Apoptosis) MPTP_Opening->Cell_Death

Caption: Signaling cascade of NAPQI-induced cellular toxicity.

Toxicological Assessment: Experimental Protocols

A thorough toxicological evaluation of chlorinated acetaminophen byproducts requires a battery of in vitro assays to assess cytotoxicity, genotoxicity, and specific mechanisms of action.

Cytotoxicity Assays

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[21][22]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with various concentrations of the chlorinated acetaminophen byproducts for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

4.1.2. Neutral Red Uptake (NRU) Assay

The NRU assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8][23][24]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After compound exposure, remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[23]

  • Dye Extraction: Wash the cells with PBS and then add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[23]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assay: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage (single- and double-strand breaks, and alkali-labile sites) in individual cells.[10][12][25][26][27]

Step-by-Step Protocol:

  • Cell Preparation and Treatment: Expose cells to the test compounds as described for the cytotoxicity assays.

  • Cell Embedding: Mix a suspension of treated cells with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (e.g., containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet" shape.[25]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.

Quantitative Toxicological Data

While extensive data exists for the parent compound, acetaminophen, and its primary metabolite, NAPQI, there is a notable gap in the publicly available, comparative quantitative toxicity data for many of the specific chlorinated byproducts. The following table summarizes available data and highlights areas where further research is needed.

CompoundCell LineAssayEndpointValueReference
AcetaminophenHepG2MTTIC50> 5 mM[28]
N-acetyl-p-benzoquinone imine (NAPQI)Rat HepatocytesLDH releaseCytotoxicity0.1-0.5 mM[29]
1,4-BenzoquinoneV79ClonogenicCytotoxicity~ 5 µM[6]
1,4-Benzoquinone--IC500.89 mg/L[25]
Chloro-4-acetamidophenolData not readily available
Dichloro-4-acetamidophenolData not readily available

This table underscores the critical need for further research to establish the specific cytotoxic and genotoxic potential of a wider range of chlorinated acetaminophen byproducts.

Analytical Methods for Detection and Quantification

The accurate assessment of the toxicological risk posed by chlorinated acetaminophen byproducts relies on sensitive and specific analytical methods for their detection and quantification in environmental samples.

Sample Preparation

Effective sample preparation is crucial to remove interfering substances and concentrate the analytes of interest from complex matrices like water. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used method for the extraction and preconcentration of DBPs from water samples.[30]

  • Liquid-Liquid Extraction (LLE): An alternative method for extracting DBPs.[31]

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile DBPs.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the method of choice for analyzing polar, non-volatile DBPs, including many of the chlorinated acetaminophen byproducts.[3][32] High-resolution mass spectrometry (HRMS) coupled with LC is particularly useful for identifying unknown DBPs.[20]

The U.S. Environmental Protection Agency (EPA) has established several analytical methods for the monitoring of regulated DBPs in drinking water, such as EPA Method 551.1, which can be adapted for the analysis of emerging DBPs.[4][11][31][33]

Conclusion and Future Perspectives

The formation of chlorinated byproducts from the reaction of acetaminophen with chlorine-based disinfectants represents a complex and significant challenge for water quality and public health. This guide has provided a comprehensive overview of the formation, toxicological mechanisms, and analytical assessment of these compounds. The primary toxic metabolite, NAPQI, and other quinone-like byproducts induce cellular damage through glutathione depletion, oxidative stress, mitochondrial dysfunction, and the dysregulation of critical signaling pathways.

While significant progress has been made in understanding the toxicology of NAPQI, a critical knowledge gap remains regarding the specific toxicities of the diverse range of other chlorinated and polymeric byproducts. Future research should focus on:

  • Synthesis and Toxicological Profiling: The synthesis of analytical standards for a wider range of chlorinated acetaminophen byproducts is essential for their comprehensive toxicological evaluation.

  • Quantitative Toxicity Studies: There is a pressing need for more quantitative data (e.g., IC50, NOAEL values) on the cytotoxicity and genotoxicity of these compounds to enable robust risk assessments.

  • Mixture Toxicology: Investigating the toxicological effects of complex mixtures of these byproducts, as they occur in real-world environmental samples, is crucial.

  • Advanced Analytical Methods: Continued development of sensitive and high-throughput analytical methods is necessary for the routine monitoring of these emerging contaminants in our water supplies.

By addressing these research needs, the scientific community can better understand and mitigate the potential risks associated with the chlorination of acetaminophen-containing waters, ultimately safeguarding public health and the environment.

References

  • Bajt, M. L., et al. (2004). Involvement of mitochondrial permeability transition in acetaminophen-induced liver injury in mice.
  • Bedner, M., & MacCrehan, W. A. (2006). Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. Environmental Science & Technology, 40(2), 516-522.
  • Chen, J., et al. (2022). Formation of Larger Molecular Weight Disinfection Byproducts from Acetaminophen in Chlorine Disinfection. Environmental Science & Technology, 56(23), 16929-16939.
  • Dahlin, D. C., et al. (1984). N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen. Proceedings of the National Academy of Sciences, 81(5), 1327-1331.
  • Dybing, E., et al. (1984). Genotoxicity studies with paracetamol. Mutation Research/Genetic Toxicology, 138(1), 21-32.
  • Kon, K., et al. (2004). Mitochondrial permeability transition in acetaminophen-induced necrosis and apoptosis of cultured mouse hepatocytes.
  • U.S. Environmental Protection Agency. (2023). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules.
  • Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221.
  • Azqueta, A., & Collins, A. R. (2013). The in vitro comet assay: a review of its applications in genetic toxicology. Mutagenesis, 28(6), 627-635.
  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Jaeschke, H., et al. (2019). Mitochondrial Damage and Biogenesis in Acetaminophen-induced Liver Injury. Toxicology, 420, 1-11.
  • Richardson, S. D., et al. (2007). The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. Journal of Environmental Monitoring, 9(7), 673-684.
  • Ding, G., et al. (2018). Formation and estimated toxicity of trihalomethanes, haloacetonitriles, and haloacetamides from the chlor(am)ination of acetaminophen. Chemosphere, 201, 79-86.
  • U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.
  • Hanawa, N., et al. (2008). Role of JNK in acetaminophen-induced liver injury.
  • Holme, J. A., et al. (1984). Cytotoxic effects of N-acetyl-p-benzoquinone imine, a common arylating intermediate of paracetamol and N-hydroxyparacetamol. Biochemical pharmacology, 33(3), 401-406.
  • Chen, J., et al. (2022). Formation of Larger Molecular Weight Disinfection Byproducts from Acetaminophen in Chlorine Disinfection.
  • Kim, Y., et al. (2007). Aquatic toxicity of acetaminophen, carbamazepine, cimetidine, diltiazem and six major sulfonamides, and their potential ecological risks in Korea.
  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology letters, 24(2-3), 119-124.
  • Kümmerer, K. (2009). The presence of pharmaceuticals in the environment due to human use–present knowledge and future challenges. Journal of environmental management, 90(8), 2354-2366.
  • Ding, G., et al. (2021). Transformation of acetaminophen in solution containing both peroxymonosulfate and chlorine: Performance, mechanism, and disinfection by-product formation.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Bedner, M., & MacCrehan, W. A. (2006). Transformation of Acetaminophen by Chlorination Produces the Toxicants 1, 4-Benzoquinone and N-Acetyl-p-benzoquinone Imine. Semantic Scholar.
  • National Center for Biotechnology Information. (2024). Acetaminophen Toxicity.
  • Wikipedia. (2024). NAPQI.
  • Abcam. (n.d.). MTT assay protocol.
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  • National Toxicology Program. (2003). Test Method Protocol for BALB/c 3T3 Neutral Red Uptake Cytotoxicity Assay.
  • Gunawan, B. K., et al. (2006). Critical role of c‐jun (NH2) terminal kinase in paracetamol‐ induced acute liver failure. Gut, 55(10), 1471-1479.
  • Lee, W. M. (2012). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. Frontiers in pharmacology, 3, 113.
  • Luo, Y., et al. (2022). The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. Signal Transduction and Targeted Therapy, 7(1), 1-17.
  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Bedner, M., & MacCrehan, W. A. (2006). Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. PubMed.
  • Seki, E., et al. (2012). A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches. Gastroenterology, 143(2), 307-320.
  • Luo, Y., et al. (2023). The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets.
  • Nakagawa, H., et al. (2008). Critical Role for Mixed-Lineage Kinase 3 in Acetaminophen-Induced Hepatotoxicity. Molecular and Cellular Biology, 28(21), 6615-6623.
  • Richardson, S. D., & Ternes, T. A. (2018). Sample Preparation Methods for the Determination of Chlorination Disinfection Byproducts in Water Samples.
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  • Postigo, C., & Richardson, S. D. (2019). Application of (LC/)MS/MS precursor ion scan for evaluating the occurrence, formation and control of polar halogenated DBPs in disinfected waters: A review.
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Methodological & Application

Application Note: Analytical Strategies for the Detection and Quantification of N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analytical determination of N-(3-Chloro-4-hydroxyphenyl)acetamide. This compound is recognized as a potential impurity and degradation product of acetaminophen (paracetamol), particularly arising from reactions with chlorine-based disinfectants in water or as a byproduct in certain synthetic routes.[1] Accurate and sensitive detection is crucial for ensuring the quality and safety of pharmaceutical products and for environmental monitoring. This guide details robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, quality control analysts, and drug development professionals. The protocols herein are founded on established principles for analyzing halogenated phenolic compounds and are aligned with ICH Q2(R1) validation guidelines.[2][3][4][5]

Introduction and Analyte Background

This compound (CAS 3964-54-3) is a chlorinated analogue of acetaminophen.[1][6][7] Its presence, even at trace levels, can be of toxicological concern, necessitating the development of reliable analytical methods for its profiling.[8][9][10] The molecular structure, featuring a phenolic hydroxyl group, an amide linkage, and a chloro-substituted aromatic ring, dictates the analytical strategy.[1][11] The molecule possesses a LogP of approximately 2.0, indicating moderate lipophilicity, and its phenolic nature (pKa ~7.5-8.5, estimated) allows for pH-dependent extraction and chromatographic retention.[11]

Physicochemical Properties Summary:

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[11]
Molecular Weight 185.61 g/mol [11]
Melting Point 143-144 °C[6][12]
Boiling Point 379.9 °C (at 760 mmHg)[6]
LogP ~2.0[11]
Appearance Solid[6][7]

Core Analytical Principles and Method Selection

The choice of analytical technique is driven by the required sensitivity, selectivity, and the sample matrix. For routine quality control of bulk drug substances, HPLC-UV is often sufficient. For trace-level quantification in complex matrices like biological fluids or environmental samples, the superior sensitivity and specificity of LC-MS/MS are indispensable.[8][9][13]

Chromatographic Separation: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) approach is the gold standard for separating phenolic compounds.[8][14] The analyte's moderate polarity makes it ideal for retention on a C18 stationary phase.

  • Causality behind Choices:

    • Stationary Phase: A C18 column is selected for its hydrophobic character, which provides effective retention for the analyte based on its LogP.

    • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile or methanol) is employed. The acid (typically formic or phosphoric acid) serves to suppress the ionization of the phenolic hydroxyl group, resulting in a single, well-defined chromatographic peak and improved retention.[15][16][17] Acetonitrile is often preferred for its lower viscosity and UV cutoff.

    • Gradient Elution: A gradient allows for the efficient elution of the target analyte while also separating it from both more polar and more lipophilic impurities that may be present in the sample.

Detection Strategies
  • UV-Vis Detection: Phenolic compounds exhibit strong UV absorbance.[18][19][20] Based on the structure, the maximum absorbance (λmax) for this compound is expected to be in the range of 245-280 nm. An experimental determination of the λmax is crucial for maximizing sensitivity.

  • Tandem Mass Spectrometry (MS/MS): This technique offers unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[21][22][23] Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules, capable of operating in both positive and negative modes.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte.[24][25][26][27]

Protocol 3.1.1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Environmental Water)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~3 with formic acid).

  • Loading: Acidify the water sample (e.g., 100 mL) to pH ~3 with formic acid. Pass the sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC analysis.

  • Rationale: SPE provides excellent cleanup and concentration. The reversed-phase sorbent retains the analyte of interest while allowing salts and very polar impurities to pass through. Acidification ensures the analyte is in its neutral form for optimal retention.[26]

Protocol 3.1.2: Protein Precipitation for Biological Samples (e.g., Plasma)

  • Precipitation: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated acetaminophen).[23]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation & Reconstitution: Evaporate the supernatant and reconstitute as described in the SPE protocol.

  • Rationale: This "crash" technique is a fast and effective way to remove the bulk of proteins from biological samples prior to LC-MS/MS analysis.[23][28]

HPLC-UV Method Protocol
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Protocol:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      15.0 40 60
      17.0 10 90
      20.0 10 90
      20.1 90 10

      | 25.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or experimentally determined λmax).

  • Workflow Diagram:

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Raw Sample (e.g., Drug Product, Water) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column (Gradient Elution) Autosampler->Column Detector UV/DAD Detector (@ 254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (External Standard) Integration->Quantification

    Caption: High-level workflow for HPLC-UV analysis.

LC-MS/MS Method Protocol
  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Protocol:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      3.0 10 90
      4.0 10 90
      4.1 95 5

      | 5.0 | 95 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS Parameters (Example):

      • Ionization Mode: ESI Positive and Negative (scan both to determine optimal response).

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.[21]

      • MRM Transitions: To be determined by infusing a standard solution. Predicted transitions are:

        • Positive Mode [M+H]⁺: m/z 186.0 → 144.0 (loss of ketene, -CH₂CO) and m/z 186.0 → 115.0 (further loss of -CHO).

        • Negative Mode [M-H]⁻: m/z 184.0 → 142.0 (loss of ketene) and m/z 184.0 → 106.0 (loss of C₂H₂O₂).

  • Self-Validation: The specificity of the method is ensured by monitoring a unique mass transition (Multiple Reaction Monitoring - MRM). The ratio of two distinct product ions from the same precursor should remain constant across standards and samples, confirming identity.

  • Workflow Diagram:

    LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis BioSample Biological Sample (e.g., Plasma) ProtPrecip Protein Precipitation (Acetonitrile) BioSample->ProtPrecip Centrifuge Centrifugation ProtPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (Fast Gradient) Supernatant->UPLC ESI ESI Source UPLC->ESI MSMS Triple Quadrupole MS (MRM Mode) ESI->MSMS MRM_Signal MRM Signal MSMS->MRM_Signal Integration Peak Integration MRM_Signal->Integration Quantification Quantification (Internal Standard) Integration->Quantification

    Caption: High-level workflow for LC-MS/MS analysis.

Method Validation Parameters

All developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][3][4][5]

Summary of Validation Characteristics:

ParameterHPLC-UVLC-MS/MSPurpose
Specificity DAD peak purity analysis; separation from known impurities.Unique MRM transition; ion ratio confirmation.To ensure the signal is unequivocally from the analyte.[3]
Linearity Typically 0.1 - 10 µg/mL (R² > 0.999).Typically 0.5 - 100 ng/mL (R² > 0.995).To demonstrate proportionality of response to concentration.[4]
Range 80-120% of the target concentration.From LLOQ to ULOQ covering expected concentrations.The interval providing suitable linearity, accuracy, and precision.[4]
Accuracy 98.0 - 102.0% recovery.85.0 - 115.0% recovery (at LLOQ: 80-120%).To assess the closeness of test results to the true value.[2]
Precision (RSD%) Repeatability (≤1.0%), Intermediate (≤2.0%).Repeatability (≤15%), Intermediate (≤15%). (at LLOQ: ≤20%).To measure the degree of scatter between a series of measurements.[2]
LOD ~0.03 µg/mL.~0.1 ng/mL.The lowest amount of analyte that can be detected.[2]
LOQ ~0.1 µg/mL.~0.5 ng/mL.The lowest amount that can be quantitatively determined.[4]
Robustness Vary flow rate, temp, mobile phase pH.Vary flow rate, temp, collision energy.To measure the method's capacity to remain unaffected by small variations.[2]

Conclusion

The analytical methods detailed in this note provide robust and reliable frameworks for the detection and quantification of this compound. The HPLC-UV method is well-suited for routine analysis in less complex matrices, while the LC-MS/MS protocol offers the high sensitivity and specificity required for trace-level impurity analysis in challenging biological and environmental samples. Proper method validation is paramount to ensure data integrity and regulatory compliance.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • Separation of 3-Chloro-4-hydroxyaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 5 Methods for Impurity Profiling in Pharmaceuticals. Toref. Available at: [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • 3-Chloro-4-hydroxyaniline. (2018). SIELC Technologies. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2021). ResearchGate. Available at: [Link]

  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Technology Networks. Available at: [Link]

  • This compound. (2023). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). Molecules. Available at: [Link]

  • N-(4-Chloro-3-hydroxyphenyl)acetamide. PubChem. Available at: [Link]

  • Sample preparation in analysis of pharmaceuticals. (2009). TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. (2020). Environmental Science: Water Research & Technology. Available at: [Link]

  • Process for the synthesis of 3-chloro-4-hydroxyacetanilide. Google Patents.
  • Liquid chromatography–tandem MS/MS method for simultaneous quantification of paracetamol, chlorzoxazone & aceclofenac in human plasma: an application to a clinical pharmacokinetic study. (2018). Biomedical Chromatography. Available at: [Link]

  • Sample preparation in the determination of phenolic compounds in fruits. (2000). Analyst. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). Molecules. Available at: [Link]

  • UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. (2024). Pharma Research Library. Available at: [Link]

  • Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography-Tandem Mass Spectrometry. (2013). Journal of Analytical Toxicology. Available at: [Link]

  • Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. (2013). Analytical Methods. Available at: [Link]

  • Efficient removal of halogenated phenols by vacuum-UV system through combined photolysis and OH oxidation: Efficiency, mechanism and economic analysis. (2021). Journal of Hazardous Materials. Available at: [Link]

  • 3-Chloro-4-hydroxyaniline, 98%. Ottokemi. Available at: [Link]

  • Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. (2013). Semantic Scholar. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Variation of the UV spectra of phenol with the pH increasing. ResearchGate. Available at: [Link]

  • N-(3-Chloro-4-hydroxyphenyl)ac. MIKROMOL. Available at: [Link]

  • wholesale 3-Chloro-4-hydroxyaniline 98%HPLC CAS:3964-52-1. eBioChem. Available at: [Link]

  • UV- Vis Spectroscopic Study of Oxidation of Phenol by Quinalidinum Cholorochromate in Aqueous Acetic Acid Medium. JETIR. Available at: [Link]

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Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of N-(3-Chloro-4-hydroxyphenyl)acetamide. This compound is a known process-related impurity and potential degradation product of Acetaminophen (Paracetamol) and its presence is monitored to ensure pharmaceutical product quality and safety.[1] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The causality behind the selection of chromatographic parameters is detailed, and a comprehensive protocol for method validation, including forced degradation studies, is provided to ensure self-validating system performance in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound, also known as Acetaminophen Impurity C, is a chlorinated analogue of acetaminophen. Its presence in pharmaceutical formulations can arise from the synthesis process or as a degradation product, particularly when acetaminophen is exposed to chlorine-based disinfection agents.[1] Due to the toxicological concerns associated with aromatic chloro-acetanilides, regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia have set stringent limits on its presence in finished drug products.[1]

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for impurity profiling in the pharmaceutical industry due to its high sensitivity, specificity, and reproducibility.[2][3] This application note describes a stability-indicating reversed-phase HPLC method, which can separate this compound from its parent compound and potential degradation products, thus providing a reliable tool for its quantification.

The choice of a reversed-phase method, specifically with a C18 stationary phase, is predicated on the moderately non-polar nature of this compound. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and selectivity. A phosphate buffer is chosen to maintain a consistent pH, which is crucial for the reproducible ionization state of the phenolic hydroxyl group, thereby ensuring stable retention times. Acetonitrile is selected as the organic modifier due to its low viscosity and favorable UV transparency at the chosen detection wavelength.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven resolving power for this class of compounds.

  • Reagents:

    • This compound reference standard (Purity ≥95%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Deionized water (18.2 MΩ·cm)

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterConditionRationale
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.The acidic pH suppresses the ionization of the phenolic group, leading to better peak shape and retention on the reversed-phase column. The buffer maintains a stable pH for reproducibility.[4]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[5]
Elution Mode IsocraticAn isocratic elution is simpler, more robust, and often sufficient for the analysis of a single component or a simple mixture.
Mobile Phase Ratio Mobile Phase A : Mobile Phase B (70:30, v/v)This ratio provides a suitable balance between retention time and peak resolution. The exact ratio may require minor optimization based on the specific column and system.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and system backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 248 nmBased on the UV spectra of acetaminophen and its metabolites, this wavelength provides good absorbance for the analyte and minimizes interference from common solvents.[6]
Injection Volume 10 µLA typical injection volume that balances sensitivity and potential for peak broadening.
Run Time Approximately 10 minutesSufficient to allow for the elution of the analyte and any potential early or late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

    • Prepare the final mobile phase by mixing Mobile Phase A and Acetonitrile (Mobile Phase B) in the desired ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a diluent (e.g., Methanol or a mixture of Mobile Phase A and B).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the diluent to the desired concentrations (e.g., 1, 5, 10, 15, 20 µg/mL).

Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7]

System Suitability

Before each analytical run, the system suitability must be verified to ensure the chromatographic system is performing adequately.[8][9][10][11]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0% for six replicate injections of the standard.
% RSD of Retention Time ≤ 1.0% for six replicate injections of the standard.
Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12][13] A stock solution of this compound is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is kept at 105 °C for 48 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed, and the chromatograms are examined for any degradation peaks. The method is considered specific if the peak for this compound is well-resolved from any degradation products.

Linearity

The linearity of the method is assessed by analyzing a series of at least five concentrations of the working standard solutions. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 is generally considered acceptable.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of the analyte is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The acceptance criteria for recovery are typically between 98% and 102%.

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day, with a different analyst, or on a different instrument.

The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. A typical S/N ratio for LOD is 3:1, and for LOQ is 10:1.

Experimental Workflow and Data Presentation

The following diagrams illustrate the experimental workflow for this HPLC-UV method.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Mobile Phase Preparation H1 System Equilibration P1->H1 P2 Standard & Sample Solution Preparation H2 System Suitability Test (6 Replicate Injections) P2->H2 H1->H2 H3 Sample Analysis H2->H3 If SST Passes D1 Peak Integration & Identification H3->D1 D2 Quantification using Calibration Curve D1->D2 D3 Report Generation D2->D3

Caption: High-level experimental workflow from preparation to data analysis.

Validation cluster_params Validation Parameters MV Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy (Recovery) MV->Accuracy Precision Precision (Repeatability & Intermediate) MV->Precision LOD_LOQ LOD & LOQ MV->LOD_LOQ Robustness Robustness MV->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantification of this compound in pharmaceutical quality control settings. By following the outlined protocols for method implementation and validation, researchers and drug development professionals can ensure the generation of accurate and reproducible data that meets stringent regulatory requirements. The stability-indicating nature of this method makes it particularly valuable for the assessment of product stability and shelf-life determination.

References

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

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Introduction: The Analytical Imperative for N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Spectroscopy Analysis of N-(3-Chloro-4-hydroxyphenyl)acetamide

This compound, a chlorinated analog and known impurity of the widely used analgesic Acetaminophen, presents a significant analytical challenge in pharmaceutical development and quality control.[1] Its presence, even in trace amounts, can have toxicological implications, necessitating robust and precise methods for its identification and quantification.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of such molecules. Unlike chromatographic or mass spectrometric methods that rely on reference standards, NMR provides absolute structural information based on the fundamental magnetic properties of atomic nuclei. This application note provides a comprehensive guide for researchers and drug development professionals on the complete workflow for analyzing this compound using ¹H and ¹³C NMR spectroscopy, from sample preparation to spectral interpretation.

Molecular Structure and Spectroscopic Implications

The key to interpreting the NMR spectrum of this compound lies in understanding its molecular architecture. The molecule consists of a 1,2,4-trisubstituted benzene ring, an acetamide group (-NHCOCH₃), a hydroxyl group (-OH), and a chlorine atom. Each of these functional groups imparts a unique electronic environment to the nearby nuclei, resulting in a distinct and predictable NMR fingerprint.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, we anticipate five distinct signals. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it is an excellent solvent for phenolic compounds and allows for the observation of exchangeable protons (-OH and -NH).[3][4]

  • Aromatic Region (δ 6.8 - 7.6 ppm): The three aromatic protons (H-2, H-5, H-6) will appear in this region.

    • H-2: This proton is ortho to the acetamido group and meta to the chlorine atom. It is expected to appear as a doublet, split by H-6, with a small coupling constant (J ≈ 2.5 Hz).

    • H-6: This proton is ortho to the hydroxyl group and meta to the acetamido group. It is split by both H-2 (meta coupling, J ≈ 2.5 Hz) and H-5 (ortho coupling, J ≈ 8.7 Hz), and should appear as a doublet of doublets (dd).

    • H-5: This proton is ortho to the chlorine atom and meta to the hydroxyl group. It will be a doublet, split by H-6 with a large ortho coupling constant (J ≈ 8.7 Hz).

  • Amide Proton (N-H, δ ~9.8 ppm in DMSO-d₆): This proton typically appears as a broad singlet. Its chemical shift is sensitive to solvent, concentration, and temperature.

  • Hydroxyl Proton (O-H, δ ~9.9 ppm in DMSO-d₆): The phenolic proton also appears as a broad singlet. Its chemical shift is highly variable. The identity of both the N-H and O-H peaks can be unequivocally confirmed by adding a drop of D₂O to the NMR tube, which causes these signals to disappear due to proton-deuterium exchange.[5]

  • Methyl Protons (-CH₃, δ ~2.0 ppm): The three protons of the acetyl methyl group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet integrating to 3H.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted δ (ppm) in DMSO-d₆MultiplicityCoupling Constant (J) in HzIntegration
O-H~9.9Broad Singlet-1H
N-H~9.8Broad Singlet-1H
H-2~7.5Doublet (d)J ≈ 2.51H
H-6~7.2Doublet of Doublets (dd)J ≈ 8.7, 2.51H
H-5~6.9Doublet (d)J ≈ 8.71H
-CH₃~2.0Singlet (s)-3H
Note: Predicted values are based on analysis of structurally similar compounds.[4] Actual values may vary based on experimental conditions.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all eight unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a robust map of the carbon framework.

  • Carbonyl Carbon (C=O, δ ~168 ppm): The amide carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic Carbons (δ 115 - 150 ppm):

    • C-4 (bearing -OH): This carbon is the most downfield of the aromatic signals due to the strong deshielding effect of the attached oxygen atom.[5]

    • C-1 (bearing -NH): Also significantly downfield.

    • C-3 (bearing -Cl): The chemical shift is influenced by the inductive effect of the chlorine atom.

    • C-2, C-5, C-6: These carbons, attached to protons, will appear in the expected aromatic region. Their precise assignment can be confirmed with 2D NMR experiments like HSQC.

  • Methyl Carbon (-CH₃, δ ~24 ppm): The acetyl methyl carbon appears in the aliphatic region, significantly upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm) in DMSO-d₆
C=O (C7)~168
C-OH (C4)~150
C-NH (C1)~132
C-Cl (C3)~120
C-H Aromatic (C2, C5, C6)115 - 125
-CH₃ (C8)~24
Note: Predicted values are based on general substituent effects and data from similar compounds.[4][6]

Protocols for Analysis

Part A: Protocol for NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample, which is paramount for acquiring a high-resolution spectrum.

Safety First:

  • Handle this compound in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as a skin, eye, and respiratory irritant.[7]

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • High-purity deuterated solvent (e.g., DMSO-d₆, ≥99.8% D)

  • High-precision analytical balance

  • Clean, dry NMR tube and cap

  • Pasteur pipette with a small cotton or glass wool plug for filtration

  • Small vial for dissolving the sample

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into the clean vial. For ¹H NMR, 5-10 mg is sufficient. For a ¹³C NMR spectrum acquired in a reasonable time, a more concentrated solution of 20-50 mg is recommended.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial until the solid is completely dissolved.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Draw the solution into the pipette and carefully filter it directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity. The sample is now ready for analysis.

Part B: Protocol for NMR Data Acquisition

This is a general guide. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize homogeneity and achieve sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Load standard 1D proton acquisition parameters.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Set the number of scans (e.g., 8 or 16 scans is typically sufficient for this concentration).

    • Acquire the Free Induction Decay (FID).

  • ¹³C Spectrum Acquisition:

    • Load standard 1D carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Set an appropriate relaxation delay (e.g., 2 seconds).

    • Set a sufficient number of scans (e.g., 1024 or more, depending on concentration).

    • Acquire the FID.

  • D₂O Exchange (Optional but Recommended):

    • After acquiring the initial ¹H spectrum, carefully remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the tube, cap, and invert several times to mix.

    • Re-acquire the ¹H spectrum. The signals corresponding to the -OH and -NH protons will significantly diminish or disappear.[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample Lock, Tune, Shim filter->insert acq_H1 Acquire 1H Spectrum insert->acq_H1 acq_C13 Acquire 13C Spectrum insert->acq_C13 d2o D2O Exchange (Optional) acq_H1->d2o process Fourier Transform Phase & Baseline Correction acq_H1->process acq_C13->process integrate Integrate & Calibrate process->integrate assign Assign Peaks integrate->assign report Generate Report assign->report

Caption: Experimental workflow for NMR analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity analysis of this compound. Through a systematic application of ¹H and ¹³C NMR, coupled with proper sample preparation and data acquisition protocols, researchers can obtain unambiguous and conclusive data. This guide provides the foundational knowledge and practical steps required to confidently perform this analysis, ensuring data integrity and supporting the development of safe and effective pharmaceuticals.

References

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  • Uppu, R. M., et al. (2025). This compound. Acta Crystallographica Section E: Crystallographic Communications. Published by the International Union of Crystallography. Retrieved from [Link]

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  • Yüksek, H., et al. (2012). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules. Published by MDPI. Retrieved from [Link]

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Application Note: Preparation of N-(3-Chloro-4-hydroxyphenyl)acetamide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated analog of acetaminophen, is a significant compound in pharmaceutical development and environmental analysis. It is recognized as an impurity that can arise during the synthesis of acetaminophen or as a transformation product when acetaminophen is subjected to chlorine-based disinfection processes.[1] Given its potential toxicological implications and strict regulatory limits in pharmaceutical products, the availability of a high-purity reference standard is paramount for accurate analytical method development, validation, and routine quality control.[1] This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound to establish a primary reference standard.

The protocols herein are designed to ensure the final material meets the stringent purity, identity, and stability requirements for a reference standard, enabling researchers and quality control analysts to achieve reliable and reproducible results.

Chemical Properties & Safety Information

A thorough understanding of the physicochemical properties and hazards associated with the target compound and all reagents is critical for safe and effective execution.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 3964-54-3[3]
Molecular Formula C₈H₈ClNO₂[3][4]
Molecular Weight 185.61 g/mol [3]
Melting Point 143-144°C[3][5]
Boiling Point 379.9°C at 760 mmHg[3][5]
Appearance White to pale purple solid[6]
Storage Room temperature, under inert atmosphere[2][4][7]

Hazard Summary:

  • This compound: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][7]

  • 4-Amino-2-chlorophenol (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11]

  • Acetic Anhydride (Reagent): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[12][13][14][15]

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

Synthesis Protocol: Acetylation of 4-Amino-2-chlorophenol

The most direct and common laboratory-scale synthesis of this compound involves the acetylation of 4-Amino-2-chlorophenol with acetic anhydride. This electrophilic substitution reaction targets the amino group, which is a stronger nucleophile than the hydroxyl group under these conditions.

Materials and Reagents:
  • 4-Amino-2-chlorophenol (≥98% purity)

  • Acetic Anhydride (≥99% purity)

  • Glacial Acetic Acid (ACS grade)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_synthesis Synthesis Stage A 1. Dissolve 4-Amino-2-chlorophenol in Glacial Acetic Acid B 2. Add Acetic Anhydride dropwise at room temp. A->B C 3. Heat reaction mixture (e.g., 60-80°C) B->C D 4. Monitor reaction completion (TLC) C->D E 5. Quench with ice-water to precipitate product D->E F 6. Isolate crude product by vacuum filtration E->F G 7. Wash with cold water and dry F->G

Caption: Workflow for the synthesis of crude this compound.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-Amino-2-chlorophenol in 50 mL of glacial acetic acid. Stir until all solid has dissolved.

  • Acetylation: To the stirring solution, slowly add 8.5 mL of acetic anhydride dropwise at room temperature. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80°C and maintain this temperature for 1-2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation: After completion, carefully pour the warm reaction mixture into a beaker containing 250 mL of an ice-water slurry while stirring vigorously. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification Protocol: Recrystallization

Purification is a critical step to achieve the high purity required for a reference standard. Recrystallization from a suitable solvent is an effective method for removing impurities. Based on literature, water is an effective solvent for this purpose.[1][16]

Materials and Reagents:
  • Crude this compound

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Experimental Workflow: Purification and Characterization

Purification_Workflow cluster_purification Purification Stage cluster_characterization Characterization Stage P1 1. Dissolve crude product in minimum boiling water P2 2. Add activated carbon (optional, for color removal) P1->P2 P3 3. Hot filter to remove insoluble impurities P2->P3 P4 4. Allow filtrate to cool slowly to room temperature P3->P4 P5 5. Cool further in an ice bath to maximize yield P4->P5 P6 6. Isolate pure crystals by vacuum filtration P5->P6 P7 7. Dry crystals under vacuum P6->P7 C1 Purity (HPLC) P7->C1 Proceed to Analysis C2 Identity (MS, NMR) P7->C2 C3 Physical Constant (Melting Point) P7->C3 C4 Final Assessment & Documentation C1->C4 C2->C4 C3->C4

Caption: Workflow for purification and subsequent analytical characterization.

Step-by-Step Procedure:
  • Dissolution: Place the dried crude product in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.

Characterization and Quality Control

To qualify the material as a reference standard, rigorous analytical testing is required to confirm its identity, purity, and relevant physical properties.

AnalysisMethodAcceptance Criteria
Purity Assay High-Performance Liquid Chromatography (HPLC)≥ 99.5% (by area normalization)
Identity Mass Spectrometry (MS)Molecular ion [M+H]⁺ or [M-H]⁻ consistent with theoretical mass (185.61 g/mol )
Identity Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Spectrum corresponds to the chemical structure of this compound
Physical Constant Melting Point143-144°C (within a narrow range, e.g., ± 1°C)
Residual Solvents Gas Chromatography (GC) or Loss on DryingConforms to USP <467> or shows minimal loss on drying
Example HPLC Method:

A reverse-phase HPLC method can be developed for purity analysis.[17][18]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric or Formic Acid (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 245 nm)

  • Injection Volume: 10 µL

Storage and Stability

The finalized reference standard should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][4][7] Protect from light and moisture. Long-term stability should be monitored periodically by re-analyzing the purity via HPLC.

Conclusion

The successful preparation of a this compound reference standard is achievable through a well-controlled synthesis followed by a meticulous purification process. The key to establishing a valid reference standard lies in the comprehensive analytical characterization to confirm its identity and establish a high degree of purity. This guide provides the necessary framework for laboratories to produce reliable and accurate reference material for critical pharmaceutical and environmental analyses.

References

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Application Notes & Protocols: In Vitro Toxicological Evaluation of N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale and Toxicological Context

N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated analogue of Acetaminophen (APAP), has been identified as a potential impurity or metabolite arising from manufacturing processes or environmental degradation of the parent drug.[1] Given the well-documented hepatotoxicity of APAP, which is mediated by its reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), it is imperative to characterize the toxicological profile of its chlorinated derivatives.[2][3][4] The introduction of a chlorine atom to the phenyl ring may alter the compound's metabolic activation and detoxification pathways, potentially leading to different or enhanced toxicity.

APAP overdose is a leading cause of drug-induced acute liver failure.[2][5][6] This toxicity is initiated when the primary metabolic pathways (glucuronidation and sulfation) become saturated, shunting APAP metabolism towards cytochrome P450 (CYP) enzymes, primarily CYP2E1.[6][7] This process generates the highly reactive and toxic NAPQI.[3][4] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[4][8] However, during an overdose, hepatic GSH stores are rapidly depleted, allowing NAPQI to form protein adducts, particularly within mitochondria.[3][8] This leads to mitochondrial oxidative stress, dysfunction, and ultimately, necrotic cell death.[2][3][5][9]

This guide provides a comprehensive framework and detailed protocols for the in vitro toxicological assessment of this compound, using the established mechanisms of APAP toxicity as a foundational model. The protocols are designed to assess key events in chemical-induced liver injury, including cytotoxicity, oxidative stress, and apoptosis, using the human liver hepatocellular carcinoma cell line, HepG2, a widely accepted model for hepatotoxicity studies.[10][11][12]

Hypothesized Mechanism of Toxicity

The primary hypothesis is that this compound will undergo metabolic activation by CYP enzymes to form a reactive quinone-imine species, analogous to NAPQI. The electron-withdrawing nature of the chlorine atom may enhance the electrophilicity of this metabolite, potentially increasing its reactivity towards cellular nucleophiles like GSH and protein thiols. This could lead to more rapid GSH depletion and greater formation of protein adducts compared to APAP, possibly resulting in increased hepatotoxicity.

G cluster_metabolism Cellular Metabolism cluster_detox Detoxification vs. Toxicity cluster_outcome Cellular Outcome Test_Compound This compound CYP_Enzymes CYP450 Enzymes (e.g., CYP2E1) Test_Compound->CYP_Enzymes Metabolic Activation Reactive_Metabolite Putative Reactive Metabolite (3-Chloro-NAPQI) CYP_Enzymes->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH Conjugation Protein_Adducts Mitochondrial Protein Adducts Reactive_Metabolite->Protein_Adducts GSH Depletion Leads to Covalent Binding Detox_Product Detoxified Conjugate GSH->Detox_Product Oxidative_Stress Mitochondrial Oxidative Stress & Dysfunction Protein_Adducts->Oxidative_Stress Cell_Death Hepatocyte Necrosis / Apoptosis Oxidative_Stress->Cell_Death G cluster_assays Tiered Assay Strategy Start HepG2 Cell Culture Treatment Expose cells to varying concentrations of This compound (24-48h incubation) Start->Treatment Cytotoxicity Tier 1: Cytotoxicity Assessment Treatment->Cytotoxicity Mechanism Tier 2: Mechanistic Elucidation Treatment->Mechanism MTT MTT Assay (Metabolic Viability) Cytotoxicity->MTT LDH LDH Release Assay (Membrane Integrity) Cytotoxicity->LDH ROS ROS Production Assay (Oxidative Stress) Mechanism->ROS GSH GSH Depletion Assay (Antioxidant Capacity) Mechanism->GSH Caspase Caspase-3/7 Assay (Apoptosis Execution) Mechanism->Caspase Result Data Analysis & Toxicological Profile MTT->Result LDH->Result ROS->Result GSH->Result Caspase->Result

Caption: Experimental workflow for in vitro toxicology testing.

Protocols

Cell Culture

The HepG2 human hepatocellular carcinoma cell line is recommended for these studies due to its human origin and expression of relevant metabolic enzymes, although at lower levels than primary hepatocytes. [10][11][13]

  • Cell Line: HepG2 (ATCC® HB-8065™)

  • Growth Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Tier 1: Cytotoxicity Assessment

A. MTT Assay (Metabolic Viability)

This assay measures the activity of mitochondrial reductase enzymes, which reflects the metabolic state and viability of the cells. Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well clear, flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours. [14]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.5%. [14]Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and media-only controls. [14][15]3. Incubation: Incubate the plate for 24 or 48 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. [15][16]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert the yellow MTT to purple formazan crystals. [14][16]6. Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [15]Mix thoroughly by pipetting.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. [17]A reference wavelength of 630 nm can be used to reduce background. 8. Calculation:

    • Corrected Absorbance = Absorbance (570 nm) - Absorbance (630 nm)

    • % Viability = (Corrected Abs of Treated Cells / Corrected Abs of Vehicle Control) x 100

B. Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised. [18][19] Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Prepare the following controls on each plate: [20][21] * Vehicle Control: Untreated cells for spontaneous LDH release.

    • Maximum Release Control: Treat a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection. [22] * Medium Background: Wells with culture medium only.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate. [22]4. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50-100 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light. [21][22]6. Readout: Measure the absorbance at 490 nm using a microplate reader. [19][21]7. Calculation:

    • % Cytotoxicity = [(Abs of Treated - Abs of Vehicle) / (Abs of Max Release - Abs of Vehicle)] x 100

Tier 2: Mechanistic Assays

A. Reactive Oxygen Species (ROS) Production Assay

This assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation by ROS. [23][24][25] Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate as described previously.

  • Probe Loading: Remove the growth medium and wash cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA working solution (diluted in serum-free medium) to each well. [25]3. Incubation: Incubate for 30-45 minutes at 37°C in the dark. [23][25][26]4. Treatment: Remove the H₂DCFDA solution, wash cells gently with PBS, and add 100 µL of the compound dilutions. A known ROS inducer (e.g., Tert-Butyl hydroperoxide) should be used as a positive control. [23]5. Readout: Measure fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. [23][24]Kinetic readings can be taken over several hours.

B. Caspase-3/7 Activity Assay (Apoptosis)

This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway. [27][28][29] Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature. [28]3. Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature. [28] * Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in the well (e.g., add 100 µL reagent to 100 µL of medium). [28] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Calculation: Data is typically expressed as Relative Luminescence Units (RLU) or as fold-change over the vehicle control after subtracting background luminescence.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables to facilitate comparison and analysis. The results will help build a toxicological profile for this compound.

AssayEndpoint MeasuredExpected Outcome with ToxicityInterpretation
MTT Mitochondrial reductase activityDecrease in absorbanceIndicates reduced metabolic activity and/or cell death.
LDH Release Plasma membrane integrityIncrease in absorbanceIndicates loss of membrane integrity and necrotic cell death.
ROS Production Intracellular ROS levelsIncrease in fluorescenceSuggests induction of oxidative stress.
Caspase-3/7 Activity Executioner caspase activationIncrease in luminescenceIndicates induction of the apoptotic cell death pathway.

Conclusion

The provided protocols offer a robust, multi-parametric approach to evaluate the in vitro toxicity of this compound. By leveraging the well-understood mechanisms of its parent compound, Acetaminophen, these assays can effectively screen for potential hepatotoxicity. A finding of increased cytotoxicity, coupled with evidence of oxidative stress (ROS production) and apoptosis (caspase activation), would suggest that the chlorinated analogue possesses significant toxic potential that warrants further investigation. This structured approach ensures a thorough and scientifically rigorous assessment, providing critical data for risk assessment and drug development professionals.

References

  • Title: Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC Source: PubMed Central URL: [Link]

  • Title: Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions Source: ResearchGate URL: [Link]

  • Title: Advances in the study of acetaminophen-induced liver injury Source: Frontiers in Pharmacology URL: [Link]

  • Title: The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC Source: PubMed Central URL: [Link]

  • Title: Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products Source: Frontiers in Pharmacology URL: [Link]

  • Title: ROS Assay Kit Protocol Source: Iwai-chem URL: [Link]

  • Title: Flow Cytometric Detection of Reactive Oxygen Species Source: Bio-protocol URL: [Link]

  • Title: Cellular reactive oxygen species (ROS) assay strategy Source: AntBio URL: [Link]

  • Title: Acetaminophen Pathway (toxic doses), Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: NAPQI - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Full article: Acetaminophen toxicity in rat and mouse hepatocytes in vitro Source: Taylor & Francis Online URL: [Link]

  • Title: Acetaminophen toxicity in rat and mouse hepatocytes in vitro | Request PDF Source: ResearchGate URL: [Link]

  • Title: HepG2 Cell Line - A Liver Cancer Research Resource Source: Cytion URL: [Link]

  • Title: HepG2 Cell Line - A Liver Cancer Research Resource Source: Cytion URL: [Link]

  • Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]

  • Title: The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Limitations of acetaminophen as a reference hepatotoxin for the evaluation of in vitro liver models Source: PubMed URL: [Link]

  • Title: Suitability of the HepG2 cell line in various spheres of biomedical research. Source: ResearchGate URL: [Link]

  • Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]

  • Title: Reactive Oxygen Species (ROS) Detection Assay Kit Source: Assay Genie URL: [Link]

  • Title: Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study Source: PubMed Central URL: [Link]

  • Title: this compound - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin Source: PubMed Central URL: [Link]

  • Title: Acetaminophen should be a critical reference hepatotoxin for evaluating human-relevant in vitro models Source: Oxford Academic URL: [Link]

  • Title: Muse® Caspase-3/7 Kit Source: MilliporeSigma URL: [Link]

  • Title: Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells Source: Karger Publishers URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: this compound Source: IUCr Journals URL: [Link]

  • Title: Specifications of this compound Source: Capot Chemical URL: [Link]

  • Title: US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide Source: Google Patents URL

Sources

Protocol for synthesizing N-(3-Chloro-4-hydroxyphenyl)acetamide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of N-(3-Chloro-4-hydroxyphenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory synthesis of this compound, a compound of significant interest as a known impurity and metabolite of Acetaminophen (Paracetamol)[1][2][3]. The protocol outlines the chemoselective N-acetylation of 4-amino-2-chlorophenol using acetic anhydride. The narrative emphasizes the rationale behind procedural steps, safety considerations, and robust methods for product purification and characterization, ensuring a reliable and reproducible synthesis for research, drug development, and analytical standard preparation.

Introduction and Significance

This compound (CAS No. 3964-54-3) is a chlorinated derivative of N-acetyl-p-aminophenol (APAP)[4]. Its presence in pharmaceutical preparations is strictly regulated due to toxicological concerns associated with aromatic chloro-acetanilides[2][5][6]. Furthermore, it can be formed through the reaction of acetaminophen with hypochlorite during water disinfection processes, highlighting its environmental relevance[1][2]. The ability to synthesize this compound in a controlled laboratory setting is crucial for toxicological studies, the development of analytical standards for impurity profiling, and as a reference in metabolic research. This protocol details a straightforward and efficient synthesis route via selective acetylation.

Reaction Scheme and Mechanism

The synthesis proceeds via the acetylation of the amino group on 4-amino-2-chlorophenol. This reaction is a classic example of nucleophilic acyl substitution.

Reaction:

Mechanism Insight (Chemoselectivity): The key to this synthesis is the chemoselective acylation of the amino group (-NH₂) over the hydroxyl group (-OH). The nitrogen atom of the aromatic amine is a stronger nucleophile than the oxygen atom of the phenol. This is because the lone pair of electrons on the phenolic oxygen is more delocalized into the aromatic ring, reducing its nucleophilicity. Therefore, under the mild conditions of this protocol, the amine preferentially attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the desired amide with minimal O-acetylation byproducts[7]. Acetic anhydride is chosen over more reactive agents like acetyl chloride because it is less expensive, safer to handle, and produces the milder byproduct acetic acid instead of corrosive hydrogen chloride gas[8].

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )Supplier ExampleNotes
4-Amino-2-chlorophenol95-85-2143.57Sigma-Aldrich, TCIStarting material. Purity >95%.
Acetic Anhydride108-24-7102.09Fisher ScientificReagent grade. Corrosive and lachrymator.
Glacial Acetic Acid64-19-760.05VWRACS grade. Used as solvent.
Deionized Water7732-18-518.02---For work-up and recrystallization.
Ethanol64-17-546.07---For recrystallization (optional).
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Melting point apparatus

  • Analytical balance

Experimental Protocol

Reagent Preparation & Stoichiometry

This protocol is designed for a synthesis yielding approximately 3-4 grams of the final product.

ReagentM.W.AmountMoles (mmol)Molar Equiv.
4-Amino-2-chlorophenol143.572.87 g20.01.0
Glacial Acetic Acid60.0520 mL---Solvent
Acetic Anhydride102.092.25 mL (2.43 g)23.81.19

Causality Note: A slight excess (~1.2 equivalents) of acetic anhydride is used to ensure the complete consumption of the starting aminophenol, which simplifies purification. Glacial acetic acid serves as a solvent that readily dissolves the starting material and is compatible with the acylating agent.

Step-by-Step Synthesis Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-amino-2-chlorophenol (2.87 g, 20.0 mmol) and glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to approximately 0-5 °C.

  • Reagent Addition: Transfer acetic anhydride (2.25 mL, 23.8 mmol) to a dropping funnel. Add the acetic anhydride dropwise to the cooled, stirring solution over a period of 15-20 minutes.

    • Expertise Note: The dropwise addition while cooling is critical to control the exothermic reaction between the amine and the anhydride. A rapid temperature increase could lead to the formation of undesired side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

  • Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring vigorously. A precipitate should form immediately.

    • Trustworthiness Note: This step serves to precipitate the desired product, which is sparingly soluble in water, while the acetic acid byproduct and any unreacted acetic anhydride (which hydrolyzes to acetic acid) remain in solution.

  • Isolation: Allow the suspension to stir in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove residual acetic acid.

  • Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and dry in a desiccator or a vacuum oven at 50-60 °C to a constant weight.

Purification by Recrystallization
  • Transfer the crude, dried solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of boiling deionized water to dissolve the solid completely. Start with approximately 50-60 mL and add more if necessary. A small amount of ethanol can be added to aid dissolution if the product is slow to dissolve in water alone.

  • Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry to a constant weight as described previously[1][2].

Characterization and Validation

A properly synthesized product should be a solid, appearing as white, pale purple, or yellow needles[1][3].

  • Melting Point: The expected melting point is 143-144 °C[3][9]. A sharp melting range within this window is a strong indicator of high purity.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would be approximately:

    • ~10.0 ppm (singlet, 1H, Ar-OH)

    • ~9.9 ppm (singlet, 1H, -NH-)

    • ~7.8 ppm (doublet, 1H, Ar-H)

    • ~7.3 ppm (doublet of doublets, 1H, Ar-H)

    • ~6.9 ppm (doublet, 1H, Ar-H)

    • ~2.0 ppm (singlet, 3H, -COCH₃) (Note: These are predicted values based on similar structures like N-(3-bromo-4-hydroxyphenyl)acetamide[10])

  • Infrared (IR) Spectroscopy (ATR):

    • ~3300-3400 cm⁻¹ (O-H stretch)

    • ~3250-3350 cm⁻¹ (N-H stretch)

    • ~1660 cm⁻¹ (C=O stretch, Amide I)

    • ~1550 cm⁻¹ (N-H bend, Amide II)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All steps, especially those involving acetic anhydride and glacial acetic acid, must be performed in a well-ventilated chemical fume hood[11][12][13].

  • Reagent Hazards:

    • 4-Amino-2-chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[13][14].

    • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. It is also a lachrymator (induces tearing).

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous filtrates should be neutralized before disposal.

Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization reagents 1. Weigh 4-Amino-2-chlorophenol 2. Measure Acetic Acid & Acetic Anhydride dissolve 3. Dissolve Starting Material in Acetic Acid reagents->dissolve cool 4. Cool Solution in Ice Bath (0-5 °C) dissolve->cool add 5. Add Acetic Anhydride Dropwise cool->add react 6. Stir at Room Temperature (1 hr) add->react precipitate 7. Pour into Ice Water to Precipitate react->precipitate filtrate 8. Isolate Crude Solid via Vacuum Filtration precipitate->filtrate wash 9. Wash with Cold DI Water filtrate->wash dry_crude 10. Dry Crude Product wash->dry_crude recrystallize 11. Recrystallize from Boiling Water dry_crude->recrystallize dry_pure 12. Dry Pure Crystalline Product recrystallize->dry_pure analysis 13. Perform Analysis: - Melting Point - NMR Spectroscopy - IR Spectroscopy dry_pure->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

  • Filo. Apply the strategy just discussed to a synthesis of 4 -acetyl-2-chlorophenol, starting with phenol. [Link]

  • IUCr Journals. This compound. [Link]

  • National Center for Biotechnology Information. This compound - PMC. [Link]

  • Yan, D., et al. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • Boron Molecular. This compound. [Link]

  • Capot Chemical. MSDS of 4-amino-2-chlorophenol. [Link]

  • ResearchGate. (PDF) this compound. [Link]

  • Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Reddit. Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)?[Link]

  • IUCr Journals. This compound. [Link]

  • International Union of Crystallography. This compound. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Chegg.com. Solved 6. Why does acetylation of 4-aminophenol with one | Chegg.com. [Link]

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • PubMed. N-(3-Chloro-4-hy-droxy-phen-yl)acetamide. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitation of N-(3-Chloro-4-hydroxyphenyl)acetamide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantitation of N-(3-Chloro-4-hydroxyphenyl)acetamide, a potential impurity in acetaminophen drug products. The presence of such chlorinated impurities is strictly regulated due to toxicological concerns, with pharmacopeias and ICH guidelines limiting its concentration to less than 0.05% in finished products.[1][2] This document provides a comprehensive guide for researchers and quality control analysts, covering method principles, detailed experimental protocols, and validation in accordance with International Council for Harmonisation (ICH) guidelines. The described method is demonstrated to be specific, accurate, precise, and stability-indicating, ensuring its suitability for routine quality control and regulatory submissions.

Introduction and Scientific Rationale

This compound is a chlorinated derivative and a known process impurity of Acetaminophen (Paracetamol).[1] It can arise from the manufacturing process or through the reaction of acetaminophen with hypochlorite under certain conditions, such as during water treatment.[1] Due to the toxicological risks associated with aromatic chloro-acetanilides, regulatory bodies mandate strict control over their levels in the final drug product.[1][2]

Accurate and reliable quantitation is therefore not merely an analytical task but a critical component of ensuring patient safety and product quality. High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as the gold standard for this application. Its high resolving power allows for the unambiguous separation of the impurity from the Active Pharmaceutical Ingredient (API) and other potential degradants, a key requirement for a method to be considered "stability-indicating" as per ICH guidelines.[3][4]

This guide is built upon the foundational principles of analytical procedure development and validation outlined in ICH Q14 and Q2(R2), which emphasize a lifecycle and risk-based approach to ensure an analytical procedure is fit for its intended purpose.[5][6][7][8]

Analytical Method Principles

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is ideally suited for separating moderately polar compounds like this compound.

  • Separation Mechanism: The stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is a more polar aqueous-organic mixture. This compound, being less polar than the highly polar mobile phase, partitions preferentially into the stationary phase. By carefully controlling the composition of the mobile phase (the ratio of organic solvent to aqueous buffer), we can modulate the retention time of the analyte, achieving separation from the more polar acetaminophen and other impurities.

  • Detection Principle: The molecule contains a phenyl ring, which is a chromophore that absorbs ultraviolet (UV) light. A UV-Vis detector is set to a specific wavelength (e.g., 254 nm) where the analyte exhibits significant absorbance. According to the Beer-Lambert Law, the absorbance measured by the detector is directly proportional to the analyte's concentration, allowing for accurate quantitation.

Experimental Protocols

Required Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Analytical balance (5-decimal place).

    • pH meter.

    • Ultrasonic bath.

    • Class A volumetric flasks and pipettes.

  • Reagents & Materials:

    • This compound Reference Standard (CAS 3964-54-3).[9][10]

    • Acetaminophen Reference Standard.

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Formic Acid (ACS Grade).

    • Purified Water (18.2 MΩ·cm).

    • 0.45 µm Syringe Filters (Nylon or PTFE).

Chromatographic Conditions

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific system and formulation matrix.

ParameterRecommended Conditions
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
17.01090
20.01090
20.19010
25.09010
Preparation of Solutions

Causality Note: The use of Class A volumetric glassware and a calibrated analytical balance is critical for the accuracy of quantitative analysis, minimizing volumetric and weighing errors.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.[11]

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix thoroughly.

  • Calibration Standard Solutions (e.g., 0.1 to 2.0 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. This range should bracket the expected concentration of the impurity.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[12]

    • Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer it to a suitable volumetric flask (e.g., 100 mL).

    • Add approximately 70% of the flask volume with diluent.

    • Sonicate for 15-20 minutes to ensure complete extraction of the API and any related impurities.[12]

    • Allow the solution to cool to room temperature, then dilute to volume with diluent and mix.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[11] This step is crucial to remove excipients that could clog or damage the HPLC column.

Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions sst System Suitability Test (SST) (Inject Standard) prep_std->sst prep_sample Prepare Sample Solutions (Grind, Extract) analysis Inject Blank, Standards, and Samples prep_sample->analysis sst->analysis If SST Passes integrate Integrate Peak Areas analysis->integrate curve Generate Calibration Curve integrate->curve quant Quantitate Impurity in Samples integrate->quant curve->quant report Generate Report quant->report

Caption: High-level workflow for the quantitation of this compound.

System Suitability and Acceptance Criteria

Trustworthiness Note: The System Suitability Test (SST) is a self-validating check performed before sample analysis to ensure the chromatographic system is performing adequately.[13] Failure to meet SST criteria invalidates the subsequent analytical run.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures good peak shape, free from excessive tailing which can affect integration accuracy.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% (for n=5 replicate injections)Demonstrates the precision of the injector and the stability of the detector response.

Method Validation and Forced Degradation

The analytical method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[5][6][13] A crucial part of this is demonstrating specificity through forced degradation studies.

Forced Degradation Protocol

Expertise Note: Forced degradation studies intentionally stress the drug product to produce potential degradation products.[3][4] The goal is to challenge the analytical method's ability to separate the main analyte from these newly formed impurities, thus proving it is "stability-indicating".[14]

Prepare solutions of the drug product and expose them to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105°C for 48 hours (solid powder).

  • Photolytic: Expose solution to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/m²).

Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the this compound peak is spectrally pure (using a DAD/PDA detector) and well-resolved from all degradant peaks.

G cluster_stress Stress Conditions dp Drug Product Solution acid Acid (HCl) dp->acid base Base (NaOH) dp->base ox Oxidative (H₂O₂) dp->ox photo Photolytic (Light) dp->photo analysis Analyze Stressed Samples via Validated HPLC Method acid->analysis base->analysis ox->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation pass Method is Stability-Indicating evaluation->pass Peak is pure & well-resolved fail Method is Not Stability-Indicating evaluation->fail Co-elution or degradation

Caption: Logical flow of a forced degradation study to establish method specificity.

Summary of Validation Parameters

The method should be fully validated according to ICH Q2(R2).[5][6] The table below summarizes the key parameters and typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 50% to 150% of the specification limit for the impurity.
Accuracy (% Recovery) 80.0% to 120.0% for impurities at low concentrations.
Precision (% RSD) Repeatability (n=6): ≤ 5.0%; Intermediate Precision (different day/analyst): ≤ 10.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The LOQ must be at or below the reporting threshold.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitation of this compound in pharmaceutical formulations. The detailed HPLC protocol, when validated according to the principles outlined, constitutes a reliable, robust, and trustworthy method. Adherence to these procedures ensures that the analytical data generated is accurate and defensible, supporting product quality control and satisfying stringent regulatory requirements for patient safety.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • International Council for Harmonisation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • National Center for Biotechnology Information. This compound - PMC.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • News-Medical.Net. (2015, December 14). Rapid and Effective Content Determination of Tablets Through Fully Automated Sample Preparation.
  • International Journal of Pharmaceutical Research and Applications. (2022, November 30). Forced Degradation – A Review.
  • SIELC Technologies. Separation of N-(3-Allyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column.
  • ResearchGate. (2025, September 30). (PDF) this compound.
  • Boron Molecular. This compound.
  • BLDpharm. 3964-54-3|this compound.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • MU-Varna.bg. IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjSW8Pe_skEnjKdL8O4yvStipZltvlJxkPD3UbmolZ3NgSv4uzjoo-TNScEL9EOnPTFHfwKnH9LzxzVSg6ckcvLxBXVNuFP30u5BP-9UtDQHbDx_tkCdMYdbnpaz3ip2ktyukdvwQnDpz9SO3use4__M6KiwD8-PKWIh-VuKdqJw==use4__M6KiwD8-PKWIh-VuKdqJw==

Sources

Application Note: N-(3-Chloro-4-hydroxyphenyl)acetamide as a Potential Genotoxic Impurity in Acetaminophen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlling Genotoxic Impurities

In pharmaceutical development and manufacturing, the safety and purity of active pharmaceutical ingredients (APIs) are paramount. Genotoxic impurities (GTIs), even at trace levels, pose a significant risk to patient health due to their potential to damage DNA, leading to mutations and possibly cancer. Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of such impurities.[1][2] N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated derivative of acetaminophen (paracetamol), is a compound of interest due to its structural alerts for genotoxicity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of this compound as a potential genotoxic impurity (PGI). It covers its origins, potential mechanisms of genotoxicity, a detailed analytical protocol for its quantification, and the standard toxicological assays required for its evaluation.

Origins and Formation of this compound

This compound can arise from two primary sources: as a process-related impurity during the synthesis of acetaminophen and as a potential metabolite formed in vivo.

  • Synthetic Impurity: The compound is a known impurity in acetaminophen manufacturing, particularly when using the thionyl chloride/SO2 Beckmann rearrangement route.[1] Although its formation can be suppressed, its potential presence necessitates rigorous analytical monitoring in the final API. Pharmacopeias have set limits for this and related chloro-acetanilides in finished products due to toxicological concerns.[1][2]

  • In Vivo Formation (Hypothesized): While direct evidence for the in vivo formation of this compound from acetaminophen is not yet definitive, a plausible biological mechanism exists. Under conditions of inflammation or oxidative stress, neutrophils are activated and release the enzyme myeloperoxidase (MPO).[3][4] MPO utilizes hydrogen peroxide and chloride ions—both present at sites of inflammation—to generate hypochlorous acid (HOCl), a potent chlorinating agent.[5] This enzyme is known to catalyze the chlorination of various phenolic compounds and aromatic amines.[6][7] It is therefore hypothesized that acetaminophen, a phenolic compound, could be a substrate for MPO-mediated chlorination in vivo, leading to the formation of this compound.

cluster_formation Formation Pathways cluster_synthesis Chemical Synthesis cluster_invivo In Vivo (Hypothesized) APAP_Oxime 4-Hydroxyacetophenone Oxime Beckmann Beckmann Rearrangement APAP_Oxime->Beckmann Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Beckmann APAP Acetaminophen Beckmann->APAP Impurity This compound Beckmann->Impurity Side Reaction APAP_in_vivo Acetaminophen Impurity_in_vivo This compound APAP_in_vivo->Impurity_in_vivo MPO Myeloperoxidase (MPO) (Inflammation) HOCl HOCl MPO->HOCl H2O2_Cl H2O2 + Cl- H2O2_Cl->HOCl HOCl->Impurity_in_vivo Chlorination

Caption: Formation pathways of this compound.

Mechanism of Genotoxicity: A Structure-Activity Relationship (SAR) Perspective

Direct genotoxicity data for this compound is not extensively available in public literature. Therefore, its potential for genotoxicity is primarily inferred from Structure-Activity Relationship (SAR) analysis of its core chemical motifs, namely the chloroaniline and chlorophenol structures.

  • Structural Alert: The presence of a chlorinated aromatic amine is a well-recognized structural alert for mutagenicity.

  • Evidence from Analogs: Studies on chloroanilines have shown that their position of chlorination significantly impacts their toxicity and genotoxicity. For instance, p-chloroaniline has been demonstrated to be mutagenic in a range of assays, including the Ames test and the in vivo micronucleus assay. This suggests that the chloroaniline moiety within the this compound molecule is a cause for concern.

  • Bioactivation: The genotoxicity of many aromatic amines and phenols is dependent on metabolic activation to reactive electrophilic species. This is often mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9][10][11] These enzymes can hydroxylate the aromatic ring or oxidize the amine group, leading to the formation of reactive intermediates like quinone-imines or nitrenium ions. These electrophiles can then form covalent adducts with nucleophilic sites in DNA, leading to mutations. It is plausible that this compound could undergo similar bioactivation, forming a reactive quinone-imine that could interact with DNA.

cluster_bioactivation Hypothesized Bioactivation and Genotoxicity Impurity This compound Reactive_Metabolite Reactive Electrophile (e.g., Quinone-imine) Impurity->Reactive_Metabolite Oxidation CYP450 Cytochrome P450 (e.g., CYP2E1, CYP3A4) CYP450->Reactive_Metabolite DNA_Adduct DNA Adducts Reactive_Metabolite->DNA_Adduct Covalent Binding DNA DNA DNA->DNA_Adduct Mutation Mutations / Chromosomal Damage DNA_Adduct->Mutation cluster_workflow Genotoxicity Testing Workflow Test_Compound This compound Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Test_Compound->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) Test_Compound->Micronucleus Ames_Result Assess Gene Mutation Ames->Ames_Result Micronucleus_Result Assess Chromosomal Damage Micronucleus->Micronucleus_Result Risk_Assessment Genotoxicity Risk Assessment Ames_Result->Risk_Assessment Micronucleus_Result->Risk_Assessment

Sources

Application Note: A Comprehensive Stability Testing Protocol for N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, science-driven protocol for evaluating the chemical stability of N-(3-Chloro-4-hydroxyphenyl)acetamide, a compound structurally related to acetaminophen and often considered a potential impurity.[1][2] The stability of a drug substance is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life. Adherence to a robust stability testing program is mandated by global regulatory bodies.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for forced degradation, long-term, and accelerated stability studies in line with the International Council for Harmonisation (ICH) guidelines.

Introduction and Physicochemical Profile

This compound is a chlorinated derivative of N-(4-hydroxyphenyl)acetamide (acetaminophen). Its presence in drug formulations, even at trace levels, necessitates a thorough understanding of its stability profile to ensure product safety and meet stringent regulatory requirements.[2] The purpose of stability testing is to generate evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3]

A foundational step in designing a stability study is to characterize the molecule's fundamental properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[5]
Synonym(s) 3-Chloro-4-hydroxyacetanilide[6]
CAS Number 3964-54-3[5][7][8]
Molecular Formula C₈H₈ClNO₂[5][7][8]
Molecular Weight 185.61 g/mol [5][7][8]
Appearance Solid[5]
Melting Point 143-144°C[5]
Recommended Storage Room temperature, inert atmosphere

Anticipated Degradation Pathways

The chemical structure of this compound, featuring both an acetamide and a phenolic hydroxyl group, suggests susceptibility to several degradation mechanisms. Understanding these potential pathways is crucial for developing a stability-indicating analytical method.

  • Hydrolysis: The amide linkage is the most probable site for hydrolysis. Under acidic or basic conditions, the C-N bond can be cleaved to yield 3-chloro-4-aminophenol and acetic acid.[9][10][11] This is a common degradation route for acetamide-containing pharmaceuticals.

  • Oxidation: Phenolic compounds are well-known to be susceptible to oxidation. The hydroxyl group can be oxidized, potentially leading to the formation of quinone-imine or other colored polymeric degradation products. This process can be catalyzed by light, metal ions, or the presence of oxygen.[12][13]

  • Photodegradation: Aromatic compounds, particularly those with electron-donating groups like a hydroxyl group, can absorb UV light, leading to photolytic cleavage or rearrangement reactions. As per ICH Q1B guidelines, direct exposure to light sources is necessary to assess this liability.[14][15]

G substance This compound hydrolysis Hydrolysis (Acid/Base) substance->hydrolysis oxidation Oxidation substance->oxidation photolysis Photolysis substance->photolysis hydrolysis_prod 3-Chloro-4-aminophenol + Acetic Acid hydrolysis->hydrolysis_prod Amide Cleavage oxidation_prod Quinone-like Structures & Polymeric Products oxidation->oxidation_prod Phenol Oxidation photo_prod Photolytic Degradants photolysis->photo_prod UV/Vis Light

Figure 1: Potential Degradation Pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of the molecule and are a core component of developing and validating a stability-indicating analytical method.[16] These studies expose the drug substance to conditions more severe than accelerated testing.[17]

Objective: To intentionally degrade the sample to identify potential degradation products and demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally desired to ensure that primary degradants are formed without excessive secondary degradation.

G cluster_conditions Stress Conditions start Single Batch of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo control Control Sample (Unstressed) start->control analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis end Identify Degradants Establish Degradation Profile Confirm Method Specificity analysis->end

Figure 2: Forced Degradation Experimental Workflow.

Step-by-Step Protocols:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol:Water 50:50) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at 2, 8, and 24 hours for analysis.

  • Thermal Degradation:

    • Place a thin layer of the solid drug substance in a vial.

    • Store in a calibrated oven at 80°C.

    • Sample at 24, 48, and 72 hours. Prepare solutions for analysis at the time of testing.

  • Photostability Testing:

    • In accordance with ICH Q1B guidelines, expose the solid drug substance and a solution to a calibrated light source.[14][18]

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[19]

    • A control sample should be placed in the same chamber but shielded from light (e.g., wrapped in aluminum foil).

    • Analyze the exposed and control samples after the exposure is complete.

Formal Stability Study Protocol (Long-Term & Accelerated)

Formal stability studies provide the data required to establish a re-test period and recommend storage conditions, forming a critical part of any regulatory submission.[16][20][21]

Protocol Design:

  • Batches: At least three primary batches of the drug substance should be included in the study.[22][23]

  • Container Closure System: The substance must be packaged in a container closure system that is the same as or simulates the system proposed for storage and distribution.[23]

  • Storage Conditions & Testing Frequency: The conditions and testing schedule must comply with ICH Q1A(R2) guidelines.[22][24][25]

Table 2: ICH Stability Storage Conditions and Testing Frequency

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (minimum for submission)0, 3, 6, 9, 12, 18, 24, and annually thereafter
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6, 9, 12 (if triggered)

†Intermediate testing is performed if a "significant change" occurs during the accelerated study. A significant change is defined as a failure to meet the established specification.[17][22]

Analytical Tests: At each time point, samples should be evaluated for the following attributes:

  • Appearance: Visual inspection for changes in color or physical state.

  • Assay: Quantification of the active substance.

  • Degradation Products: Identification and quantification of any impurities.

  • Water Content: (If applicable, e.g., for a hydrated form or if the substance is hygroscopic).

Stability-Indicating Analytical Method (SIAM)

A validated, stability-indicating analytical method is a prerequisite for any stability study. It must be able to accurately measure the decrease in the active substance concentration due to degradation and quantify the corresponding degradation products.[22]

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard for this type of analysis.[26][27] Mass Spectrometry (LC-MS) should be used during method development to identify the mass of degradation products observed during forced degradation studies.[28]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) forced_deg Perform Forced Degradation select_col Select Column & Mobile Phase forced_deg->select_col optimize Optimize Gradient, Flow Rate, Temp. select_col->optimize detect Set Detection Wavelength optimize->detect spec Specificity detect->spec lin Linearity & Range spec->lin acc Accuracy spec->acc prec Precision spec->prec lod LOD / LOQ spec->lod rob Robustness spec->rob final Final Validated Stability-Indicating Method lin->final acc->final prec->final lod->final rob->final

Figure 3: Workflow for Stability-Indicating Method Validation.

Validation Parameters (ICH Q2(R1)):

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated using samples from the forced degradation study.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., 80-120% of the nominal concentration).

  • Accuracy: The closeness of test results to the true value, assessed by recovery studies of spiked samples.

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Data Management and Interpretation

Table 3: Example Stability Data Summary (Accelerated Conditions: 40°C/75% RH)

Test ParameterSpecificationTime 03 Months6 Months
Appearance White to off-white solidConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.1
Degradant A (% RRT 0.8) ≤ 0.20< LOQ0.050.09
Degradant B (% RRT 1.2) ≤ 0.20< LOQ< LOQ0.06
Total Degradants (%) ≤ 1.0Not Detected0.050.15

Evaluation: The data should be assessed for trends over time. Any out-of-specification (OOS) result must be thoroughly investigated. The results from the long-term study are used to establish the re-test period, while the accelerated data can be used to evaluate the effect of short-term excursions outside the label storage conditions, such as during shipping.[23]

Conclusion

This application note outlines a comprehensive and scientifically rigorous protocol for the stability testing of this compound. By integrating forced degradation studies with formal long-term and accelerated stability programs, and employing a fully validated stability-indicating analytical method, researchers can generate a robust data package. This data is fundamental for understanding the intrinsic stability of the molecule, ensuring its quality and purity, and meeting the stringent requirements of global regulatory agencies like the FDA and EMA.[20][29][30]

References

  • Gallagher, J. (2023). Anaerobic degradation of phenolic compounds. PubMed. Available at: [Link]

  • BYJU'S. (2023). Hydrolysis of Acetamide. YouTube. Available at: [Link]

  • Semantic Scholar. (n.d.). Metabolic pathways for the biodegradation of phenol. Semantic Scholar. Available at: [Link]

  • Sarwar, S. (2016). Biodegradation of phenolic compounds. Slideshare. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • ResearchGate. (n.d.). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. ResearchGate. Available at: [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at: [Link]

  • Slideshare. (2016). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • European Medicines Agency. (n.d.). Quality: stability. European Medicines Agency. Available at: [Link]

  • Scribd. (n.d.). FDA Stability Testing. Scribd. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available at: [Link]

  • Manufacturing Chemist. (2014). EMA releases new guideline on stability testing. Manufacturing Chemist. Available at: [Link]

  • LibreTexts Chemistry. (2020). Amide Chemistry. LibreTexts. Available at: [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]

  • FDA. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • gmp-compliance.org. (2014). New EMA Guideline on Stability Testing for Applications for Variations. gmp-compliance.org. Available at: [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). JACS. Available at: [Link]

  • NIH. (n.d.). This compound. NIH. Available at: [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Capot Chemical. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-(3-Acetyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]

  • SIELC Technologies. (2018). N-(3-Chloro-4-methylphenyl)acetamide. SIELC. Available at: [Link]

  • Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide. Google Patents.
  • PubMed. (2025). N-(3-Chloro-4-hy-droxy-phen-yl)acetamide. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) this compound. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. NIH. Available at: [Link]

Sources

Application Note: Quantitative Analysis of N-(3-Chloro-4-hydroxyphenyl)acetamide in Environmental Water Samples using SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the determination of N-(3-Chloro-4-hydroxyphenyl)acetamide in environmental water samples. This compound is a known impurity and a potential disinfection byproduct of the widely used analgesic, acetaminophen.[1][2][3] Its presence in water sources, even at trace levels, is of toxicological concern, necessitating a reliable analytical method for monitoring.[2][3] The described workflow employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by quantitative analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method provides the high selectivity and sensitivity required for detecting ng/L concentrations, making it suitable for environmental monitoring and risk assessment.

Introduction

This compound (CAS 3964-54-3) is a ring-chlorinated derivative of acetaminophen.[1] It can be formed during chlorine-based disinfection of water containing acetaminophen, a common pharmaceutical pollutant found in wastewater effluent and surface waters.[1][3] Due to toxicological alerts associated with aromatic chloro-acetanilides, monitoring for such byproducts is crucial for ensuring water quality and public health.[2][3]

The structural similarity of the target analyte to other chlorophenols and pharmaceutical metabolites presents an analytical challenge, requiring a method with high specificity and sensitivity.[4][5] Standard environmental methods, such as U.S. EPA Method 8270, provide a framework for analyzing semivolatile organic compounds, but a targeted approach is necessary for achieving the low detection limits required for emerging contaminants like this compound.[6][7][8][9] This note details a complete protocol, from sample collection to data analysis, leveraging the power of SPE and LC-MS/MS for this purpose.[5]

Analyte Properties:

Property Value Source
Chemical Formula C₈H₈ClNO₂ [10][11]
Molecular Weight 185.61 g/mol [10][11]
Melting Point 143-144°C [10]
Boiling Point 379.9°C at 760 mmHg [10]
LogP 2.004 [11]

| Physical Form | Solid |[10] |

Experimental Workflow Overview

The analytical workflow is designed to isolate the target analyte from complex aqueous matrices, separate it from potential interferences, and perform sensitive quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample (500 mL) Acidify 2. Acidify to pH < 3 with Formic Acid Sample->Acidify SPE 3. Solid-Phase Extraction (Polymeric Reversed-Phase) Acidify->SPE Elute 4. Elute with Methanol SPE->Elute Evap 5. Evaporate & Reconstitute in Mobile Phase Elute->Evap HPLC 6. HPLC Separation (C18 Column) Evap->HPLC MS 7. MS/MS Detection (ESI+) HPLC->MS Quant 8. Quantification (Internal Standard) MS->Quant Report 9. Report Results (ng/L) Quant->Report

Caption: Overall workflow for the analysis of this compound.

Materials and Reagents

  • Standards: this compound (≥96% purity), this compound-d3 (Isotopic Internal Standard).[10]

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Reagent Water.

  • Reagents: Formic Acid (LC-MS grade), Anhydrous Sodium Sulfate.

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Polystyrene-divinylbenzene), 500 mg / 6 mL.[4]

  • Vials: Amber glass autosampler vials with PTFE-lined caps.

Detailed Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in 1 L amber glass bottles.

  • Preservation: If residual chlorine is suspected, add ~80 mg of sodium thiosulfate per liter. Store samples at ≤6 °C and protect from light.

  • Holding Time: Extract samples within 7 days of collection.

Causality: Acidification to pH < 3 is critical as it ensures the phenolic hydroxyl group is protonated, maximizing its retention on the reversed-phase SPE sorbent.[4][6][12] Polymeric sorbents are chosen for their high surface area and robust performance across a wide pH range, providing excellent recovery for polar to mid-polar compounds.[4]

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of reagent water (pH < 3). Do not allow the sorbent to go dry.

  • Sample Loading: Measure 500 mL of the acidified water sample. Spike with the internal standard. Pass the sample through the cartridge at a flow rate of 10-15 mL/min.[6]

  • Sorbent Washing: After loading, wash the cartridge with 5 mL of reagent water to remove salts and highly polar interferences.

  • Sorbent Drying: Dry the cartridge under full vacuum for 15-20 minutes to remove residual water.[6]

  • Elution: Elute the analyte with two 4 mL aliquots of methanol into a collection tube. Allow the solvent to soak the sorbent for 1 minute for each aliquot.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid) and transfer to an autosampler vial.

G cluster_spe Solid-Phase Extraction (SPE) Steps step1 Step 1: Condition Methanol (5 mL) Reagent Water (5 mL) step2 Step 2: Load 500 mL Acidified Sample Flow Rate: 10-15 mL/min step1->step2 step3 Step 3: Wash & Dry Reagent Water (5 mL) Vacuum Dry (20 min) step2->step3 step4 Step 4: Elute & Concentrate Methanol (2 x 4 mL) Evaporate to Dryness Reconstitute in 500 µL step3->step4

Caption: Key steps of the Solid-Phase Extraction protocol.

LC-MS/MS Analysis

The use of High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) is essential for the analysis of pharmaceutical metabolites and byproducts in complex environmental samples.[5][13][14]

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B in 8 min, hold for 2 min, return to initial in 0.1 min, equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temp. 40°C

| Injection Vol. | 5 µL |

MS/MS Parameters:

Parameter Condition
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| MRM Transitions | See Table Below |

Rationale: ESI in positive mode is selected as the acetamide group is readily protonated. The mobile phase is acidified with formic acid to promote this protonation, enhancing ionization efficiency and MS signal.[15] A C18 column provides effective reversed-phase separation for this moderately polar compound.

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV)
This compound 186.0 144.0 (Quantifier) 100 15
186.0 115.0 (Qualifier) 100 25

| This compound-d3 | 189.0 | 147.0 | 100 | 15 |

Note: Collision Energy (CE) values are instrument-dependent and require optimization.

Method Validation

For the method to be considered fit for purpose, a validation study must be performed according to established guidelines.[16][17][18][19][20]

Validation Parameters:

  • Linearity: A calibration curve should be established over the expected concentration range (e.g., 1-500 ng/L) with a correlation coefficient (r²) > 0.995.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by analyzing replicate low-level spikes. The LOQ should be the lowest point on the calibration curve that meets accuracy and precision criteria. Expected LOQ is < 5 ng/L.[21]

  • Accuracy & Precision: Assessed by analyzing replicate spikes at low, medium, and high concentrations. Mean recovery should be within 70-130% with a relative standard deviation (RSD) < 20%.[4][12]

  • Matrix Effects: Evaluated by comparing the response of a post-extraction spike to a pure standard. The use of an isotopically labeled internal standard is crucial to compensate for matrix-induced signal suppression or enhancement.[22]

  • Specificity: Confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples and the consistent ratio of quantifier to qualifier ions.

Conclusion

The described SPE LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in environmental water samples. The protocol is based on established principles for the analysis of trace organic pollutants, including chlorophenols and pharmaceutical metabolites.[4][5][23] Proper method validation is essential to ensure data quality and demonstrates that the method is suitable for its intended purpose.[19] This application note serves as a comprehensive guide for researchers, environmental laboratories, and professionals involved in water quality monitoring and drug development.

References

  • Title: Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis Source: PubMed URL: [Link]

  • Title: Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection Source: PubMed URL: [Link]

  • Title: EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS Source: U.S. EPA URL: [Link]

  • Title: EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS) Source: U.S. EPA URL: [Link]

  • Title: EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS Source: LECO Corporation URL: [Link]

  • Title: SW-846 Test Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) Source: U.S. EPA URL: [Link]

  • Title: Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis Source: ResearchGate URL: [Link]

  • Title: On-line solid-phase microextraction of triclosan, bisphenol A, chlorophenols, and selected pharmaceuticals in environmental water samples by high-performance liquid chromatography-ultraviolet detection Source: PubMed URL: [Link]

  • Title: Full automatic determination of chlorophenols in water using solid-phase microextraction/on-fiber derivatization and gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Method Validation and Peer Review Policies and Guidelines Source: U.S. EPA URL: [Link]

  • Title: Method Validation and Peer Review Policies and Guidelines Source: U.S. EPA URL: [Link]

  • Title: this compound Source: IUCr Journals URL: [Link]

  • Title: (PDF) this compound Source: ResearchGate URL: [Link]

  • Title: The Fitness for Purpose of Analytical Methods Source: Eurachem URL: [Link]

  • Title: 3M ENVIRONMENTAL LABORATORY - Method Validation for Chromatographic Methods Source: 3M URL: [Link]

  • Title: A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles Source: La démarche ISO 17025 URL: [Link]

  • Title: Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review Source: MDPI URL: [Link]

  • Title: (PDF) High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine Source: ResearchGate URL: [Link]

  • Title: Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS Source: DiVA portal URL: [Link]

  • Title: Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure Source: NIH URL: [Link]

  • Title: Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants Source: U.S. EPA URL: [Link]

  • Title: this compound Source: NIH URL: [Link]

  • Title: Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation Source: NIH URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3-Chloro-4-hydroxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Chloro-4-hydroxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you improve your reaction yields and product purity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during your experiment. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My final yield is significantly lower than expected. What are the common causes and how can I fix this?

Answer: Low yield is one of the most frequent issues in organic synthesis. For this specific reaction, the causes can be broadly categorized into incomplete reactions, side-product formation, and mechanical losses during workup.

  • Potential Cause 1: Incomplete Reaction

    • Scientific Rationale: The core of this synthesis is a nucleophilic acyl substitution, where the amino group of 4-amino-2-chlorophenol attacks the carbonyl carbon of acetic anhydride.[1][2] If the reactants are not sufficiently activated or if the reaction is not allowed to proceed to completion, a significant amount of starting material will remain, drastically reducing the yield.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Ensure your starting material, 4-amino-2-chlorophenol, is pure. Impurities can interfere with the reaction.[3] Some precursors are known to have low purity or generate byproducts during their own synthesis, which can carry over.[4]

      • Check Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.05 to 1.1 equivalents) of acetic anhydride can help drive the reaction to completion. However, avoid a large excess, as it can complicate purification.

      • Ensure Proper Mixing: If the 4-amino-2-chlorophenol is not fully dissolved or suspended, the reaction will be slow and incomplete. Ensure vigorous stirring throughout the reaction.

      • Reaction Time & Temperature: Most laboratory-scale preparations of similar acetanilides are complete within 10-30 minutes of heating, followed by cooling to induce crystallization.[5][6] If you suspect an incomplete reaction, consider extending the reaction time slightly before cooling.

  • Potential Cause 2: Product Loss During Workup & Purification

    • Scientific Rationale: this compound has moderate solubility in water, which is often used for recrystallization.[7][8] Excessive washing or using too much solvent during recrystallization can lead to significant loss of the desired product.

    • Troubleshooting Steps:

      • Minimize Recrystallization Solvent: When purifying by recrystallization, use the minimum amount of hot solvent (e.g., deionized water) required to fully dissolve the crude product.[9][10] Adding excess hot water will keep more of your product dissolved when you cool the solution, thus lowering the recovery yield.

      • Optimize Crystallization: After dissolving, allow the solution to cool slowly to room temperature before moving it to an ice bath.[6] Slow cooling promotes the formation of larger, purer crystals and improves recovery. Crash-crystallizing in an ice bath too early can trap impurities.

      • Washing the Product: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Cold solvent is less effective at dissolving the product, minimizing loss.

  • Potential Cause 3: Side Reactions

    • Scientific Rationale: Although the amine group is a much stronger nucleophile than the hydroxyl group, O-acetylation (on the hydroxyl group) can occur, especially under certain conditions, leading to an undesired diester byproduct. Furthermore, hydrolysis of the amide product back to the starting amine can occur if the product is exposed to strongly acidic or basic conditions for extended periods at high temperatures.

    • Troubleshooting Steps:

      • Control Temperature: Avoid excessive heating. The acetylation of the amine is typically facile and does not require harsh conditions. Gentle warming on a steam bath or hot plate is usually sufficient.[5]

      • Control pH: The reaction is typically performed under neutral to slightly acidic conditions. The byproduct of the reaction with acetic anhydride is acetic acid, which creates a suitable environment.[2][11] Adding a buffer like sodium acetate can sometimes be used to control the pH.[5]

Question 2: My final product is discolored (e.g., pink, brown, or grey). How can I obtain a pure, white crystalline product?

Answer: Discoloration is a clear indicator of impurities, often arising from the oxidation of the phenolic hydroxyl group.

  • Scientific Rationale: Phenols, especially aminophenols, are highly susceptible to oxidation by atmospheric oxygen, which forms highly colored quinone-type structures. This process can be accelerated by heat and the presence of trace metal impurities.

  • Troubleshooting Steps:

    • Use Decolorizing Carbon: During the recrystallization step, after the crude product is dissolved in the hot solvent, add a small amount (e.g., 1-2% by weight) of activated carbon (Norit).[5][12] The carbon will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.

    • Incorporate a Reducing Agent: To prevent oxidation during the reaction and workup, a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) can be added.[12] This is particularly useful if the starting aminophenol is already slightly discolored.

    • Purify Starting Material: If your 4-amino-2-chlorophenol starting material is heavily discolored, consider purifying it first (e.g., by recrystallization) before proceeding with the acetylation reaction.

Question 3: The product precipitates immediately upon adding acetic anhydride, forming a solid chunk. Is this normal?

Answer: Yes, this can be normal. The product, this compound, may be less soluble in the initial reaction mixture than the starting materials.

  • Scientific Rationale: The reaction can be very fast. As the product forms, it may immediately precipitate if its concentration exceeds its solubility in the reaction medium at that temperature.

  • Troubleshooting Steps:

    • Continue Stirring & Gentle Heating: Do not stop the reaction. Continue to stir vigorously. Gentle heating as per the protocol will often help dissolve the initial precipitate, which can then recrystallize into a purer form upon controlled cooling later.[5]

    • Ensure Proper Order of Addition: Typically, the aminophenol is dissolved or suspended in water first, and then the acetic anhydride is added.[6] This ensures a more homogeneous reaction environment.

Frequently Asked Questions (FAQs)

  • Q: What is the primary mechanism of this reaction?

    • A: The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 4-amino-2-chlorophenol attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a proton transfer, resulting in the formation of the amide and acetic acid as a byproduct.[2][11]

  • Q: Which solvent is best for this synthesis and the subsequent recrystallization?

    • A: Water is the most common and effective solvent for both the reaction and the final purification.[7][8] It is inexpensive, non-toxic, and the product has a favorable solubility profile (moderately soluble when hot, much less soluble when cold), which is ideal for recrystallization.

  • Q: How can I confirm the purity of my final product?

    • A: The most straightforward methods are melting point determination and Thin Layer Chromatography (TLC). A pure product will have a sharp melting point that matches the literature value (approx. 133-135 °C).[12] A broad melting range indicates the presence of impurities.[13] TLC can be used to check for the presence of the starting material. Advanced methods include HPLC, NMR, and IR spectroscopy.[13][14]

  • Q: What are the critical safety precautions for this experiment?

    • A: Acetic anhydride is corrosive and has a strong, irritating odor. 4-amino-2-chlorophenol is a toxic substance.[3][15] Always perform this experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Diagrams: Mechanism and Workflow

Reaction Mechanism

Caption: Nucleophilic substitution reaction for synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckStoichiometry Verify Reagent Stoichiometry (1.05-1.1 eq. Ac₂O) Start->CheckStoichiometry CheckConditions Review Reaction Conditions (Time, Temp, Stirring) Start->CheckConditions CheckWorkup Optimize Workup/Purification Start->CheckWorkup AddAntioxidant Add Sodium Dithionite CheckPurity->AddAntioxidant ImpurityNode Product Discolored? CheckWorkup->ImpurityNode LossNode Loss During Purification? CheckWorkup->LossNode UseCarbon Use Activated Carbon During Recrystallization ImpurityNode->UseCarbon Yes ImpurityNode->LossNode No UseCarbon->LossNode AddAntioxidant->CheckStoichiometry MinimizeSolvent Use Minimum Hot Solvent LossNode->MinimizeSolvent Yes Success Improved Yield & Purity LossNode->Success No SlowCooling Cool Slowly, then Ice Bath MinimizeSolvent->SlowCooling ColdWash Wash Crystals with Ice-Cold Solvent SlowCooling->ColdWash ColdWash->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterRecommended Value / ConditionScientific Rationale & Notes
Reagent Ratio 1.0 : 1.05-1.1 (Amine : Acetic Anhydride)A slight excess of the acetylating agent ensures the reaction goes to completion.[2]
Solvent Deionized WaterExcellent solvent for reactants and ideal for product recrystallization due to temperature-dependent solubility.[7]
Reaction Temperature 50-100 °C (Gentle heating)Balances reaction rate with minimizing side reactions like hydrolysis or O-acetylation.[5]
Reaction Time 10-30 minutes (at temperature)The reaction is generally rapid. Prolonged heating is unnecessary and can promote degradation.
Purification Method Recrystallization from waterHighly effective for removing unreacted starting materials and soluble impurities.[10]
Decolorizing Agent Activated Carbon (1-2% w/w)Adsorbs high molecular weight, colored impurities from oxidation.[5][12]
Expected Melting Point 133-135 °CA sharp melting range within this window is a strong indicator of high purity.[12]

Validated Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of this compound.

Materials:

  • 4-amino-2-chlorophenol

  • Acetic Anhydride

  • Deionized Water

  • Activated Carbon (optional)

  • Sodium Dithionite (optional)

  • Erlenmeyer flasks, Beaker

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Setup: In a 125 mL Erlenmeyer flask, add 2.0 g of 4-amino-2-chlorophenol. Add 30 mL of deionized water. Stir the mixture to create a suspension.

  • Acetylation: While stirring, carefully add 1.5 mL of acetic anhydride to the suspension.[6]

  • Reaction: Gently heat the mixture on a hot plate to about 80-90 °C while stirring continuously. Continue heating for approximately 15 minutes. Most of the solids should dissolve, although some product may precipitate.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool to room temperature without disturbance for about 10 minutes. You should observe the formation of crystals.

  • Complete Crystallization: Place the flask in an ice-water bath for an additional 15-20 minutes to maximize the precipitation of the product.[6]

  • Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount (5-10 mL) of ice-cold deionized water to remove residual acetic acid.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean 100 mL beaker.

    • Add the minimum amount of hot deionized water required to completely dissolve the solid (start with ~20 mL per gram of crude product and add more if needed). Keep the solution hot on a hot plate.

    • (Optional) If the solution is colored, add a small spatula tip of activated carbon, keep the solution hot for 2-3 minutes, and then perform a hot gravity filtration into a clean, pre-warmed flask to remove the carbon.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Isolation & Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a very small amount of ice-cold deionized water.

    • Allow the product to dry completely under vacuum for 10-15 minutes, then transfer to a watch glass to air dry or dry in a low-temperature oven (~60 °C).

  • Analysis: Weigh the final product to calculate the percent yield. Determine the melting point to assess purity.

References

  • Fronczek, F. R., & Uppu, R. M. (2025). This compound. IUCrData, 10(8), x250695. [Link]

  • Study.com. (n.d.). What is the function of acetic anhydride in Synthesis of Acetaminophen?[Link]

  • Mallinckrodt, Inc. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide. U.S.
  • Fronczek, F. R., & Uppu, R. M. (2025). This compound. IUCrData, 10(8). [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. ResearchGate. [Link]

  • Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity. Neliti. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acid Anhydrides. [Link]

  • Ekeeda. (2019). Reaction of Amines with Acetic Anhydride. YouTube. [Link]

  • Yusufov, M. S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX. [Link]

  • Reddit. (2014). perfect melting point for paracetamol, but low yield?[Link]

  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]

  • University of Waterloo. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]

  • Organic Chemistry Tutor. (2020). Synthesis of acetaminophen Overview and Q&A. YouTube. [Link]

  • University of Waterloo. (n.d.). Synthesis of Acetaminophen. [Link]

  • Valentovic, M. A., et al. (2014). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Chemico-Biological Interactions, 225, 101-108. [Link]

  • Rankin, G. O., et al. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. PubMed. [Link]

  • Jiangsu Sevencontinent Green Chemical Co Ltd. (2013). Synthetic method of 2-chloro-4-aminophenol.

Sources

Troubleshooting N-(3-Chloro-4-hydroxyphenyl)acetamide mass spec fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(3-chloro-4-hydroxyphenyl)acetamide. This guide provides in-depth troubleshooting for common issues encountered during mass spectrometry analysis, structured in a direct question-and-answer format. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you resolve your analytical challenges.

FAQ: Core Fragmentation & Spectral Interpretation

This section addresses the foundational aspects of interpreting the mass spectrum of this compound (Molecular Weight: 185.61 g/mol ).

Question: What are the expected molecular ions and primary fragments for this compound?

Answer: The expected ions depend heavily on the ionization technique employed.

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy, often leading to extensive fragmentation and a potentially weak or absent molecular ion peak.[1] The molecular ion ([M]•+) will appear at m/z 185. The presence of a single chlorine atom means you will observe a characteristic isotopic pattern: a peak at m/z 187 ([M+2]•+) with an intensity approximately one-third of the m/z 185 peak, corresponding to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[2]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is less destructive and is ideal for observing the intact molecule.[1]

    • In positive ion mode , you should primarily observe the protonated molecule, [M+H]⁺, at m/z 186. The corresponding [M+H+2]⁺ isotope peak will be at m/z 188.

    • In negative ion mode , you will observe the deprotonated molecule, [M-H]⁻, at m/z 184, with its isotope peak at m/z 186.

The most probable fragmentation pathways involve the cleavage of the amide linkage, as it's the most labile part of the structure.

Table 1: Key Expected Ions for this compound

Ion Type Ionization Mode Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl) Notes
Molecular Ion ([M]•+) EI 185.02 187.02 May be low in abundance or absent.
Protonated Molecule ([M+H]⁺) ESI (+) 186.03 188.03 Typically the base peak in full scan mode.
Deprotonated Molecule ([M-H]⁻) ESI (-) 184.02 186.02 Observed if the phenolic proton is abstracted.
Acetyl Loss ([M-C₂H₂O]•+) EI 143.01 145.01 Loss of a neutral ketene molecule (42 Da).
Acylium Ion ([C₂H₃O]⁺) EI / CID 43.02 N/A Corresponds to the acetyl fragment.

| Aminophenol Ion | EI / CID | 144.00 | 146.00 | Resulting from loss of ketene from [M+H]⁺. |

Below is a diagram illustrating the primary fragmentation pathway under Electron Ionization (EI) conditions.

G cluster_main Predicted EI Fragmentation Pathway cluster_frags Key Fragments parent This compound [M]•+ m/z 185/187 frag1 Loss of Ketene (-CH₂CO) [C₆H₅ClNO]•+ m/z 143/145 parent->frag1 α-cleavage & rearrangement frag2 Acetyl Cation [C₂H₃O]+ m/z 43 parent->frag2 N-C Bond Cleavage

Predicted EI fragmentation of the parent molecule.

FAQ: Troubleshooting Common Peak-Related Problems

This section focuses on identifying and resolving issues with unexpected or missing peaks in your spectrum.

Question: My spectrum is dominated by peaks at m/z 208 and 224, but the expected [M+H]⁺ at m/z 186 is weak. What's happening?

Answer: This is a classic case of adduct formation , a very common phenomenon in Electrospray Ionization (ESI). Instead of associating with a proton (H⁺), your analyte molecule is associating with other cations present in the system.

  • [M+Na]⁺ at m/z 208: This corresponds to the sodium adduct of your molecule (185.6 + 22.99 ≈ 208.6).

  • [M+K]⁺ at m/z 224: This corresponds to the potassium adduct (185.6 + 39.1 ≈ 224.7).

Causality: Sodium and potassium ions are ubiquitous and can leach from glassware, or be present as impurities in solvents, buffers, or even from handling.[3] These metal ions can form adducts with your analyte that are sometimes more stable or have a higher ionization efficiency than the protonated molecule, leading to the suppression of your target [M+H]⁺ signal.

Table 2: Common Adduct Ions in Positive Mode ESI-MS

Adduct Ion Mass Shift Common Sources
[M+NH₄]⁺ +18.03 Ammonium acetate/formate buffers.
[M+Na]⁺ +22.99 Glassware, mobile phase salts (e.g., sodium phosphate), fingerprints.[3]
[M+K]⁺ +39.10 Glassware, potassium salts.[3]
[M+CH₃CN+H]⁺ +42.03 Acetonitrile mobile phase.

| [2M+H]⁺ | +M+1 | High analyte concentration (dimer formation). |

Experimental Protocol: Systematic Adduct Identification & Mitigation
  • Analyze a Mobile Phase Blank: Prepare and inject a sample containing only your mobile phase. If you see significant background ions at m/z 23 (Na⁺) and 39 (K⁺), your solvent system is the likely source.

  • Switch to High-Purity Solvents: Ensure you are using LC-MS grade water, acetonitrile, and methanol.

  • Avoid Glassware: Prepare samples and mobile phases in polypropylene or other high-purity plastic containers to minimize alkali metal leaching.[3]

  • Introduce a Proton Source: If adduct formation is severe, intentionally add a competitive source of protons to the mobile phase. A low concentration (0.1%) of formic acid is standard for positive mode ESI and will favor the formation of [M+H]⁺.[4]

  • Avoid Sodium-Based Buffers: Do not use sodium phosphate or sodium acetate buffers. If a buffer is necessary, use volatile, MS-friendly options like ammonium formate or ammonium acetate.[5]

Question: I don't see the molecular ion peak at all in my EI-GC-MS analysis. How can I confirm the molecular weight?

Answer: The absence of a molecular ion peak in EI is common for molecules that are particularly fragile under high-energy ionization conditions.[6] The molecular ion forms but immediately fragments before it can be detected.

Troubleshooting Steps:

  • Look for "Logical Losses": The first step is to analyze the high-mass region of your spectrum for fragments that correspond to the loss of small, neutral molecules from the presumed parent ion.[2] For your compound, look for:

    • M - 42: A peak at m/z 143, corresponding to the loss of ketene (CH₂CO). This is a very common rearrangement for acetanilides.

    • M - 43: A peak at m/z 142, corresponding to the loss of an acetyl radical (•COCH₃).

  • Lower the Ionization Energy: If your instrument allows, reduce the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This imparts less energy to the molecule, reducing fragmentation and increasing the relative abundance of the molecular ion.

  • Switch to Chemical Ionization (CI): CI is a much softer ionization technique that involves ion-molecule reactions. Using a reagent gas like methane or ammonia will typically produce a strong [M+H]⁺ ion (m/z 186) or [M+NH₄]⁺ ion (m/z 203), respectively, with minimal fragmentation. This is an excellent way to confirm the molecular weight.

FAQ: Signal Intensity and Quality

This section covers issues related to poor signal response or unstable signals.

Question: The signal for my analyte is very weak and unstable in LC-MS. How can I improve it?

Answer: Weak and unstable signals in ESI are typically rooted in either suboptimal mobile phase conditions or incorrect instrument source settings. The goal is to maximize the efficiency of analyte ionization and transfer into the mass spectrometer.

Causality & Solutions:

  • Mobile Phase pH: The ionization efficiency of your molecule is highly dependent on its pKa and the pH of the solution. For positive mode ESI, the mobile phase pH should ideally be ~2 units below the pKa of the most basic site to ensure it is protonated. For this compound, protonation occurs on the amide. Adding 0.1% formic acid to the mobile phase is a standard practice to lower the pH and promote robust [M+H]⁺ formation.

  • Source Parameters: ESI is a delicate balance of desolvation and ionization. Incorrect source settings can prevent efficient ion formation or transmission.

    • Nebulizing Gas (Nitrogen): Too low, and droplet formation is poor. Too high, and you may blow the signal away from the inlet. Start with the manufacturer's recommended setting and optimize from there.

    • Drying Gas Temperature & Flow: This needs to be sufficient to evaporate the solvent from the ESI droplets, releasing the ions. For standard flow rates (0.3-0.5 mL/min), a temperature of 300-350 °C is a good starting point. Insufficient drying can lead to signal instability and the formation of solvent clusters.

    • Capillary Voltage: This voltage drives the electrospray. A typical starting point is 3.5-4.5 kV for positive mode. Too low a voltage will result in an unstable spray, while too high a voltage can cause in-source fragmentation or discharge.

Troubleshooting Workflow: Signal Optimization

The following diagram outlines a logical workflow for diagnosing and fixing signal intensity issues.

G cluster_mobile_phase Step 1: Mobile Phase Check cluster_source_params Step 2: Source Parameter Tuning cluster_hardware Step 3: Hardware & Contamination Check start Weak or Unstable Signal Observed check_ph Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) start->check_ph add_acid Action: Add 0.1% FA to mobile phase. check_ph->add_acid No tune_gas Optimize Nebulizer & Drying Gas Flow/Temp check_ph->tune_gas Yes add_acid->tune_gas tune_voltage Optimize Capillary Voltage tune_gas->tune_voltage check_contam Is the source dirty? Is the sample line clogged? tune_voltage->check_contam clean_source Action: Clean source components (capillary, cone). check_contam->clean_source Yes end_node Signal Improved check_contam->end_node No clean_source->end_node

Workflow for troubleshooting weak ESI signals.

References

  • Chiralizer. (2011). Adduct Formation in LCMS. HPLC HINTS and TIPS for CHROMATOGRAPHERS. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]

  • ResearchGate. Common types of adducts in LC-MS. [Link]

  • Shimadzu Corporation. Abnormal Peak Shapes. [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Fronczek, F. R., et al. (2025). This compound. ResearchGate. [Link]

  • Boron Molecular. This compound. [Link]

  • East, A. J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Borges, C. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 183-207. [Link]

  • Fronczek, F. R., et al. (2025). This compound. National Center for Biotechnology Information. [Link]

  • Parr, M. K. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Ibáñez, M., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 48(5), 569-583. [Link]

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

Sources

Preventing degradation of N-(3-Chloro-4-hydroxyphenyl)acetamide during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(3-Chloro-4-hydroxyphenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a chlorinated phenolic acetamide, and a known impurity of Acetaminophen, its analysis requires careful consideration to prevent in-situ degradation, which can compromise the accuracy and validity of your results.[1][2][3] This document provides in-depth, experience-driven answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.

Part 1: Understanding the Stability Profile of this compound

A robust analytical method begins with a fundamental understanding of the analyte's vulnerabilities. This section addresses the core chemical properties that can lead to degradation during analysis.

Q1: What are the primary degradation pathways for this compound that I should be aware of?

A1: The structure of this compound contains three key functional groups susceptible to degradation under common analytical conditions: the phenolic hydroxyl group, the acetamide linkage, and the chlorinated aromatic ring.

  • Oxidation (Most Common Pathway): The phenolic hydroxyl group is highly susceptible to oxidation. This process is often autocatalytic and is accelerated by factors such as elevated pH, exposure to oxygen (especially in solution), and the presence of trace metal ions. The oxidation initially forms phenoxyl radicals, which can then couple or further react to form colored quinone-imines or polymeric species.[4][5] This is typically the most immediate and visible form of degradation, often manifesting as a yellow or brown discoloration of your sample solutions.

  • Hydrolysis: The acetamide group can be hydrolyzed under either strongly acidic or basic conditions.

    • Base-Catalyzed Hydrolysis: More prevalent and occurs faster than acid hydrolysis. It will cleave the amide bond to yield 3-chloro-4-aminophenol and acetate.

    • Acid-Catalyzed Hydrolysis: Requires more stringent conditions (e.g., heating with strong acid) but will result in the same cleavage products.

  • Photodegradation: Aromatic chlorinated compounds can be sensitive to light, particularly UV radiation.[6] While often a slower process than oxidation, prolonged exposure of the sample solution to direct sunlight or even harsh laboratory lighting can induce degradation, potentially through radical mechanisms involving the chloro-substituent.

Below is a diagram illustrating these primary degradation routes.

cluster_main This compound cluster_products Degradation Products parent This compound oxidation Quinone-type Species (Colored) parent->oxidation Oxidation (High pH, O₂, Metal Ions) hydrolysis 3-Chloro-4-aminophenol + Acetic Acid parent->hydrolysis Hydrolysis (Strong Acid/Base) photo Photolytic Byproducts parent->photo Photodegradation (UV Light Exposure)

Caption: Primary degradation pathways for this compound.

Part 2: Proactive Measures for Sample Preparation and Handling

Preventing degradation starts the moment you prepare your sample. This section focuses on practical, preventative steps to maintain sample integrity.

Q2: My sample solutions are turning yellow before I can even inject them. What is causing this and how can I stop it?

A2: A yellow or brownish tint is a definitive sign of oxidation of the phenolic group. This is most often triggered by an inappropriate pH environment. The hydroxyl group on the phenol has a pKa around 9-10. In neutral or, more significantly, alkaline solutions (pH > 7), the phenol is deprotonated to the phenoxide ion. This negatively charged ion is extremely electron-rich and exceptionally sensitive to oxidation by dissolved oxygen in your solvent.[7][8]

Troubleshooting & Prevention Protocol:

  • Control the pH: The single most effective preventative measure is to maintain a slightly acidic pH. Prepare all standards and sample solutions in a mobile phase or diluent buffered to a pH between 3 and 5. This keeps the hydroxyl group protonated and significantly less susceptible to oxidation.

  • Degas Your Solvents: Oxygen dissolved in your diluent is a key reactant in the oxidation pathway. Thoroughly degas all solvents (e.g., by sonication, vacuum filtration, or helium sparging) before use.[9]

  • Use High-Purity Solvents: Trace metal ion contaminants in low-quality solvents can catalyze oxidation reactions. Always use HPLC-grade or higher purity solvents.

  • Work Expeditiously: Prepare samples immediately before analysis. If a batch must be prepared, keep the autosampler vials cooled (e.g., 4-8 °C) to slow the rate of any potential degradation.

  • Consider Antioxidants: For long-term storage or particularly sensitive assays, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your sample diluent can be effective. However, you must first verify that the antioxidant does not interfere with your chromatography.

Table 1: Influence of pH on Analyte Stability
pH RangePrimary Degradation RiskRecommended Action
< 3 Potential for slow acid-hydrolysis of the amide bond, especially with heat.Generally acceptable for short-term analysis. Avoid prolonged storage or heating.
3 - 6 Optimal Stability Zone. Recommended range for sample diluent and mobile phase.
6 - 8 Increasing risk of oxidation as pH approaches and surpasses 7.Avoid for sample preparation and storage. Use only if required by the separation method, and analyze immediately.
> 8 High Risk of Rapid Oxidation. The phenoxide ion forms and is highly unstable.[10][11][12]Avoid. Rapid discoloration and degradation of the analyte are highly likely.
Q3: What are the ideal storage conditions for stock solutions and prepared samples?

A3: Proper storage is critical for ensuring the reliability of your results over time. The goal is to mitigate all primary degradation pathways simultaneously.

Recommended Storage Protocol:

  • Protect from Light: Always store stock solutions and prepared samples in amber glass vials or wrap clear vials in aluminum foil. This prevents photodegradation.

  • Control Temperature: Store stock solutions at low temperatures, ideally frozen at -20°C or colder for long-term storage. For daily use, refrigeration at 2-8°C is sufficient. Keep autosampler trays cooled if possible.

  • Use an Appropriate Solvent: Prepare stock solutions in a non-aqueous, degassed solvent like methanol or acetonitrile. For aqueous working solutions, ensure they are buffered to a slightly acidic pH as described above.

  • Seal Tightly: Use high-quality vial caps with PTFE septa to minimize solvent evaporation and exposure to atmospheric oxygen.

Part 3: Troubleshooting During Chromatographic Analysis

Even with careful preparation, issues can arise during the analytical run. This section addresses how to diagnose and resolve degradation-related problems observed on your chromatogram.

Q4: I'm seeing new, unexpected peaks in my chromatogram that aren't present in my initial reference standard. How can I confirm if they are degradants?

A4: This is a common and critical issue. The appearance of new peaks suggests either contamination or degradation. The following systematic workflow can help you diagnose the problem.

start Unexpected Peak Observed step1 1. Prepare & Inject a Fresh Standard in Buffered, Degassed Diluent start->step1 q1 Is the Peak Still Present? step1->q1 contam Issue is Likely Contamination (System, Solvent, or Glassware) q1->contam No step2 2. Perform a Mild Forced Degradation (e.g., let sample sit at RT for 2h, expose to light) q1->step2 Yes q2 Did the Peak Area Increase Relative to the Parent Peak? step2->q2 degradant Peak is Confirmed as a Degradant q2->degradant Yes step3 3. Use PDA/DAD Detector to Check Peak Purity q2->step3 No / Unsure

Caption: Workflow for investigating the source of unexpected chromatographic peaks.

Explanation of the Workflow:

  • Step 1: Eliminate Preparation Artifacts. The first step is to rule out a simple error. By preparing a new standard with all the best practices (acidic pH, fresh degassed solvent, amber vial), you can determine if the issue was with a previously prepared sample. If the peak disappears, the problem was in your old sample prep. If it remains, the issue is more systematic.

  • Step 2: Confirm Degradation. If you suspect degradation, intentionally inducing it under mild conditions is a powerful diagnostic tool. If the area of the unknown peak grows while the area of the main analyte peak decreases, you have strong evidence that the new peak is a degradation product.

  • Step 3: Advanced Confirmation. A Photodiode Array (PDA) or Diode Array (DAD) detector can assess the spectral purity across a single peak. If the peak is impure, it may indicate a co-eluting degradant. For definitive identification, techniques like HPLC-MS are required to determine the mass of the unknown peak and infer its structure.

Q5: My peak shape for this compound is tailing. Is this related to degradation?

A5: While peak tailing is not directly a sign of degradation, it can be exacerbated by the same factors that cause it, particularly mobile phase pH. For phenolic compounds, a common cause of peak tailing on silica-based columns (like C18) is secondary interactions between the acidic hydroxyl group of the phenol and residual acidic silanol groups (Si-OH) on the stationary phase surface.[13]

Solutions to Mitigate Peak Tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an additive like formic acid or phosphoric acid will suppress the ionization of both the phenolic analyte and the surface silanols, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are "end-capped" to block most of the residual silanol groups. Using such a column is highly recommended for analyzing polar, acidic compounds like phenols.

  • Check for System Voids or Contamination: While less common, tailing can also be caused by a void at the head of the column or contamination. If pH adjustment doesn't work, consider flushing the column or trying a new one.[14]

Part 4: Advanced Topic: Forced Degradation Studies

For method development, validation, and regulatory submissions, performing forced degradation (stress testing) is essential.[15][16] These studies help identify potential degradants and demonstrate the stability-indicating nature of your analytical method.[17][18]

Q6: How should I design a forced degradation study for this compound?

A6: A forced degradation study should expose the analyte to a range of stress conditions that are harsher than accelerated stability testing. The goal is typically to achieve 5-20% degradation of the active ingredient.

Experimental Protocol: Forced Degradation Study

Objective: To generate the primary degradation products of this compound and ensure they are resolved from the parent peak in the analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA/DAD detector

  • pH meter

Methodology:

  • Preparation: For each condition below, mix 1 mL of the stock solution with 9 mL of the respective stress solution in an appropriate vial. Prepare a control sample by mixing 1 mL of stock with 9 mL of purified water.

  • Stress Conditions:

    • Acid Hydrolysis: Sample in 0.1 M HCl. Place in a water bath at 60°C. Pull time points at 1, 2, 4, and 8 hours.

    • Base Hydrolysis: Sample in 0.1 M NaOH. Keep at room temperature. Pull time points at 5, 15, 30, and 60 minutes. (Base hydrolysis is expected to be much faster).

    • Oxidation: Sample in 3% H₂O₂. Keep at room temperature, protected from light. Pull time points at 1, 2, 4, and 8 hours.

    • Thermal Degradation: Place a vial of the control sample (in water) in an oven at 60°C. Pull time points at 24, 48, and 72 hours.

    • Photodegradation: Place a vial of the control sample (in water) in a photostability chamber according to ICH Q1B guidelines. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Dilute all samples to the target analytical concentration with the mobile phase.

    • Analyze all stressed samples and the control sample using your HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Calculate the mass balance to ensure all components are accounted for.

    • Ensure your method provides sufficient resolution between the parent peak and all major degradation products.

This structured approach will provide a comprehensive understanding of the degradation profile of this compound, leading to the development of a robust and reliable stability-indicating analytical method.

References

  • Graham, N., Jiang, C. C., & Li, X. Z. (2004). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Chemosphere, 56(10), 949-956.
  • Graham, N., Jiang, C. C., Li, X. Z., et al. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Harbin Institute of Technology.
  • ResearchGate. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
  • Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis.
  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. IUCrData, 10(8), x250695. Available from: [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025). This compound.
  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hy-droxy-phen-yl)acetamide. IUCrData, 10(Pt 8), x250695. Available from: [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3).
  • Qutob, M., Hussein, M. A., Alamry, K. A., & Rafatullah, M. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(42), 63035-63060. Available from: [Link]

  • Sharma, G., & Saini, V. (2022). Forced Degradation – A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 11(11), 1066-1076.
  • Agilent Technologies, Inc. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Organic Chemistry Portal. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Available from: [Link]

  • Hou, M., et al. (n.d.). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radica.
  • Markert, F. (1993). The atmospheric degradation of chlorinated alkanes and aromatic compounds (Technical Report). OSTI.GOV. Available from: [Link]

  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Shinde, P. G., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 227-238.
  • ResearchGate. (n.d.). Oxidation of phenolic compounds to form phenolic radicals. Available from: [Link]

Sources

Technical Support Center: Matrix Effects in N-(3-Chloro-4-hydroxyphenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of N-(3-Chloro-4-hydroxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects during quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, you will find practical, in-depth guidance to troubleshoot and mitigate issues, ensuring the accuracy and reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the quantification of this compound, a chlorinated derivative of acetaminophen.[1]

Q1: What is a "matrix effect" in the context of LC-MS/MS bioanalysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative method.[3] These interfering components can include salts, endogenous lipids like phospholipids, and metabolites.[2]

Q2: Why is this compound particularly susceptible to matrix effects?

A: this compound possesses polar functional groups (a hydroxyl and an acetamide group) which makes it a moderately polar compound.[4][5] In reversed-phase chromatography, it may elute in a region where polar endogenous matrix components, such as phospholipids, also elute.[6] This co-elution is a primary cause of matrix effects, especially in electrospray ionization (ESI), which is sensitive to changes in the charge and surface tension of droplets in the ion source.[7][8]

Q3: What are the tell-tale signs of a matrix effect in my data?

A: The most common indicators of a matrix effect include:

  • Poor reproducibility: High variability in analyte response across different lots of the same biological matrix.

  • Inaccurate quantification: Results from quality control (QC) samples consistently fall outside the acceptable limits of accuracy and precision (typically ±15% of the nominal value, and ±20% for the Lower Limit of Quantification, LLOQ).[9]

  • Drifting internal standard response: A significant and inconsistent change in the internal standard's peak area across an analytical run.

  • Discrepancies between spiked samples and neat standards: A noticeable difference in the analyte's signal response when comparing a sample prepared in a clean solvent versus one prepared in the biological matrix extract.[10]

Q4: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended?

A: A SIL-IS is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[11] Because a SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte's response to the SIL-IS's response, the variability caused by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise results.[11][12] While highly effective, the availability and cost of a specific SIL-IS can sometimes be a limitation.[13]

Part 2: Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and resolving matrix effect-related issues during your experiments.

Issue 1: High Variability and Poor Reproducibility in QC Samples

I am observing significant scatter in my calibration curve and my QC samples are failing, showing high %CV (Coefficient of Variation). What should I investigate first?

This is a classic sign of an uncompensated matrix effect. Your first step is to determine if the variability is matrix-induced.

Diagnostic Workflow:

A Problem: High Variability in QCs B Step 1: Assess Matrix Factor (MF) Is the effect consistent across different matrix lots? A->B C Quantitative Assessment: Post-Extraction Addition Experiment B->C D Result: MF is inconsistent across lots (Relative Matrix Effect) C->D YES E Result: MF is consistent but ≠ 1 (Absolute Matrix Effect) C->E NO F Action: Improve Sample Preparation D->F G Action: Optimize Chromatography or Implement SIL-IS E->G

Caption: Troubleshooting workflow for high QC variability.

Step-by-Step Protocol: Quantitative Assessment of Matrix Factor (MF)

This protocol, adapted from the method introduced by Matuszewski et al., allows you to quantify the extent of ion suppression or enhancement.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent at a specific concentration (e.g., a mid-range QC level).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the same six lots of blank matrix before starting the sample preparation procedure.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF < 1 indicates ion suppression.[2]

      • An MF > 1 indicates ion enhancement.[2]

    • Calculate Recovery (RE):

      • RE (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100

    • Calculate IS-Normalized MF: This is crucial for assessing if your IS is compensating for the matrix effect.

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Interpretation and Action:

  • If the CV of the MF across the six lots is >15%: This indicates a significant relative matrix effect, meaning the effect varies between individual samples. This is a critical issue that must be addressed by improving the sample cleanup procedure.[14]

  • If the CV is <15% but the average MF is significantly different from 1: This indicates an absolute matrix effect. While consistent, it can still compromise sensitivity. If a SIL-IS is used, an IS-Normalized MF close to 1.0 suggests it is compensating effectively.[11] If not, chromatographic optimization is needed.

Issue 2: Low Signal Intensity and Poor Sensitivity (High LLOQ)

My analyte signal is much lower than expected, and I can't reach the required LLOQ. I suspect ion suppression. How can I fix this?

Low sensitivity is a direct consequence of ion suppression, where matrix components compete with your analyte for ionization.[7] The most effective solution is to improve the removal of these interfering components, particularly phospholipids, from your sample extract.[6][15]

Comparison of Sample Preparation Techniques:

TechniqueSelectivity & Cleanup EfficiencyThroughputTypical Recovery for Polar AnalytesCommon Issues
Protein Precipitation (PPT) Low. Removes proteins but leaves phospholipids and other small molecules.[16][17]High, simple procedure.[18]GoodHigh matrix effects, potential for analyte co-precipitation.[18][19]
Liquid-Liquid Extraction (LLE) Moderate to High. Selectivity can be tuned by solvent choice and pH adjustment.[20]Lower, more labor-intensive.[18]Can be low and variable, especially for polar compounds like this compound.[16][21]Emulsion formation, higher solvent consumption.[22]
Solid-Phase Extraction (SPE) High. Offers excellent cleanup by targeting analyte chemistry (e.g., reversed-phase, ion-exchange).[23][24]Moderate, requires method development.[17]Generally good and reproducible.Requires careful method development to optimize wash and elution steps.[23]
Phospholipid Removal Plates/Cartridges Very High. Specifically designed to remove phospholipids while allowing analytes to pass through.[25][26]High, often a simple pass-through protocol.[17]ExcellentMay be a higher cost per sample compared to PPT.

Recommended Workflow for Minimizing Ion Suppression:

Caption: Workflow for improving signal intensity.

Detailed Protocol: Solid-Phase Extraction (SPE) for a Polar Analyte

Given the polar nature of this compound, a reversed-phase or a mixed-mode SPE sorbent can provide effective cleanup.[16][23]

  • Sorbent Selection: Start with a polymeric reversed-phase sorbent, which offers good retention for a broad range of compounds and is stable across the pH spectrum.

  • Conditioning: Wet the sorbent to activate the stationary phase.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water (or an aqueous buffer matching the sample pH) through the cartridge. Do not let the sorbent go dry.[24]

  • Sample Loading:

    • Pre-treat your plasma/serum sample by diluting it with an acidic solution (e.g., 4% phosphoric acid) to ensure the phenolic hydroxyl group is protonated, maximizing retention on the reversed-phase sorbent.

    • Load the pre-treated sample slowly onto the cartridge.

  • Wash: This is the most critical step for removing interferences.

    • Wash with a weak, aqueous solvent (e.g., 1 mL of 5% methanol in water) to remove salts and very polar matrix components.

    • Consider a second, stronger wash (e.g., 1 mL of 20-40% methanol in water) to remove more retained interferences like phospholipids, without eluting the analyte. This step requires careful optimization.

  • Elution:

    • Elute the analyte with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile). Adding a small amount of base (e.g., 0.1% ammonium hydroxide) to the elution solvent can be beneficial if the analyte is acidic, but is likely unnecessary for this compound.

  • Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your mobile phase.

By systematically optimizing the sample preparation, you can dramatically reduce matrix interferences, leading to a more stable signal, lower LLOQ, and data you can trust.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]

  • Hewavitharana, A. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 11-19. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry, 18(1), 49-58. [Link]

  • Li, W., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 945-946, 1-8. [Link]

  • Selvan, R. S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 71(5-6), 371-378. [Link]

  • F. Gosetti, et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1-15. [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-861. [Link]

  • Waters Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Waters. [Link]

  • Li, W., & Tse, F. L. (2010). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 2(10), 1689-1694. [Link]

  • Restek Corporation. (n.d.). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek. [Link]

  • Gkeka, P., et al. (2022). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 56(1), 548-558. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1645–1649. [Link]

  • De Vita, F., & MacNeill, R. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International, 27(12), 652-658. [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. [Link]

  • Welch Materials, Inc. (2025). An Overview of Solid-Phase Extraction. Welch Materials, Inc.. [Link]

  • Bedner, M., & MacCrehan, W. A. (2006). Transformation of acetaminophen by chlorination produces the toxic products 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. Environmental science & technology, 40(2), 516–522. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019–3030. [Link]

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HPLC Resolution Troubleshooting Guide: N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of N-(3-Chloro-4-hydroxyphenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to achieve optimal chromatographic resolution for this specific compound. As a chlorinated phenolic compound, this compound presents unique challenges in reversed-phase HPLC, primarily related to peak shape and selectivity.

This resource provides in-depth, evidence-based troubleshooting strategies that move beyond generic advice to address the specific chemical properties of your analyte. We will explore the causality behind common chromatographic problems and provide structured, step-by-step protocols to resolve them, ensuring the integrity and reliability of your analytical results.

Section 1: Analyte Properties at a Glance

Understanding the physicochemical properties of this compound is the foundation of effective method development. These properties dictate its behavior in a reversed-phase system.

PropertyValueSignificance for HPLC Analysis
Molecular Formula C₈H₈ClNO₂Provides the elemental composition.[1]
Molecular Weight 185.61 g/mol Influences diffusion and mass transfer characteristics.[1]
Structure The phenolic hydroxyl and amide groups are key interaction sites. The chlorine atom adds hydrophobicity.
Calculated LogP 2.004Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[1]
pKa (Phenolic OH) ~8.5 - 9.5 (estimated)Critical Parameter. The ionization state of the acidic phenolic group is highly pH-dependent and is a primary tool for manipulating retention and peak shape. Operating the mobile phase at least 2 pH units below the pKa is crucial to maintain the neutral form and prevent peak tailing.[2]
Hydrogen Bond Donors 2The N-H and O-H groups can engage in hydrogen bonding.[1]
Hydrogen Bond Acceptors 2The carbonyl and hydroxyl oxygens can accept hydrogen bonds.[1]

Note: The pKa is an estimate based on the parent compound, acetaminophen, and adjusted for the electron-withdrawing effect of the chlorine substituent. An experimental determination is recommended for precise method development.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A typical starting point for a reversed-phase HPLC method would be:

  • Column: C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at ~250 nm.

This setup ensures the analyte is in its neutral form, minimizes silanol interactions, and provides a good starting point for optimizing selectivity.

Q2: My primary issue is severe peak tailing. What is the most likely cause?

For a phenolic compound like this compound, the most common cause of peak tailing is secondary interactions between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[2][3] Another major cause is operating the mobile phase at a pH too close to the analyte's pKa, causing a mixed ionization state.[2]

Q3: How can I improve the resolution between this compound and its related impurities?

Improving resolution requires manipulating selectivity (α), efficiency (N), or retention factor (k).[4] The most powerful way to improve resolution is by changing the selectivity.[4] This can be achieved by:

  • Adjusting Mobile Phase pH: Fine-tuning the pH can alter the polarity of ionizable impurities differently than the main analyte.

  • Changing the Organic Modifier: Switching from Acetonitrile to Methanol (or vice-versa) can change elution order by altering dipole-dipole and hydrogen bonding interactions.

  • Switching Column Chemistry: Moving from a C18 to a Phenyl or Cyano stationary phase can introduce different retention mechanisms (e.g., π-π interactions), which can dramatically improve selectivity for aromatic compounds.[4][5]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific resolution problems with a systematic, cause-and-effect approach.

Problem A: Poor Peak Shape (Tailing)

Peak tailing is a common issue that reduces resolution and compromises accurate quantification.[2] It is typically quantified by a Tailing Factor (Tf) or Asymmetry Factor (As), with ideal values being 1.0 and values >1.5 often being unacceptable.[3]

G start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH < 2 units below pKa? start->check_ph adjust_ph ACTION: Lower Mobile Phase pH (e.g., to 2.5-3.0 using Formic or Phosphoric Acid) check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes resolved Problem Resolved adjust_ph->resolved dilute_sample ACTION: Perform Loading Study (Inject 1/2, 1/5, 1/10 conc.) check_overload->dilute_sample Yes check_column Is Column Old or Contaminated? check_overload->check_column No dilute_sample->resolved column_maint ACTION: 1. Flush with strong solvent. 2. Use a base-deactivated   or end-capped column. 3. Replace column. check_column->column_maint Yes column_maint->resolved

Caption: A step-by-step decision diagram for troubleshooting peak tailing.

Cause: The acidic silanol groups (Si-OH) on the surface of silica-based columns can form strong, unwanted ionic interactions with the phenolic hydroxyl group of the analyte, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[2]

Solutions & Step-by-Step Implementation:

  • Lower Mobile Phase pH:

    • Objective: To suppress the ionization of both the analyte's phenolic group and the column's residual silanol groups.

    • Protocol:

      • Prepare the aqueous mobile phase component (e.g., HPLC-grade water).

      • Add a sufficient amount of an acidifier like formic acid or phosphoric acid to achieve a pH between 2.5 and 3.5. 0.1% (v/v) is a common starting point.

      • Confirm the pH using a calibrated pH meter.

      • Filter the mobile phase through a 0.45 µm filter before use.

    • Rationale: At low pH, the equilibrium for both silanols (Si-O⁻) and phenolics (Ar-O⁻) is shifted heavily towards their neutral, protonated forms (Si-OH and Ar-OH), which interact primarily through weaker, more consistent reversed-phase mechanisms.

  • Use a Modern, Base-Deactivated/End-Capped Column:

    • Objective: To physically block or remove the problematic silanol groups.

    • Protocol:

      • Select a column specifically marketed as "base-deactivated," "end-capped," or suitable for the analysis of basic/polar compounds. These columns have undergone a secondary chemical reaction to convert most of the surface silanols into less reactive siloxane bridges.

      • Install the new column and equilibrate thoroughly with your mobile phase.

    • Rationale: By minimizing the number of available active sites, the primary cause of the secondary interaction is removed, leading to significantly more symmetrical peaks.[6]

Problem B: Insufficient Resolution (Co-elution)

When this compound co-elutes with an impurity or another active ingredient, quantitative accuracy is compromised. Resolution (Rs) should ideally be >1.5 for baseline separation. This is addressed by manipulating the fundamental resolution equation factors.

Cause: Selectivity is a measure of the separation in retention times between two peaks. If the stationary and mobile phases interact with two analytes in a very similar way, their selectivity will be low (close to 1.0), and they will co-elute.[4]

Solutions & Step-by-Step Implementation:

  • Change Organic Modifier:

    • Objective: To alter the nature of the solvophobic and polar interactions that govern retention.

    • Protocol:

      • If your current method uses Acetonitrile (ACN), prepare an identical method where the organic modifier is replaced with Methanol (MeOH).

      • Note that to achieve similar retention times, you may need to adjust the organic percentage. ACN is a stronger solvent, so a mobile phase of 40% ACN is roughly equivalent in elution strength to 50% MeOH.

      • Run the analysis and observe changes in elution order and peak spacing.

    • Rationale: ACN and MeOH have different properties. ACN is aprotic and acts as a dipole, while MeOH is protic and can act as a hydrogen bond donor and acceptor. This difference can selectively alter the retention of compounds capable of hydrogen bonding, like our analyte, relative to other impurities.

  • Screen Alternative Stationary Phases:

    • Objective: To introduce entirely new retention mechanisms to exploit subtle chemical differences between co-eluting compounds.

    • Protocol:

      • Based on your C18 results, select a column with a different chemistry.

      • Run your initial method conditions on the new column and evaluate the chromatogram.

    • Rationale & Selection Guide:

Stationary PhasePrimary Interaction MechanismBest Suited For...
C18 (ODS) Hydrophobic (van der Waals)General purpose, initial screening.
Phenyl-Hexyl Hydrophobic + π-π interactions Separating aromatic or unsaturated compounds. The phenyl rings on the stationary phase can interact with the analyte's benzene ring, providing unique selectivity.[5]
Cyano (CN) Hydrophobic + Dipole-dipole Separating polar compounds or isomers. Can be used in both reversed-phase and normal-phase modes.
Embedded Polar Group (EPG) Hydrophobic + Hydrogen BondingReducing peak tailing for polar compounds and offering alternative selectivity to C18.

Cause: The retention factor (k', also called capacity factor) describes how long an analyte is retained on the column. An optimal k' is between 2 and 10. If peaks elute too early (k' < 2), they are in the void volume where resolution is poor.

Solution & Step-by-Step Implementation:

  • Adjust Mobile Phase Strength:

    • Objective: To increase the retention of early-eluting peaks to allow for better separation.

    • Protocol:

      • For an isocratic method, systematically decrease the percentage of the organic modifier (e.g., from 40% ACN to 35% ACN).

      • For a gradient method, make the initial part of the gradient shallower (e.g., hold at 5% ACN for 2 minutes before starting the ramp) or decrease the slope of the ramp.

    • Rationale: In reversed-phase HPLC, reducing the organic content of the mobile phase makes it more polar (weaker). This increases the interaction between the hydrophobic analyte and the non-polar stationary phase, leading to longer retention and providing more time for separation to occur.[4]

References

  • Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds. (n.d.). BenchChem. Retrieved January 6, 2026.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds. (n.d.). BenchChem. Retrieved January 6, 2026.
  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 6, 2026.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026.
  • Troubleshooting HPLC - Tailing Peaks. (2014, March 11). Restek. Retrieved January 6, 2026.
  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru. Retrieved January 6, 2026.
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved January 6, 2026.
  • This compound | 3964-54-3. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026.
  • This compound. (n.d.). Boron Molecular. Retrieved January 6, 2026.
  • This compound. (n.d.). ChemScene. Retrieved January 6, 2026.
  • Dolan, J. W. (2017). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved January 6, 2026.
  • This compound. (2025, September 30).

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Technical Support Center: N-(3-Chloro-4-hydroxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of N-(3-Chloro-4-hydroxyphenyl)acetamide. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your process effectively.

This compound, also known as 3-chloroacetaminophen or Acetaminophen Impurity C, is a critical compound for study, primarily as a known impurity and metabolite of Acetaminophen.[1][2][3] Its synthesis, while straightforward on a lab scale, presents several challenges during scale-up, including controlling reaction selectivity, managing impurities, and achieving efficient purification. This guide addresses the most common issues encountered in the field.

The predominant synthetic route involves the N-acetylation of 2-chloro-4-aminophenol. An alternative, though often less direct for isolating this specific isomer, is the selective chlorination of N-(4-hydroxyphenyl)acetamide (Acetaminophen).[4] This guide will focus on the acetylation pathway, which offers better regiochemical control.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers to specific problems you may encounter during the synthesis and scale-up process.

Reaction & Process Control

Question 1: My reaction is showing a significant exotherm after adding the acetylating agent (acetic anhydride/acetyl chloride), making temperature control difficult on a larger scale. How can I manage this?

Answer: This is a classic scale-up challenge. The N-acetylation of aminophenols is a highly exothermic reaction. As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient.

  • Causality: The reaction's speed and exothermic nature are driven by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acetylating agent.[5] On a large scale, if the heat is not removed quickly, the internal temperature can rise uncontrollably. This "runaway" reaction can lead to side reactions, degradation of both product and starting material, and significant safety hazards.

  • Troubleshooting Steps:

    • Controlled Addition: Instead of adding the acetylating agent all at once, implement a slow, controlled addition via a dropping funnel or a syringe pump. This allows the cooling system to keep pace with the heat being generated.

    • Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling jacket or an external cooling bath. For multi-liter scales, internal cooling coils may be necessary.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this must be balanced against reaction kinetics and downstream processing costs (e.g., solvent removal).

    • Choice of Acetylating Agent: Acetic anhydride is generally less reactive and produces a less severe exotherm compared to acetyl chloride.[6] While acetyl chloride might react faster at low temperatures, its use generates corrosive HCl gas, which presents additional engineering and safety challenges on scale.[6]

Question 2: After scaling up, my final yield has dropped significantly, and TLC/HPLC analysis shows a large amount of unreacted 2-chloro-4-aminophenol. What's going wrong?

Answer: A drop in yield with incomplete conversion upon scale-up often points to mass transfer limitations (poor mixing) or issues with stoichiometry and reagent stability.

  • Causality: In a larger vessel, achieving homogenous mixing of solids (2-chloro-4-aminophenol) and liquids is more difficult. Pockets of unreacted starting material can form if the agitation is insufficient. Additionally, acetic anhydride can hydrolyze in the presence of water, reducing the amount available for the reaction.[5]

  • Troubleshooting Steps:

    • Improve Agitation: Switch from a simple magnetic stir bar to overhead mechanical stirring. Ensure the impeller design is appropriate for solid-liquid mixtures (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to maintain a uniform slurry.

    • Verify Stoichiometry: Acetic anhydride is susceptible to hydrolysis. It's common practice to use a slight excess (1.1 to 1.2 equivalents) to compensate for any moisture present in the starting materials or solvent and to drive the reaction to completion.[7]

    • Solvent Selection: While water is a common solvent for this reaction on a lab scale, its use can promote hydrolysis of the anhydride.[5][8] Consider using an aprotic solvent like ethyl acetate or glacial acetic acid, which can improve the solubility of the starting material and prevent reagent degradation.[9][10]

Impurity Profile & Purification

Question 3: My product is contaminated with a significant amount of a di-acetylated byproduct. How can I prevent its formation?

Answer: The formation of the di-acetylated species, N-(3-chloro-4-acetoxyphenyl)acetamide, occurs when the phenolic hydroxyl group is also acetylated. This is a common side reaction, especially under aggressive conditions.

  • Causality: The phenolic hydroxyl group is also nucleophilic, although less so than the amine. At elevated temperatures or with prolonged reaction times, O-acetylation can compete with the desired N-acetylation.[8] The presence of a base or catalyst can also promote this side reaction.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature at the lower end of the effective range. For acetylation with acetic anhydride, reactions are often run at or slightly above room temperature, or with gentle warming, but excessive heat should be avoided.[5]

    • Minimize Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Once the starting material is consumed, proceed with the work-up promptly to avoid over-acetylation.

    • pH Control: The reaction is typically run under neutral or slightly acidic conditions. The addition of a strong base can deprotonate the phenol, making it a much stronger nucleophile and significantly increasing the rate of O-acetylation. If a base is needed to scavenge acid (e.g., when using acetyl chloride), a mild, non-nucleophilic base should be carefully chosen and stoichiometrically controlled.

Question 4: During work-up and crystallization, my product crashes out as an oil or is very difficult to crystallize. How can I achieve a clean, crystalline solid?

Answer: Oiling out is a common problem during the crystallization of crude products, indicating that the solution has become supersaturated at a temperature above the melting point of the solute (or a solute-impurity eutectic).

  • Causality: The presence of impurities can depress the melting point of the product and interfere with the crystal lattice formation. Rapid cooling also favors precipitation over controlled crystallization. The product itself has a defined solubility profile that must be respected.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Water is a common solvent for the final product, but co-solvents may be needed.[1][11] A water/ethanol or water/isopropanol mixture can be effective.

    • Controlled Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow the solution to cool slowly to room temperature. Rapid cooling in an ice bath should only be done after slow cooling has initiated crystallization.[8]

    • Seeding: If crystallization is sluggish, adding a few seed crystals of pure product can initiate the process.

    • Scratching: Gently scratching the inside surface of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.[8]

Question 5: My final product has a pink or brown discoloration. What is the source of this color and how can I remove it?

Answer: Aminophenols and their derivatives are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[12]

  • Causality: Trace metal ions can catalyze the oxidation of the phenolic starting material or product. The presence of air (oxygen) is the primary driver.

  • Troubleshooting Steps:

    • Inert Atmosphere: On a larger scale, it is good practice to run the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Use of Antioxidants: Adding a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) or sodium bisulfite to the reaction or during work-up can prevent the formation of colored oxidation products.[4]

    • Charcoal Treatment: During recrystallization, the hot solution can be treated with a small amount of activated charcoal to adsorb colored impurities. The charcoal must be completely removed by hot filtration through a pad of celite before cooling. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[8]

Data Summary & Protocols

Table 1: Solvent & Reagent Selection Guide
ParameterLab Scale (grams)Pilot/Scale-Up (kg)Rationale & Key Considerations
Acetylating Agent Acetic Anhydride or Acetyl ChlorideAcetic Anhydride (preferred)Acetic anhydride is cheaper, less corrosive, and produces a more manageable exotherm.[6] Acetyl chloride generates HCl gas, requiring scrubbers and specialized equipment.
Reaction Solvent Water, Acetic AcidGlacial Acetic Acid, Ethyl AcetateAprotic solvents prevent hydrolysis of acetic anhydride and can improve solubility. Acetic acid is often used as it is a byproduct and can be recycled.[7][9]
Crystallization Solvent Water, Ethanol/WaterWater, Isopropanol/WaterWater is an effective and economical choice.[1] Co-solvents like IPA can be used to fine-tune solubility and improve crystal form.
Decolorizing Agent Activated CharcoalActivated Charcoal, Sodium DithioniteCharcoal is effective but can reduce yield.[8] Sodium dithionite is a preventative measure used during the reaction or work-up.[4]
Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Acetic anhydride is corrosive and a lachrymator.

  • Reactor Setup: Charge a suitably sized jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel with 2-chloro-4-aminophenol (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 5-10 volumes relative to the starting material). Begin agitation to form a slurry.

  • Inerting: Purge the reactor headspace with nitrogen and maintain a gentle nitrogen blanket.

  • Cooling: Cool the reactor contents to 10-15 °C using the cooling jacket.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting aminophenol is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water (5-10 volumes). This will precipitate the crude product.

  • Isolation: Cool the slurry to 0-5 °C, hold for 1 hour, and then filter the solid product. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude solid under vacuum at 50-60 °C to a constant weight.

  • Dissolution: In a separate reactor, charge the crude this compound and add water (approx. 10-15 volumes). Heat the mixture to 90-95 °C with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, cool it slightly to ~80 °C and add a small amount of activated charcoal (approx. 1-2% w/w). Stir for 15-20 minutes.

  • Hot Filtration: If charcoal was used, filter the hot solution through a pre-heated filter funnel containing a pad of celite to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Transfer the hot, clear filtrate to a clean reactor and allow it to cool slowly to room temperature with gentle agitation.

  • Cooling & Isolation: Once crystallization begins, continue to cool the mixture to 0-5 °C and hold for at least 2 hours. Filter the pure crystals and wash the cake with a small amount of ice-cold water.

  • Drying: Dry the purified product under vacuum at 50-60 °C. The expected melting point is in the range of 143-146 °C.[13][14]

Visual Diagrams

Synthesis Pathway

Synthesis cluster_reactants Reactants cluster_products Products 2C4AP 2-Chloro-4-aminophenol Process N-Acetylation (Solvent: Acetic Acid) 2C4AP->Process Ac2O Acetic Anhydride Ac2O->Process Product This compound Byproduct Acetic Acid Process->Product Process->Byproduct

Caption: Primary synthesis route for this compound.

Troubleshooting Workflow: Low Yield

Troubleshooting Start Low Yield & Incomplete Conversion CheckMixing Is agitation sufficient? (No dead spots, uniform slurry) Start->CheckMixing CheckStoich Is Acetic Anhydride stoichiometry correct? (1.1-1.2 eq) CheckMixing->CheckStoich Yes ImproveMixing Action: Increase stir speed. Use overhead mechanical stirrer. CheckMixing->ImproveMixing No CheckMoisture Was moisture introduced? (Reagent quality, wet solvent) CheckStoich->CheckMoisture Yes AdjustStoich Action: Increase anhydride charge. Use fresh, dry reagent. CheckStoich->AdjustStoich No UseDrySolvent Action: Use anhydrous solvent. Handle reagents under inert gas. CheckMoisture->UseDrySolvent Yes End Yield Improved CheckMoisture->End No ImproveMixing->CheckStoich AdjustStoich->CheckMoisture UseDrySolvent->End

Caption: Logical workflow for diagnosing and solving low yield issues.

Potential Side Reactions

SideReactions cluster_pathways Reaction Pathways cluster_products Resulting Products Start 2-Chloro-4-aminophenol Desired Desired N-Acetylation (Mild Conditions) Start->Desired Side1 O-Acetylation (High Temp / Base) Start->Side1 Side2 Oxidation (Presence of Air) Start->Side2 P_Desired Target Product Desired->P_Desired P_Side1 Di-acetylated Impurity Side1->P_Side1 P_Side2 Quinone-imine Impurities (Colored) Side2->P_Side2

Caption: Competing reactions leading to common impurities.

References

  • Process for the synthesis of 3-chloro-4-hydroxyacetanilide. (n.d.). Google Patents.
  • Yusufov, M. S., Kholikov, T. S., Sasmakov, S. A., Eshboev, F. B., Abdurakhmanov, J. M., & Azimova, S. S. (2021). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Retrieved January 6, 2026, from [Link]

  • Yusufov, M. S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Central Asian Journal of Medical and Natural Sciences, 2(1), 486-492. Retrieved January 6, 2026, from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 8), x250695. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Yusufov, M. S., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

  • El-Faham, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals, 80(Pt 10), 1-3. [Link]

  • Process for prepraring p-acetpamidophenol. (n.d.). Google Patents.
  • Synthesis of paracetamol by acetylation. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Nile Chemicals. (2017, January 29). Part 6 of 6: Acetaminophen from p-aminophenol. YouTube. Retrieved January 6, 2026, from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. IUCrData, 10(8), x250695. [Link]

  • An environment-friendly process for selective acylation of aminophenol. (n.d.). Google Patents.
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  • Sandrina, S., & Ahmad Fauzan. (2023). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research, 1(2), 52-55. Retrieved January 6, 2026, from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. IUCrData. Retrieved January 6, 2026, from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hy-droxy-phen-yl)acetamide. IUCrData, 10(Pt 8), x250695. [Link]

  • This compound. (n.d.). Boron Molecular. Retrieved January 6, 2026, from [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals, 10(2), 54-58. [Link]

  • El-Faham, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals, 80(Pt 10). [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 6, 2026, from [Link]

  • Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management, 316, 115292. [Link]

  • Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)? (2021, April 30). Reddit. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of N-acylated aminophenols. (n.d.). Google Patents.
  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

  • El-Faham, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 10). [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in N-(3-Chloro-4-hydroxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center for the synthesis of N-(3-Chloro-4-hydroxyphenyl)acetamide. This molecule is a critical intermediate in various developmental pipelines and a known impurity and metabolite of acetaminophen.[1][2] Achieving high purity and yield is paramount, yet the synthesis is often complicated by the formation of closely related byproducts. The starting material, 4-amino-2-chlorophenol, possesses two nucleophilic sites: an amino group (-NH2) and a hydroxyl group (-OH). During the acetylation step, these sites compete, potentially leading to a mixture of products that are challenging to separate. This guide provides in-depth, experience-based solutions to common challenges, helping you optimize your synthesis for maximal selectivity and purity.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: What are the primary byproducts I should be concerned about, and how do they form?

Answer:

In the acetylation of 4-amino-2-chlorophenol, you will primarily encounter three compounds: the desired N-acetylated product, an O-acetylated byproduct, and a di-acetylated byproduct.

  • Desired Product: this compound. This is formed by the acetylation of the amino group. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).

  • O-Acetylated Byproduct: 4-Amino-2-chlorophenyl acetate. This byproduct results from the acetylation of the phenolic hydroxyl group.

  • Di-Acetylated Byproduct: 4-Acetamido-2-chlorophenyl acetate. This forms when both the amino and hydroxyl groups are acetylated. This typically occurs when an excess of the acetylating agent is used or under forcing reaction conditions.

Mechanism of Formation:

The core of the issue lies in the competing nucleophilicity of the amino and hydroxyl groups. While the amino group is generally a stronger nucleophile than the hydroxyl group under neutral conditions, this selectivity can be compromised by the reaction environment.[3][4] Factors like pH, solvent, and temperature dramatically influence which site reacts preferentially.

Below is a diagram illustrating the competing reaction pathways.

Reaction Pathways start 4-Amino-2-chlorophenol + Acetic Anhydride N_product Desired Product This compound start->N_product N-Acetylation (Favored Pathway) O_product Byproduct 4-Amino-2-chlorophenyl acetate start->O_product O-Acetylation (Side Reaction) Di_product Byproduct 4-Acetamido-2-chlorophenyl acetate N_product->Di_product Further Acetylation O_product->Di_product Further Acetylation

Caption: Competing N- and O-acetylation pathways.

FAQ 2: My main impurity is the O-acetylated byproduct. How can I improve selectivity for N-acetylation?

Answer:

This is the most common challenge. Favoring N-acetylation requires carefully controlling the reaction conditions to leverage the inherently higher nucleophilicity of the amino group.

Key Control Parameters:

  • Temperature: Maintain a low reaction temperature, typically between 0°C and 10°C. N-acetylation has a lower activation energy than O-acetylation. By keeping the temperature low, you provide enough energy for the preferred N-acetylation to occur while disfavoring the O-acetylation pathway (kinetic control).

  • pH and Solvent: The choice of solvent and the resulting pH are critical.

    • Slightly Acidic/Neutral Conditions: Using a solvent like acetic acid or conducting the reaction in an aqueous solution buffered to a near-neutral pH is often effective. In highly acidic conditions, the amino group becomes protonated (-NH3+), which deactivates it as a nucleophile. Conversely, basic conditions can deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion, which strongly favors O-acetylation.

    • Aqueous Systems: A process using an aqueous solution of the aminophenol has been shown to be effective for selective acylation.[5]

  • Rate of Addition: Add the acetylating agent (e.g., acetic anhydride) slowly and portion-wise to the solution of 4-amino-2-chlorophenol. This maintains a low instantaneous concentration of the acetylating agent, reducing the likelihood of the less reactive hydroxyl group competing for the reagent.

A study on the selective N-acetylation of peptides using acetic anhydride highlights that controlling the amount of the reagent and maintaining a low temperature (0°C) are key to achieving high selectivity for the α-amino group over other nucleophilic side chains.[6]

FAQ 3: I am observing a significant amount of di-acetylated byproduct. What is the cause and how can I prevent it?

Answer:

The formation of the di-acetylated byproduct is a clear indication that your reaction conditions are too harsh or you are using an excess of the acetylating agent.

Primary Causes and Solutions:

  • Stoichiometry: The most common cause is an excess of the acetylating agent.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of 1.0 to a slight excess (no more than 1.1) of the acetylating agent to the 4-amino-2-chlorophenol. A precise 1.05:1.00 ratio is a good starting point.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures, even with correct stoichiometry, can lead to the slow acetylation of the hydroxyl group on the already N-acetylated product.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately. Avoid letting the reaction stir for extended periods or heating it unnecessarily.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials:

  • 4-amino-2-chlorophenol

  • Acetic anhydride

  • Glacial acetic acid (solvent)

  • Deionized water

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4-amino-2-chlorophenol in a minimal amount of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5°C.

  • Reagent Addition: Add 1.05 equivalents of acetic anhydride to the dropping funnel. Add the acetic anhydride dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the product and quench any unreacted acetic anhydride.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 60°C).

Troubleshooting Quick Reference

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Multiple spots on TLC (low Rf, high Rf, and product) Competing N- and O-acetylation.Lower reaction temperature to 0-5°C. Ensure slow, dropwise addition of acetic anhydride.
Significant amount of di-acetylated byproduct observed Excess acetic anhydride; reaction time too long or temperature too high.Use a precise molar ratio (1.05:1). Monitor reaction by TLC and work up immediately upon completion.
Reaction is sluggish or incomplete Temperature is too low; insufficient mixing.Allow the reaction to warm slowly to room temperature after initial stirring at 0°C. Ensure vigorous stirring.
Final product is colored (pink, brown, or black) Oxidation of the aminophenol starting material or product.[7]Perform the reaction under an inert atmosphere (N2 or Ar). For purification, consider recrystallization from boiling deionized water, potentially with a small amount of a reducing agent like sodium dithionite.[1][8]

Purification of the Final Product

Even with an optimized synthesis, minor impurities may persist. Recrystallization is a highly effective method for purifying this compound.

Recommended Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of boiling deionized water. The compound has good solubility in hot water.[1][2]

  • If the solution is colored, you can add a small amount of activated carbon and a pinch of sodium dithionite to help decolorize it.[8]

  • Hot filter the solution through a pre-warmed funnel to remove the carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. The expected melting point of the pure product is around 133-135°C.[8]

Process Workflow Diagram

Caption: Step-by-step workflow for optimized synthesis.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • IUCr Journals. (2025). This compound. [Link]

  • Google Patents. (1991). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. [Link]

  • PubMed. (1992). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. [Link]

  • Boron Molecular. This compound. [Link]

  • ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Link]

  • Quora. (2018). When p-aminophenol is subjected to acylation, does it occur at the amino group preferably? [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? [Link]

  • Google Patents. (2023).
  • SIELC Technologies. (2018). 4-Acetylamino-2-chlorophenol. [Link]

  • ResearchGate. (2025). This compound. [Link]

  • PubChem. 4-Acetylamino-2-chlorophenol. [Link]

  • Google Patents. (1984).
  • National Institutes of Health (NIH). (2011). Nα Selective Acetylation of Peptides. [Link]

Sources

Technical Support Center: Enhancing the Sensitivity of N-(3-Chloro-4-hydroxyphenyl)acetamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the sensitive and accurate detection of N-(3-Chloro-4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who encounter this compound, a significant impurity and degradation product of acetaminophen, in their analytical workflows. Whether you are analyzing pharmaceutical formulations, monitoring environmental samples, or conducting toxicological studies, this resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance your detection capabilities.

Introduction

This compound, also known as 3-Chloro-4-hydroxyacetanilide, is a molecule of increasing analytical interest. It can arise as an impurity during the synthesis of acetaminophen and as a disinfection byproduct in chlorinated water containing acetaminophen.[1][2] Due to toxicological concerns associated with chlorinated aromatic compounds, its detection at trace levels is often a regulatory and safety requirement.[3] This guide provides a comprehensive framework for optimizing existing analytical methods and exploring advanced techniques to achieve lower detection limits and greater accuracy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the analysis of this compound.

Q1: I am observing poor peak shape (tailing) for this compound in my reversed-phase HPLC analysis. What are the likely causes and how can I fix it?

A1: Peak tailing for phenolic compounds like this compound is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and the stationary phase.[4][5]

  • Interaction with Residual Silanols: Silica-based C18 columns can have residual, un-capped silanol groups (Si-OH) on their surface. The polar hydroxyl and amide groups of your analyte can interact strongly with these acidic silanols, leading to a secondary, stronger retention mechanism that causes peak tailing.[4][6]

    • Solution:

      • Lower Mobile Phase pH: Adjust your mobile phase to a lower pH (e.g., pH 2.5-3.0) using an additive like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their interaction with the analyte.[6]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or a base-deactivated stationary phase designed to minimize silanol activity.[7]

  • Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of the analyte's phenolic group, both ionized and non-ionized forms can exist, leading to peak distortion.

    • Solution: Ensure the mobile phase pH is at least 2 units below the analyte's pKa to maintain it in a single, non-ionized form.

  • Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.

    • Solution: Use a guard column and ensure adequate sample cleanup. If contamination is suspected, flush the column with a strong solvent.[7][8]

Q2: My sensitivity for this compound is too low using HPLC-UV. What are my options to enhance it?

A2: If standard HPLC-UV detection is not providing the required sensitivity, consider the following strategies:

  • Optimize UV Wavelength: Ensure you are detecting at the wavelength of maximum absorbance for this compound.

  • Increase Injection Volume: This can increase the signal, but be cautious of overloading the column, which can lead to peak broadening and distortion.[8]

  • Sample Pre-concentration: Utilize Solid-Phase Extraction (SPE) to concentrate your sample before injection. This can significantly increase the analyte concentration and improve the signal-to-noise ratio.

  • Switch to a More Sensitive Detector:

    • Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS or LC-MS/MS) is the most powerful way to increase both sensitivity and selectivity.[9]

    • Electrochemical Detection (ECD): For phenolic compounds, ECD can offer excellent sensitivity due to their electroactive nature.[10]

Q3: How do I choose the right Solid-Phase Extraction (SPE) sorbent for this compound from an aqueous sample like wastewater?

A3: For a moderately polar compound like this compound in an aqueous matrix, a reversed-phase SPE mechanism is typically most effective.

  • Polymeric Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often an excellent choice. They offer high capacity and are stable across a wide pH range, allowing for efficient retention of a broad range of compounds, including polar analytes.[11]

  • Styrene-Divinylbenzene (SDVB) Resins: These are also effective for retaining moderately polar compounds from water.[12]

  • Method Development: A general approach involves conditioning the cartridge with a water-miscible organic solvent (e.g., methanol) followed by water, loading the aqueous sample, washing with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences, and finally eluting the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).[13]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for specific experimental issues.

Guide 1: Low or No Recovery During Solid-Phase Extraction (SPE)

This guide will help you diagnose and resolve issues with low analyte recovery during SPE sample preparation.

SPE_Troubleshooting start Low/No SPE Recovery check_breakthrough Analyze Waste & Wash Fractions: Is the analyte present? start->check_breakthrough check_elution Analyze SPE Cartridge After Elution: Is the analyte still retained? check_breakthrough->check_elution No breakthrough_yes Analyte Breakthrough Occurred check_breakthrough->breakthrough_yes Yes elution_fail Incomplete Elution check_elution->elution_fail Yes no_retention Analyte Not Retained check_elution->no_retention No sol_breakthrough1 Decrease Sample Loading Flow Rate breakthrough_yes->sol_breakthrough1 sol_breakthrough2 Ensure Sample pH is Optimized for Retention (pH < pKa for reversed-phase) breakthrough_yes->sol_breakthrough2 sol_breakthrough3 Use a Stronger (more retentive) SPE Sorbent breakthrough_yes->sol_breakthrough3 sol_elution1 Increase Elution Solvent Strength (e.g., higher % organic or stronger solvent) elution_fail->sol_elution1 sol_elution2 Increase Elution Solvent Volume elution_fail->sol_elution2 sol_elution3 Use a Soak Step: Allow elution solvent to sit in the cartridge for several minutes before final elution elution_fail->sol_elution3 sol_retention1 Ensure Proper Cartridge Conditioning no_retention->sol_retention1 sol_retention2 Decrease Organic Content of Sample (if applicable, dilute with water) no_retention->sol_retention2

Caption: Troubleshooting workflow for low SPE recovery.

Guide 2: Unstable Baseline or Ghost Peaks in HPLC Chromatogram

A noisy or drifting baseline and the appearance of unexpected "ghost" peaks can compromise the sensitivity and accuracy of your analysis.

HPLC_Baseline_Troubleshooting start Unstable Baseline / Ghost Peaks check_blank Inject a Blank (Mobile Phase). Are ghost peaks present? start->check_blank ghost_peaks_yes Contamination in System or Mobile Phase check_blank->ghost_peaks_yes Yes ghost_peaks_no Issue is Sample-Related (Carryover) check_blank->ghost_peaks_no No sol_contamination1 Use Fresh, High-Purity Solvents (HPLC/MS Grade) ghost_peaks_yes->sol_contamination1 sol_contamination2 Clean Solvent Inlet Frits ghost_peaks_yes->sol_contamination2 sol_contamination3 Flush the Entire HPLC System and Column ghost_peaks_yes->sol_contamination3 sol_contamination4 Check for Bacterial Growth in Aqueous Mobile Phase ghost_peaks_yes->sol_contamination4 sol_carryover1 Optimize Autosampler Wash Procedure (use a stronger wash solvent) ghost_peaks_no->sol_carryover1 sol_carryover2 Check for Contamination in Syringe or Injection Port ghost_peaks_no->sol_carryover2 sol_carryover3 Inject a Blank after a High-Concentration Standard to Confirm ghost_peaks_no->sol_carryover3 ECD_Mechanism Analyte This compound (at electrode surface) Oxidation Oxidation (-e⁻, -H⁺) Analyte->Oxidation Product Oxidized Product Oxidation->Product Current Measured Current (Proportional to Concentration) Oxidation->Current

Sources

Common pitfalls in N-(3-Chloro-4-hydroxyphenyl)acetamide analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Chloro-4-hydroxyphenyl)acetamide Analysis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analysis of this compound. This molecule, a known impurity and degradation product of acetaminophen, presents unique challenges in analytical chemistry due to its physicochemical properties.[1][2] Its accurate quantification is critical for ensuring pharmaceutical product safety and for environmental monitoring.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the root causes of common analytical pitfalls and provide robust, field-proven solutions to ensure the integrity and reliability of your data.

Section 1: Sample Preparation and Handling

Q1: My this compound standard is difficult to dissolve. What are the recommended solvents and procedures?

A1: Causality and Solution

This compound possesses both polar (hydroxyl, amide) and non-polar (chlorinated aromatic ring) characteristics, leading to moderate solubility. The key is to select a solvent that can accommodate both features. Incomplete dissolution is a primary source of error, leading to inaccurate standard curves and poor recovery.

Recommended Solvents:

  • Primary: Methanol, Acetonitrile

  • Secondary: Ethanol, Isopropanol

  • Aqueous Mixtures: For reversed-phase HPLC, it is best practice to dissolve the standard in the mobile phase or a solvent with a similar or slightly stronger elution strength than the initial mobile phase conditions.

Step-by-Step Dissolution Protocol:

  • Weigh an appropriate amount of the standard into a volumetric flask.

  • Add approximately 50% of the final volume of the chosen solvent (e.g., Methanol).

  • Use a vortex mixer for 30 seconds to wet the powder.

  • Place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution. Gentle warming (not exceeding 40°C) can be applied, but be mindful of potential degradation. The compound's melting point is 143-144°C, so it is thermally stable under these mild conditions.

  • Allow the solution to return to room temperature.

  • Fill the flask to the final volume with the solvent and mix thoroughly by inverting the flask 10-15 times.

  • Visually inspect the solution against a light source to ensure no particulate matter remains.

Q2: I suspect my analyte is degrading during sample storage. What are the best practices for maintaining its stability?

A2: Causality and Solution

The 4-hydroxyphenyl moiety is susceptible to oxidation, a process that can be accelerated by light, elevated temperatures, and the presence of oxidizing agents. As a chlorinated derivative of acetaminophen, which is known to form various degradation products, careful handling is paramount.[1][3]

Stabilization Workflow:

  • Storage of Solids: Keep the solid standard material in a desiccator, protected from light, at room temperature.

  • Storage of Solutions:

    • Store stock solutions at 2-8°C in amber glass vials to prevent photodegradation.

    • For long-term storage, consider freezing at -20°C or below. Perform freeze-thaw stability tests to ensure the analyte remains stable under these conditions.

    • Prepare working solutions fresh daily from the stock solution.

  • pH Considerations: Avoid highly alkaline conditions (pH > 9), as this will deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q3: I'm observing poor peak shape (asymmetry/tailing) for this compound. How can I resolve this?

A3: Causality and Solution

Peak tailing is a common issue for phenolic compounds. It is typically caused by secondary interactions between the acidic hydroxyl group of the analyte and residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based reversed-phase columns. These interactions cause a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Troubleshooting Workflow for Peak Shape Issues:

start Poor Peak Shape Observed check_column Is the column a modern, high-purity, end-capped C18? start->check_column change_column Action: Switch to a fully end-capped, high-purity silica column. check_column->change_column No check_ph Is the mobile phase pH optimized (pH 2.5-3.5)? check_column->check_ph Yes change_column->check_ph adjust_ph Action: Add 0.1% formic or phosphoric acid to the aqueous phase. check_ph->adjust_ph No check_overload Is the peak fronting? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Action: Reduce injection volume or dilute the sample. check_overload->dilute_sample Yes end Peak Shape Optimized check_overload->end No dilute_sample->end

Caption: Workflow for diagnosing and fixing poor HPLC peak shape.

Detailed Protocol: Mobile Phase Optimization

  • Objective: Suppress the ionization of the phenolic hydroxyl group to minimize silanol interactions.

  • Initial Mobile Phase: Prepare an aqueous phase containing 0.1% (v/v) phosphoric acid or formic acid. A validated method for related impurities uses a 0.01 M phosphate buffer adjusted to pH 3.0.[4][5]

  • Organic Modifier: Use HPLC-grade acetonitrile or methanol.

  • Isocratic Test: Start with an isocratic elution (e.g., 70:30 Aqueous:Organic) to evaluate the peak shape.

  • Adjustment: If tailing persists, slightly decrease the pH of the aqueous phase (e.g., to pH 2.5). Ensure the pH is within the stable range for your column.

  • System Suitability: As per USP <621>, the tailing factor (T) should ideally be ≤ 2.0.[6][7]

Q4: How can I develop a robust method to separate this compound from the main acetaminophen API and other impurities?

A4: Method Development Strategy

The goal is to achieve baseline resolution between all components. Since this compound is an impurity, it will likely be present at a much lower concentration than the active pharmaceutical ingredient (API), acetaminophen. A gradient elution method is typically required to separate compounds with different polarities in a reasonable timeframe.

Recommended Starting HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A 0.01 M Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)Buffered aqueous phase to control ionization and improve peak shape.[4][5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.
Gradient 5% B to 60% B over 20 minutesA shallow gradient is necessary to separate structurally similar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControls retention time stability.
Detection (UV) ~245 nmA common wavelength for acetaminophen and its derivatives. A full UV scan should be performed to find the optimal wavelength.
Injection Volume 10 µLA typical starting point; adjust based on concentration and sensitivity.

Validation Imperative: Any developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the requirements for specificity, linearity, accuracy, precision, and robustness.[8][9][10][11]

Section 3: LC-MS/MS Bioanalysis Troubleshooting

Q5: I am facing severe ion suppression when analyzing this compound in plasma. What are the causes and how can I mitigate these matrix effects?

A5: Causality and Solution

Matrix effects are a major pitfall in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer source.[12][13] This leads to a loss of signal (ion suppression) or, less commonly, an increase in signal (ion enhancement), compromising accuracy and precision.[14][15] Electrospray ionization (ESI) is particularly susceptible to these effects.[15]

Decision Tree for Mitigating Matrix Effects:

start Significant Matrix Effect Detected (via Post-Extraction Spike) chrom_check Is the analyte peak well-separated from the early eluting matrix components? start->chrom_check adjust_chrom Action: Modify gradient to increase retention. Use a longer column or different stationary phase. chrom_check->adjust_chrom No sample_prep_check Is sample cleanup sufficient? (e.g., Protein Precipitation) chrom_check->sample_prep_check Yes adjust_chrom->sample_prep_check improve_cleanup Action: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). sample_prep_check->improve_cleanup No is_check Are you using a stable isotope-labeled internal standard (SIL-IS)? sample_prep_check->is_check Yes improve_cleanup->is_check use_sil_is Action: Synthesize or procure a SIL-IS to co-elute and compensate for suppression. is_check->use_sil_is No end Matrix Effect Mitigated is_check->end Yes use_sil_is->end

Caption: Decision-making workflow for addressing LC-MS matrix effects.

Protocol: Quantitative Assessment of Matrix Effect This protocol is based on the widely accepted post-extraction spiking method.[13]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., Low, Medium, High QC levels).

    • Set B (Post-Spike Sample): Extract blank biological matrix (e.g., plasma) first. Then, spike the analyte into the final, clean extract at the same concentrations as Set A.

    • Set C (Pre-Spike Sample): Spike the analyte into the blank biological matrix before extraction. Process this sample through the entire extraction procedure.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

  • Calculate Recovery (RE):

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpretation: The goal is to achieve a consistent and reproducible Matrix Factor across different lots of the biological matrix. If the MF is low but consistent, the method may still be viable if a proper internal standard is used. If the MF is highly variable, the method is not robust and requires optimization as outlined in the decision tree above.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

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  • PubMed. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. [Link]

  • National Center for Biotechnology Information. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [Link]

  • National Center for Biotechnology Information. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

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Validation & Comparative

A Comparative Analysis of N-(3-Chloro-4-hydroxyphenyl)acetamide and Other Acetaminophen Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-(3-Chloro-4-hydroxyphenyl)acetamide, a critical impurity of acetaminophen, alongside other significant process-related and degradation impurities. Designed for researchers, scientists, and drug development professionals, this document delves into the origins, toxicological significance, and analytical challenges associated with these compounds. By synthesizing technical data with practical, field-proven insights, this guide aims to equip you with the knowledge to develop robust analytical methods and ensure the safety and quality of acetaminophen-containing pharmaceutical products.

Introduction: The Imperative of Impurity Profiling in Acetaminophen

Acetaminophen (N-acetyl-p-aminophenol, APAP) is one of the most widely consumed analgesic and antipyretic agents globally.[1] Its safety and efficacy are paramount, making the control of impurities a critical aspect of its manufacturing and formulation. Pharmaceutical impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3]

This guide focuses on a comparative analysis of key acetaminophen impurities, with a particular emphasis on this compound, a chlorinated impurity that has garnered regulatory attention. We will explore its formation, compare its toxicological profile with other notable impurities like 4-aminophenol and N-(4-chlorophenyl)acetamide, and provide a detailed analytical framework for its detection and quantification.

The Genesis of Acetaminophen Impurities

Impurities in acetaminophen can arise from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API) under storage or stress conditions, and interaction with excipients.[4] Understanding the origin of these impurities is fundamental to controlling their levels in the final product.

This compound is a significant process-related impurity that can be formed during the synthesis of acetaminophen, particularly through the thionyl chloride/SO2 Beckmann rearrangement route.[1][5] Its presence is a marker for specific synthetic pathways and requires careful control. Furthermore, this impurity can be generated through the chlorination of acetaminophen present in wastewater during disinfection processes, highlighting an environmental dimension to its occurrence.[1]

4-Aminophenol (4-AP) is a primary starting material for the most common synthesis of acetaminophen and is also its main hydrolysis degradation product.[6] Due to its known nephrotoxic and teratogenic effects, its levels are strictly controlled in the final drug substance.[6] 4-aminophenol is also notoriously unstable and can oxidize in the presence of air, leading to discoloration of the drug substance.

N-(4-chlorophenyl)acetamide (p-Chloroacetanilide) is another critical impurity, often associated with the synthesis of acetaminophen. It is classified as a genotoxic impurity, and as such, its control limits are significantly more stringent than for non-genotoxic impurities.[1][5]

Comparative Toxicological Assessment

The toxicological profile of an impurity is the primary determinant of its acceptable limit in a pharmaceutical product. While comprehensive, directly comparative in-vivo toxicological studies for all acetaminophen impurities are not always available in the public domain, we can synthesize existing data and regulatory guidance to build a comparative understanding.

Aromatic chloro-acetanilides, as a class, are associated with toxicological alerts.[1][5] This has led pharmacopoeias and the ICH to set specific, stringent limits for these impurities.

ImpurityChemical StructureTypeKey Toxicological ConcernsRegulatory Limit (Typical)
This compound C8H8ClNO2Process-related/ DegradationToxicological alerts for aromatic chloro-acetanilides.[1][5]< 0.05%[1][5]
4-Aminophenol (4-AP) C6H7NOStarting material/ DegradationNephrotoxic, teratogenic.[6]Not more than 0.005%
N-(4-chlorophenyl)acetamide C8H8ClNOProcess-relatedGenotoxic.[1][5]≤ 0.001%[1][5]

Causality of Toxicological Profiles:

  • This compound and N-(4-chlorophenyl)acetamide: The presence of the chloro- group on the aromatic ring is a structural alert for potential genotoxicity and carcinogenicity. Halogenated anilines and their derivatives are known to be metabolically activated to reactive intermediates that can interact with DNA.

  • 4-Aminophenol: Its toxicity is linked to its ability to undergo oxidation to form reactive quinoneimine species, which can deplete cellular glutathione and bind to macromolecules, leading to cellular damage, particularly in the kidney.

Comparative Stability Under Stress Conditions

Acetaminophen itself is susceptible to hydrolysis, oxidation, and photolysis.

  • Acidic and Basic Hydrolysis: Acetaminophen hydrolyzes to form 4-aminophenol.[5] It is expected that this compound would also undergo hydrolysis under similar conditions, cleaving the amide bond to yield 3-chloro-4-aminophenol. The relative rate of hydrolysis would depend on the electronic effects of the chloro- substituent.

  • Oxidative Degradation: Acetaminophen is susceptible to oxidation, which can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite, and other degradation products.[5] The phenolic hydroxyl group in both acetaminophen and its hydroxylated impurities is the primary site of oxidation. 4-aminophenol is particularly prone to oxidation.

  • Thermal and Photolytic Degradation: Both heat and light can accelerate the degradation of acetaminophen and its impurities.

A robust stability-indicating method must be able to separate the parent drug from all potential degradation products formed under these stress conditions.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for the analysis of acetaminophen and its impurities. The development of a stability-indicating HPLC method is crucial for ensuring that all impurities and degradation products are adequately separated and quantified.

Causality Behind Experimental Choices in HPLC Method Development
  • Column Chemistry: A reversed-phase C18 or C8 column is typically the first choice for separating acetaminophen and its structurally similar impurities. The non-polar stationary phase allows for the retention of these moderately polar compounds based on their hydrophobicity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. The buffer controls the pH of the mobile phase, which is critical for ensuring the consistent ionization state of the acidic phenolic hydroxyl group and the basic amino group (in the case of 4-aminophenol), thereby achieving reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all impurities with varying polarities within a reasonable run time.

  • Detection: UV detection is suitable for all these compounds as they possess a chromophore (the benzene ring). The detection wavelength is typically set at or near the absorption maximum of acetaminophen (around 245-254 nm) to achieve good sensitivity for both the API and its impurities.

Visualization of Impurity Structures and Analytical Workflow

Below are the chemical structures of the compared impurities and a generalized workflow for their analysis.

cluster_impurities Key Acetaminophen Impurities APAP Acetaminophen N-(4-hydroxyphenyl)acetamide Impurity_C This compound AP 4-Aminophenol PCA N-(4-chlorophenyl)acetamide

Caption: Chemical names of Acetaminophen and key impurities.

cluster_workflow Analytical Workflow for Impurity Profiling A Sample Preparation (Dissolution in Mobile Phase) B HPLC Injection A->B C Chromatographic Separation (Reversed-Phase C18 Column, Gradient Elution) B->C D UV Detection (e.g., 254 nm) C->D E Data Acquisition and Processing (Chromatogram Generation) D->E F Impurity Identification (Based on Retention Time of Standards) E->F G Impurity Quantification (Based on Peak Area) E->G H Reporting and Compliance Check (Comparison with Specification Limits) F->H G->H

Sources

A Senior Application Scientist's Guide to Analytical Method Validation: A Comparative Study for the Quantification of N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical techniques for the quantification of N-(3-Chloro-4-hydroxyphenyl)acetamide, a compound of interest in pharmaceutical development and environmental analysis. We will delve into the practical nuances of method validation, moving beyond a simple recitation of steps to explain the scientific rationale behind experimental choices.

Introduction: The Analytical Imperative for this compound

This compound, a chlorinated derivative of N-(4-hydroxyphenyl)acetamide (acetaminophen), is a molecule that can arise as a process-related impurity or a metabolite.[1] Its accurate quantification is critical for ensuring the purity of pharmaceutical formulations and for toxicological and environmental monitoring. The selection of an appropriate analytical method is a pivotal decision that impacts the quality and efficiency of research and development.

This guide will focus on a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary analytical technique, followed by a comparative analysis with UV-Vis Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC). The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that an analytical procedure is fit for its intended purpose.[1][2][3][4][5]

The Workhorse of Pharmaceutical Analysis: A Proposed RP-HPLC Method

RP-HPLC is the gold standard for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and specificity. For this compound, a C18 column is a logical starting point, given the non-polar nature of the phenyl ring and the moderate polarity imparted by the hydroxyl and acetamide groups.

Rationale for Chromatographic Conditions

The selection of chromatographic parameters is a critical step in method development. Here's a breakdown of the reasoning behind the proposed starting conditions:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and proven efficacy in retaining moderately polar to non-polar compounds through hydrophobic interactions.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is the standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer is proposed to maintain a consistent pH, which is crucial for the reproducible ionization state of the phenolic hydroxyl group. A slightly acidic pH (e.g., pH 3.0) is often employed to suppress the ionization of silanol groups on the silica-based stationary phase, thereby reducing peak tailing.

  • Detection: The chromophoric nature of the phenyl ring in this compound allows for UV detection. Based on the UV absorption characteristics of similar phenolic compounds, a detection wavelength in the range of 240-250 nm is a reasonable starting point.

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended application. The following workflow outlines the key validation parameters as stipulated by ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A streamlined workflow for the validation of an analytical HPLC method.

Detailed Experimental Protocols

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range for linearity assessment would be 50% to 150% of the target concentration.

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a photodiode array (PDA) detector.The analyte peak should be well-resolved from other components, and the peak purity index should be close to 1.
Linearity Analyze a minimum of five concentrations across the specified range. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known concentration of the analyte into a blank or placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate injections of the same standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine the concentration at which the signal-to-noise ratio is approximately 3:1.The analyte peak should be clearly distinguishable from the baseline noise.
Limit of Quantitation (LOQ) Determine the concentration at which the signal-to-noise ratio is approximately 10:1.The precision and accuracy at the LOQ should be acceptable.
Robustness Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).The system suitability parameters should remain within acceptable limits.

Alternative Analytical Techniques: A Comparative Overview

While RP-HPLC is a powerful tool, other techniques offer advantages in specific scenarios. Here, we compare the proposed HPLC method with UV-Vis Spectrophotometry and HPTLC.

UV-Vis Spectrophotometry: The Rapid Screening Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Proposed Method Outline:

  • Determine the λmax (wavelength of maximum absorbance) of this compound in a suitable solvent (e.g., methanol or 0.1 M HCl) by scanning a solution of the compound across the UV range (typically 200-400 nm).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC): The High-Throughput Alternative

HPTLC is a sophisticated form of thin-layer chromatography that offers higher resolution, sensitivity, and reproducibility.

Principle: Similar to traditional TLC, HPTLC involves the separation of components on a stationary phase (e.g., silica gel plate) by a mobile phase that moves up the plate by capillary action. HPTLC utilizes high-quality plates with a smaller particle size and a uniform layer thickness, leading to improved separation efficiency.

Proposed Method Outline:

  • Apply standard and sample solutions as narrow bands onto an HPTLC plate using an automated applicator.

  • Develop the plate in a chamber containing a suitable mobile phase (e.g., a mixture of non-polar and polar organic solvents).

  • After development, dry the plate.

  • Quantify the separated spots using a densitometer, which measures the absorbance or fluorescence of the spots at a specific wavelength.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of analytical method depends on a multitude of factors, including the specific requirements of the analysis, available resources, and desired throughput.

Method_Comparison cluster_0 Analytical Methods cluster_1 Performance Characteristics HPLC RP-HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost High Throughput Throughput HPLC->Throughput Moderate UV_Vis UV-Vis Spectrophotometry UV_Vis->Specificity Low UV_Vis->Sensitivity Moderate UV_Vis->Speed High UV_Vis->Cost Low UV_Vis->Throughput High HPTLC HPTLC HPTLC->Specificity Moderate HPTLC->Sensitivity Moderate HPTLC->Speed Moderate HPTLC->Cost Moderate HPTLC->Throughput High

Caption: A comparative overview of the performance characteristics of HPLC, UV-Vis, and HPTLC.

Comparative Summary Table:

FeatureRP-HPLCUV-Vis SpectrophotometryHPTLC
Specificity Very High (separates analyte from impurities)Low (measures total absorbance of all absorbing species)Moderate (can separate components, but resolution is lower than HPLC)
Sensitivity High (can detect low concentrations)ModerateModerate
Linear Range WideNarrowModerate
Analysis Time Moderate (typically 5-30 minutes per sample)Fast (a few minutes per sample)Moderate (plate development can take time, but multiple samples are analyzed simultaneously)
Cost (Instrument) HighLowModerate
Cost (Operational) Moderate (solvents, columns)LowModerate (plates, solvents)
Throughput SequentialHighHigh (parallel analysis)
Ideal Application Accurate quantification in complex matrices, stability studies, impurity profilingRapid screening, content uniformity, dissolution testingHigh-throughput screening, analysis of less complex samples

Conclusion and Recommendations

The validation of an analytical method is a critical exercise that underpins the quality and integrity of scientific data. For the accurate and reliable quantification of this compound, RP-HPLC stands out as the most robust and specific technique , particularly in a research and development or quality control setting where the presence of impurities is a concern.

UV-Vis spectrophotometry serves as an excellent, cost-effective alternative for rapid, routine analysis in situations where the sample matrix is simple and free from interfering substances. Its speed and simplicity make it ideal for high-throughput screening applications.

HPTLC offers a balance between the specificity of HPLC and the throughput of UV-Vis , making it a viable option for the simultaneous analysis of multiple samples, especially for quality control of raw materials or finished products where a moderate level of separation is sufficient.

Ultimately, the selection of the most appropriate analytical method should be a strategic decision based on a thorough understanding of the analytical requirements, the capabilities of each technique, and the resources available. This guide provides a framework for making that informed decision, ensuring that the chosen method is not only scientifically sound but also fit for its intended purpose.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. 2022. [Link]

  • Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(8), x230695. [Link]

Sources

A Comparative Guide to the Quantification of N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities is a cornerstone of pharmaceutical quality control and safety assessment. N-(3-Chloro-4-hydroxyphenyl)acetamide, a known process impurity and potential degradation product of acetaminophen, requires robust analytical methods to ensure its levels are meticulously controlled within acceptable limits.[1] This guide provides an in-depth, cross-validation comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding each method in the principles of scientific integrity and self-validation as mandated by international regulatory bodies such as the International Council for Harmonisation (ICH).[2][3][4][5]

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₈H₈ClNO₂, Molecular Weight: 185.61 g/mol ) can arise during the synthesis of acetaminophen or through its reaction with chlorine-containing substances.[1] Given that aromatic chloro-acetanilides are a class of compounds with potential toxicological concerns, pharmacopeial guidelines often set stringent limits on their presence in the final drug product.[1] The choice of an analytical method for its quantification is therefore a critical decision, balancing sensitivity, specificity, and the practicalities of implementation within a given laboratory setting.

This guide will dissect the theoretical underpinnings and practical application of HPLC-UV, LC-MS, and UV-Vis spectrophotometry for this specific analytical challenge. We will explore detailed experimental protocols, present comparative performance data, and provide insights to aid in the selection of the most fit-for-purpose methodology.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry, offering a powerful combination of separation efficiency and sensitive detection for chromophoric compounds like this compound. Its reliability and robustness make it a frequently implemented technique for quality control and stability testing.

The Rationale Behind the HPLC-UV Approach

The fundamental principle of this method is the physical separation of the target analyte from the parent compound (acetaminophen) and other potential impurities. This is achieved through differential partitioning between a stationary phase (a C18 reversed-phase column in this case) and a liquid mobile phase. The separated compounds then pass through a UV detector, which measures their absorbance at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification.

The choice of a reversed-phase C18 column is based on the non-polar to moderately polar nature of this compound and other related impurities. A gradient elution, where the mobile phase composition is changed over time, is employed to ensure adequate separation of compounds with differing polarities and to achieve a reasonable analysis time.[2][4]

Experimental Protocol: HPLC-UV

This protocol is adapted from a validated method for the determination of impurities in acetaminophen drug substance.[2][4]

2.2.1 Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.01 M Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 50 50
    30 50 50
    35 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Diluent: Mobile Phase A.

2.2.2 Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Standard Stock Solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the acetaminophen drug substance or product, dissolve in the diluent, and dilute as necessary to obtain a final concentration within the calibration range.

2.2.3 System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a standard solution to assess parameters like peak area reproducibility (RSD ≤ 2.0%), theoretical plates, and tailing factor.

Workflow Diagram: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard & Calibration Curve Solutions system_suitability System Suitability Testing prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standards & Samples into HPLC prep_sample->inject_samples system_suitability->inject_samples separation Chromatographic Separation (C18 Column) inject_samples->separation detection UV Detection at 245 nm separation->detection peak_integration Integrate Peak Areas detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples peak_integration->quantification calibration_curve->quantification

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is particularly valuable for the quantification of trace-level impurities and for providing structural confirmation.

The Rationale Behind the LC-MS Approach

In LC-MS, after chromatographic separation, the analyte is ionized and introduced into a mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, Multiple Reaction Monitoring (MRM) is often employed. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This process provides an exceptional degree of specificity, minimizing interference from matrix components.

Given the low levels at which this compound may be present, the high sensitivity of LC-MS makes it an ideal technique for trace analysis.

Experimental Protocol: LC-MS

3.2.1 Instrumentation and Conditions:

  • LC-MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column, such as a Phenomenex Gemini C18 (50 x 3.0 mm, 3 µm) or equivalent.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A fast gradient may be employed, for example, starting at 5% B, ramping to 95% B, and then re-equilibrating.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).

  • MRM Transitions:

    • Precursor Ion (m/z): 186.0 (for [M+H]⁺) or 184.0 (for [M-H]⁻).

    • Product Ion(s): To be determined by infusion of a standard solution and fragmentation analysis.

  • Injection Volume: 5 µL.

3.2.2 Preparation of Solutions:

  • Solution preparation follows the same principles as for HPLC-UV, but typically to a lower concentration range due to the higher sensitivity of the instrument. An internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for LC-MS analysis to correct for matrix effects and variations in instrument response.

Workflow Diagram: LC-MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Standard, QC, & Sample Solutions (with Internal Standard) inject Inject into LC-MS/MS prep_solutions->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization mrm_detection MRM Detection ionization->mrm_detection peak_area_ratio Calculate Peak Area Ratios (Analyte/IS) mrm_detection->peak_area_ratio calibration Construct Calibration Curve peak_area_ratio->calibration quantify Quantify Analyte Concentration peak_area_ratio->quantify calibration->quantify

Caption: Workflow for LC-MS/MS quantification.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that measures the absorbance of light by a sample at a specific wavelength. While it lacks the separative capabilities of chromatography, it can be a rapid and cost-effective method for quantification when specificity is not a major concern.

The Rationale Behind the UV-Vis Approach

This compound possesses chromophores (the phenyl ring and acetamide group) that absorb light in the UV region of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorbance (λmax), the concentration of the analyte can be determined.

This method is most suitable for the analysis of the pure substance or in simple mixtures where the excipients or other components do not absorb at the same wavelength as the analyte. For complex mixtures like a final drug product, significant interference is likely, making this method less ideal without extensive sample cleanup.

Experimental Protocol: UV-Vis Spectrophotometry

4.2.1 Instrumentation and Conditions:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or a suitable buffer in which the analyte is soluble and stable.

  • Wavelength Scan: Perform a wavelength scan from 200-400 nm using a standard solution to determine the λmax.

  • Analytical Wavelength: The determined λmax.

4.2.2 Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of known concentration in the chosen solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.

Workflow Diagram: UV-Vis Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Standard & Sample Solutions determine_lambda_max Determine λmax prep_solutions->determine_lambda_max measure_absorbance Measure Absorbance of Standards & Samples prep_solutions->measure_absorbance determine_lambda_max->measure_absorbance calibration_curve Plot Calibration Curve measure_absorbance->calibration_curve calculate_concentration Calculate Sample Concentration calibration_curve->calculate_concentration

Caption: Workflow for UV-Vis spectrophotometric analysis.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the three methods, based on established validation parameters outlined in ICH guidelines.[2][4] The values for HPLC-UV are derived from published data on acetaminophen impurities,[2][4] while the data for LC-MS and UV-Vis are representative estimates based on the principles of the techniques.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity High (Separation-based)Very High (Mass-based)Low (Interference-prone)
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Quantitation (LOQ) ~0.1 µg/mL[2][4]< 1 ng/mL~1-5 µg/mL
Precision (%RSD) < 4%[2]< 5%< 2%
Accuracy (% Recovery) 94 - 104%[2]95 - 105%98 - 102%
Analysis Time per Sample 30-45 minutes5-10 minutes< 5 minutes
Cost & Complexity ModerateHighLow

Discussion and Recommendations

The selection of an appropriate analytical method is a critical decision that hinges on the specific requirements of the analysis.

  • HPLC-UV represents the gold standard for routine quality control of this compound in both drug substances and finished products. It offers an excellent balance of specificity, sensitivity, and robustness. The method is well-established and validated, making it a reliable choice for regulatory submissions.[2][4]

  • LC-MS/MS is the method of choice when ultimate sensitivity and specificity are required. It is ideal for the quantification of trace amounts of the impurity, especially in complex biological matrices for pharmacokinetic studies, or when definitive identification is necessary. The high initial cost and complexity of the instrumentation are the primary drawbacks.

  • UV-Vis Spectrophotometry is a viable option for rapid, high-throughput screening or for the analysis of pure this compound reference standards. Its utility for quantifying this impurity in finished pharmaceutical products is severely limited by its lack of specificity. Interference from the active pharmaceutical ingredient (acetaminophen) and excipients would likely lead to inaccurate results.

References

  • Kamberi, M., Riley, C. M., Ma, X., & Huang, W. C. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123–128. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResearchGate. (2025). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance | Request PDF. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Waters Corporation. (n.d.). Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. [Link]

  • Semantic Scholar. (n.d.). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. [Link]

  • Fronczek, F. R., & Uppu, R. M. (2025). This compound. IUCrData, 10(8), x250695. [Link]

  • Bakyalakshmi, M., Gokulan, P. D., Senthil Kumar, K. L., & Karthikeyan, S. (2024). Method Development for Simultaneous Estimation of Acetaminophen and Its Related Impurities by Liquid Chromatography-mass Spectrometry. Research Square. [Link]

  • Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]

  • Journal of Applied Bioanalysis. (2018). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Applied Bioanalysis, 4(3), 69-78. [Link]

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A Comparative Genotoxicity Assessment: N-(3-Chloro-4-hydroxyphenyl)acetamide versus its Parent Compound 4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development and Toxicology

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Safety

In the landscape of pharmaceutical development, the rigorous safety assessment of active pharmaceutical ingredients (APIs) is paramount. This scrutiny extends not only to the API itself but also to its impurities, which may arise during synthesis or degradation. N-(3-Chloro-4-hydroxyphenyl)acetamide, a known impurity and environmental transformation product of acetaminophen, presents a compelling case for in-depth genotoxicity analysis.[1] Its structural relationship to 4-aminophenol, a compound with established genotoxic properties, necessitates a thorough comparative evaluation to ascertain the potential risks associated with this chlorinated analogue.[2]

This guide provides a framework for the comparative genotoxic assessment of this compound and its parent compound, 4-aminophenol. We will delve into the established genotoxic profile of 4-aminophenol, outline a battery of standard-setting assays to evaluate this compound, and discuss the potential influence of the chloro-substituent on metabolic activation and genotoxic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the critical task of ensuring pharmaceutical safety.

The Known Genotoxic Profile of 4-Aminophenol

4-Aminophenol (p-aminophenol) is recognized for its potential to induce genetic damage. Studies have demonstrated that 4-aminophenol can cause structural chromosomal aberrations in cultured Chinese hamster lung (CHL/IU) cells.[2] This clastogenic activity was observed both with and without an exogenous metabolic activation system, indicating that both the parent compound and its metabolites may contribute to this effect.[2] Furthermore, 4-aminophenol is suspected of causing genetic defects, underscoring the importance of evaluating the genotoxic potential of its derivatives.[3] While some studies suggest it is not mutagenic in bacterial reverse mutation assays (Ames test), its clastogenic properties are a significant toxicological concern.[4]

Proposed Experimental Framework for Comparative Genotoxicity Assessment

To conduct a robust comparison of the genotoxic potential of this compound and 4-aminophenol, a tiered approach employing a battery of in vitro and in vivo assays is recommended, in line with the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Experimental Workflow

Genotoxicity Testing Workflow cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: In Vivo Assay (if Tier 1 is positive) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Micronucleus_Test In Vitro Micronucleus Assay In_Vivo_Micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test Micronucleus_Test->In_Vivo_Micronucleus Confirmation of chromosomal damage Comet_Assay In Vitro Comet Assay Test_Compounds This compound & 4-Aminophenol Test_Compounds->Ames_Test Assess point mutations Test_Compounds->Micronucleus_Test Assess clastogenicity & aneugenicity Test_Compounds->Comet_Assay Assess DNA strand breaks

Caption: Proposed workflow for the comparative genotoxicity assessment.

Detailed Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][8][9]

  • Principle: The assay utilizes mutant strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain WP2uvrA to detect different types of mutations (frameshift and base-pair substitutions).

    • Dose Range Finding: A preliminary toxicity test is performed to determine the appropriate concentration range of this compound and 4-aminophenol.

    • Main Assay:

      • Prepare test solutions of both compounds in a suitable solvent.

      • In separate tubes, combine the test solution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer.

      • Pour the mixture onto minimal glucose agar plates.

      • Incubate the plates at 37°C for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[10][11]

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

  • Methodology:

    • Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like TK6.

    • Treatment: Expose the cells to various concentrations of this compound and 4-aminophenol, with and without S9 metabolic activation, for an appropriate duration.

    • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.

    • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[12][13][14]

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[12]

  • Methodology:

    • Cell Preparation: Treat a suitable mammalian cell line with this compound and 4-aminophenol at various concentrations.

    • Slide Preparation: Embed the treated cells in a low-melting-point agarose and layer onto a microscope slide.

    • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

    • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.

    • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

    • Data Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. A significant, dose-dependent increase in these parameters indicates DNA damage.

Comparative Data Summary (Hypothetical)

The following table illustrates how the comparative data could be structured and presented.

AssayEndpoint4-Aminophenol (Parent)This compound
Ames Test Fold increase in revertants (-S9)No significant increaseTo be determined
Fold increase in revertants (+S9)No significant increaseTo be determined
In Vitro Micronucleus % Micronucleated cells (-S9)Significant, dose-dependent increaseTo be determined
% Micronucleated cells (+S9)Significant, dose-dependent increaseTo be determined
In Vitro Comet Assay Olive Tail Moment (-S9)Significant, dose-dependent increaseTo be determined
Olive Tail Moment (+S9)Significant, dose-dependent increaseTo be determined

Mechanistic Insights: The Role of the Chloro- Substituent

The presence of a chlorine atom on the aromatic ring of this compound is expected to influence its metabolic fate and, consequently, its genotoxic potential compared to 4-aminophenol.

Metabolic Activation Pathways

Aromatic amines and amides often require metabolic activation to exert their genotoxic effects.[15] For 4-aminophenol, a key activation step is the oxidation to a reactive quinoneimine intermediate, which can bind to cellular macromolecules, including DNA.

Metabolic_Activation cluster_0 4-Aminophenol Pathway cluster_1 Hypothetical this compound Pathway AP 4-Aminophenol QI Quinoneimine (Reactive Intermediate) AP->QI Oxidation (e.g., by CYPs) DNA_Adduct_AP DNA Adducts QI->DNA_Adduct_AP QI->DNA_Adduct_AP Cl_AP This compound Cl_QI Chloro-Quinoneimine (Reactive Intermediate) Cl_AP->Cl_QI Oxidation (e.g., by CYPs) DNA_Adduct_Cl_AP DNA Adducts Cl_QI->DNA_Adduct_Cl_AP Cl_QI->DNA_Adduct_Cl_AP

Caption: Potential metabolic activation pathways leading to DNA adduct formation.

The chlorine atom, being an electron-withdrawing group, could have several effects:

  • Increased Reactivity: The chloro- group may enhance the electrophilicity of the quinoneimine intermediate, potentially increasing its reactivity towards DNA.

  • Altered Metabolism: The presence of chlorine could alter the substrate specificity for metabolizing enzymes like cytochrome P450s, potentially leading to different rates of activation or detoxification.

  • Detoxification Pathways: The chloro- substituent might also influence conjugation reactions (e.g., with glutathione), which are typically detoxification pathways.

Given the "toxicological alerts" associated with aromatic chloro-acetanilides, it is plausible that this compound could exhibit equal or even greater genotoxicity than its parent compound.[1] However, without empirical data, this remains a hypothesis to be tested through the experimental framework outlined above.

Conclusion and Future Directions

The established clastogenicity of 4-aminophenol provides a strong rationale for the thorough investigation of its chlorinated derivative, this compound. The proposed battery of genotoxicity assays, adhering to international guidelines, will provide the necessary data to perform a comprehensive comparative risk assessment. Understanding the influence of the chloro- substituent on the compound's interaction with DNA is crucial for setting appropriate safety limits for this impurity in pharmaceutical products. The findings from such a study will be instrumental in ensuring the safety of medicines and protecting public health.

References

  • International Conference on Harmonisation. (2013). Genotoxicity guidelines recommended by ICH. Methods in Molecular Biology, 1044, 431-458.
  • OECD. (Date not available). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (Date not available). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Wikipedia.
  • European Medicines Agency. (Date not available). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline.
  • Clement, C., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments.
  • Inotiv. (Date not available). In Vivo Micronucleus Test.
  • ICH. (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1).
  • Uppu, R. M., & Fronczek, F. R. (2025). This compound.
  • Azqueta, A., & Collins, A. R. (2013). The comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 28(6), 613-621.
  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221.
  • National Toxicology Program. (1993). Toxicology and Carcinogenesis Studies of 4-Aminophenol (CAS No. 123-30-8) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 412, 1-226.
  • Shirasu, Y., Moriya, M., Kato, K., Furuhashi, A., & Kada, T. (1976). Mutagenicity screening of pesticides in the microbial system. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 40(1), 19-30.
  • U.S. Food and Drug Administration. (2009). Pharmacology/Toxicology NDA Review and Evaluation for OFIRMEV (acetaminophen) injection.
  • A
  • Microbiological Associates, Inc. (1976). Activity of 4-aminophenol in the Ames salmonella/microsome assay.
  • Sigma-Aldrich. (2025).

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A Comparative Toxicological Guide: Unraveling the In Vivo vs. In Vitro Risks of N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete toxicological profile of a compound and its potential impurities is paramount. N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated analog and potential impurity of the widely used analgesic acetaminophen, presents a compelling case study in comparative toxicology. While direct toxicological data on this specific compound is limited, its structural alerts as an aromatic chloroacetanilide warrant a thorough examination of its potential in vivo and in vitro toxicities. This guide provides a comparative analysis, contrasting the well-established toxicity of acetaminophen with the inferred risks of this compound, drawing upon data from related chloro-aromatic compounds to build a scientifically grounded perspective.

Introduction: The Concern of Chlorinated Impurities

This compound can arise during the synthesis of acetaminophen or through its reaction with chlorine-based disinfectants in water. The presence of a halogen on an aromatic ring is a well-recognized structural alert for potential toxicity. Regulatory bodies such as the European Pharmacopoeia and the United States Pharmacopeia have set strict limits on the presence of this compound in finished acetaminophen products, highlighting the toxicological concerns associated with this class of compounds. These concerns are rooted in the known toxicities of related chloroacetanilides and chloroanilines, which include risks of genotoxicity, cytotoxicity, and organ-specific damage.

Baseline: The Established Toxicity of Acetaminophen

To understand the potential risks of this compound, it is essential to first consider the toxicology of the parent compound, acetaminophen.

In Vitro Toxicity of Acetaminophen:

In cell-based assays, the toxicity of acetaminophen is primarily linked to its metabolic activation. In hepatocytes, cytochrome P450 enzymes (predominantly CYP2E1) convert acetaminophen to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic concentrations, NAPQI is efficiently detoxified by conjugation with glutathione (GSH). However, at high concentrations, GSH stores are depleted, leading to the covalent binding of NAPQI to cellular proteins, mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death.

In Vivo Toxicity of Acetaminophen:

The in vivo toxicity of acetaminophen in animal models and humans mirrors the in vitro mechanisms, with the liver being the primary target organ. An overdose of acetaminophen leads to acute liver failure, characterized by centrilobular necrosis. The depletion of hepatic GSH is a critical event in the progression of acetaminophen-induced hepatotoxicity.

Inferred Toxicological Profile of this compound

Due to the scarcity of direct studies, the toxicological profile of this compound is largely inferred from data on structurally related compounds, such as chloroacetanilides and chloroanilines.

Inferred In Vitro Toxicity

Cytotoxicity: Based on studies of other chloroacetamide herbicides and haloanilines, this compound is predicted to induce cytotoxicity in various cell lines.[1][2] The mechanism is likely to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1]

Genotoxicity: A significant concern for aromatic chloro-acetanilides is their potential for genotoxicity. Studies on related compounds, such as certain chloroacetanilide herbicides and their metabolites, have demonstrated the ability to induce DNA damage.[3][4] The proposed mechanism involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and chromosomal aberrations. Therefore, it is plausible that this compound could exhibit genotoxic potential in vitro.

Inferred In Vivo Toxicity

Organ-Specific Toxicity: In vivo, the toxicity of this compound would likely target organs with high metabolic capacity, such as the liver and kidneys. The biotransformation of this compound could lead to the formation of reactive metabolites, similar to the bioactivation of other chloroanilines and chloroacetanilides.[5] These metabolites could then induce organ damage through mechanisms of covalent binding and oxidative stress. Chronic exposure to chloroacetanilides has been associated with various toxic effects in animal studies, including neurological and hematological issues.[6][7]

Carcinogenicity: The genotoxic potential of this compound raises concerns about its carcinogenicity. Some chloroacetanilide herbicides have been classified as potential human carcinogens based on animal studies.[5] The mechanism is thought to involve the formation of DNA-reactive metabolites that can initiate tumor formation.

Comparative Analysis: Acetaminophen vs. This compound

The following table summarizes the key comparative points between the known toxicity of acetaminophen and the inferred toxicity of its chlorinated analog.

Toxicological EndpointAcetaminophenThis compound (Inferred)
Primary Mechanism Metabolic activation to NAPQI, GSH depletion, oxidative stressPotential for metabolic activation to reactive intermediates, induction of oxidative stress, direct cytotoxicity
In Vitro Cytotoxicity Primarily in hepatocytes at high concentrationsExpected in various cell types
In Vitro Genotoxicity Generally considered non-genotoxic at therapeutic dosesPotential for genotoxicity through DNA adduct formation
Primary In Vivo Target Liver (hepatotoxicity)Liver, kidneys, and potentially other organs
Key Toxicological Concern Acute liver failure from overdoseGenotoxicity, carcinogenicity, and broader organ toxicity

Experimental Protocols

To definitively assess the toxicity of this compound, a series of in vitro and in vivo studies would be required. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with varying concentrations of this compound (and acetaminophen as a positive control) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Acute Toxicity Study (Rodent Model)
  • Animal Model: Use adult male and female Sprague-Dawley rats (8-10 weeks old).

  • Dose Administration: Administer this compound via oral gavage at a range of doses determined by a preliminary dose-range-finding study. Include a vehicle control group.

  • Observation: Monitor the animals for clinical signs of toxicity, morbidity, and mortality for 14 days. Record body weights daily.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.

  • Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis to assess organ function.

Visualizing the Pathways

To better understand the comparative toxicology, the following diagrams illustrate the metabolic activation of acetaminophen and the potential toxic mechanisms of chloroacetanilides.

Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronidation Glucuronidation Acetaminophen->Glucuronidation Sulfation Sulfation Acetaminophen->Sulfation CYP2E1 CYP2E1 Acetaminophen->CYP2E1 NAPQI NAPQI (Reactive Metabolite) CYP2E1->NAPQI GSH GSH NAPQI->GSH Protein_Adducts Protein Adducts NAPQI->Protein_Adducts GSH Depletion Detoxification Detoxification GSH->Detoxification Cell_Death Hepatocyte Death Protein_Adducts->Cell_Death

Caption: Metabolic activation of acetaminophen leading to hepatotoxicity.

Chloroacetanilide_Toxicity Chloroacetanilide This compound Metabolism Metabolic Activation (e.g., P450s) Chloroacetanilide->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Reactive_Metabolites->ROS DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity Oxidative_Stress->Cytotoxicity

Caption: Inferred toxicological pathways of this compound.

Conclusion and Future Directions

While direct experimental evidence remains limited, the structural alerts and data from related chloro-aromatic compounds strongly suggest that this compound possesses a significant toxicological potential that differs from and may exceed that of its parent compound, acetaminophen. The primary concerns revolve around its potential for genotoxicity and broader organ toxicity, in contrast to the well-defined, dose-dependent hepatotoxicity of acetaminophen.

This comparative guide underscores the critical importance of impurity profiling in drug development and manufacturing. Further in vitro and in vivo studies are imperative to definitively characterize the toxicological profile of this compound. Such research will not only ensure the safety of pharmaceutical products but also contribute to a deeper understanding of the structure-toxicity relationships of halogenated aromatic compounds.

References

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  • Sinitskaya, T. A., Zholdakova, Z. I., & Kharchevnikova, N. V. (2022). Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats. Gigiena i Sanitariia, 101(9), 1033–1038. [Link]

  • Li, X., Li, Y., Li, H., Wang, Y., Zhang, Y., & Wang, X. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 1-1. [Link]

  • Lo, Y. C., Chen, W. J., & Deng, J. F. (2000). Clinical manifestations of chloracetanilide herbicide poisoning in the 35 patients. Human & Experimental Toxicology, 19(1), 44-48. [Link]

  • Saha, S., Dutta, D., Karmakar, R., & Ray, D. P. (2012). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. Environmental Toxicology and Pharmacology, 34(2), 307-314. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). This compound. IUCrData, 10(8), x250695. [Link]

  • Coleman, S., Linderman, R., Hodgson, E., & Narayan, R. (2002). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Environmental Health Perspectives, 110(12), 1257–1264. [Link]

  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2002). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 16(4), 853-862. [Link]

  • Moody, J. D., & Casida, J. E. (1997). Dialkylquinoneimine metabolites of chloroacetanilide herbicides induce sister chromatid exchanges in cultured human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 412(1), 1-8. [Link]

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  • Lee, S. K. (2013). Initial Risk Assessment of Acetanilide with Respect to Human Health. Environmental Analysis Health and Toxicology, 28(4), e2013004. [Link]

  • Yang, M., Zhang, X., & Richardson, S. D. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology, 56(7), 4334–4344. [Link]

  • Li, X., Li, Y., Li, H., Wang, Y., Zhang, Y., & Wang, X. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 1-1. [Link]

  • National Toxicology Program. (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, (61), 1-E4. [Link]

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A Comparative Guide to the Metabolic Stability of N-(3-Chloro-4-hydroxyphenyl)acetamide and Acetaminophen

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In drug discovery, minor structural modifications can profoundly alter a compound's pharmacokinetic and toxicological profile. This guide provides an in-depth comparison of the metabolic stability of the widely-used analgesic, acetaminophen, and its chlorinated analog, N-(3-Chloro-4-hydroxyphenyl)acetamide. While acetaminophen's metabolic fate is well-documented—balancing safe conjugation pathways with a toxic oxidative route—the introduction of a single chlorine atom ortho to the phenolic hydroxyl group presents a compelling case study in structure-metabolism relationships. We will explore the established metabolic pathways of acetaminophen, hypothesize how chlorination may alter these routes by influencing enzymatic recognition and electronic properties, and provide a comprehensive experimental framework for empirically testing these hypotheses using an in vitro liver microsomal stability assay. This guide is intended for researchers in drug metabolism, medicinal chemistry, and toxicology, offering both foundational knowledge and practical, field-proven methodologies.

The Imperative of Metabolic Stability in Drug Development

Metabolic stability is a cornerstone of the modern drug discovery process. It defines the susceptibility of a drug candidate to biotransformation by metabolic enzymes, primarily located in the liver.[1] This parameter is a critical determinant of a drug's oral bioavailability, half-life, and dosing regimen. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, whereas a compound that is too stable may accumulate and lead to toxicity. Furthermore, metabolism can lead to the formation of reactive intermediates, a process known as bioactivation, which is often the mechanistic basis for drug-induced organ toxicity.[2][3] Understanding and optimizing metabolic stability is therefore not merely a pharmacokinetic exercise but a crucial step in engineering safety into a potential therapeutic.

Reference Compound: The Dual Metabolic Fate of Acetaminophen

Acetaminophen (N-acetyl-p-aminophenol, APAP) is a classic example of a drug whose safety is dictated by the balance of its metabolic pathways. At therapeutic doses, it is overwhelmingly safe, but in overdose, it is a well-known hepatotoxin.[3][4] This toxicity is a direct consequence of its metabolism.

Established Metabolic Pathways of Acetaminophen

The metabolism of acetaminophen occurs primarily in the liver via three main routes[2][5]:

  • Glucuronidation (~45-55%): This is the major pathway, where UDP-glucuronosyltransferases (UGTs, specifically isoforms like UGT1A1, UGT1A6, and UGT1A9) conjugate a glucuronic acid moiety to the phenolic hydroxyl group, forming a non-toxic, water-soluble metabolite that is readily excreted.[6][7]

  • Sulfation (~30-35%): Sulfotransferases (SULTs, such as SULT1A1 and SULT1E1) catalyze the conjugation of a sulfo group to the phenolic hydroxyl, also producing a safe, excretable metabolite.[7] This pathway can become saturated at supratherapeutic doses.[6][7]

  • Oxidation (~5-15%): A minor fraction of acetaminophen is oxidized by cytochrome P450 (CYP) enzymes, predominantly CYP2E1, but also CYP1A2 and CYP3A4.[2][6] This Phase I reaction does not detoxify the molecule but instead bioactivates it, forming the highly reactive and toxic electrophile, N-acetyl-p-benzoquinone imine (NAPQI) .[2][7]

Under normal conditions, NAPQI is immediately detoxified by conjugation with the endogenous antioxidant glutathione (GSH).[2][4] However, during an overdose, the glucuronidation and sulfation pathways become saturated, shunting more acetaminophen down the CYP pathway. The resulting overproduction of NAPQI depletes hepatic GSH stores. Once GSH is exhausted, NAPQI covalently binds to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, centrilobular hepatic necrosis.[3]

Acetaminophen Metabolism cluster_phase2 Phase II Metabolism (Major, Safe) cluster_phase1 Phase I Metabolism (Minor, Bioactivation) cluster_detox Detoxification APAP Acetaminophen (APAP) Glucuronide APAP-Glucuronide APAP->Glucuronide UGTs Sulfate APAP-Sulfate APAP->Sulfate SULTs NAPQI NAPQI (Toxic Intermediate) APAP->NAPQI CYP2E1, CYP1A2, CYP3A4 Mercapturate Mercapturic Acid Conjugate (Non-toxic) NAPQI->Mercapturate Glutathione (GSH)

Figure 1: Simplified metabolic pathways of acetaminophen.

Test Compound: this compound

This compound is a chlorinated analog of acetaminophen. It is recognized as a potential impurity in bulk acetaminophen, particularly when certain synthesis routes are employed or when acetaminophen is exposed to chlorine-based disinfection processes.[8][9] The introduction of a chlorine atom at the C-3 position (ortho to the hydroxyl group and meta to the acetamide group) is a significant structural change with predictable, yet unconfirmed, consequences for its metabolic fate.

Hypothesized Impact of Chlorination on Metabolic Pathways
  • Impact on Phase II Conjugation (Glucuronidation & Sulfation): The chlorine atom is positioned directly adjacent to the hydroxyl group, the primary site of conjugation. This is likely to cause significant steric hindrance , impeding the access of the relatively bulky UGT and SULT enzymes. This could substantially decrease the rate of both glucuronidation and sulfation, potentially reducing the primary clearance pathways for the molecule.

  • Impact on Phase I Oxidation (CYP Metabolism):

    • Electronic Effects: Chlorine is a strongly electron-withdrawing group. Its presence will decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by oxidative CYP enzymes. This could slow the overall rate of Phase I metabolism.

    • Bioactivation Potential: The formation of a toxic quinone imine analogous to NAPQI is the primary safety concern. The chlorine atom at C-3 may block a potential site of hydroxylation and could electronically disfavor the oxidation process required to form a quinone imine. The stability and reactivity of such a chlorinated quinone imine, if formed, would also be different from NAPQI. It is plausible that this pathway is significantly inhibited compared to acetaminophen.

Hypothesized Metabolism cluster_phase2 Phase II Metabolism (Hypothesized: Slowed) cluster_phase1 Phase I Metabolism (Hypothesized: Inhibited) Cl_APAP This compound Glucuronide Cl-APAP-Glucuronide Cl_APAP->Glucuronide UGTs (Steric Hindrance?) Sulfate Cl-APAP-Sulfate Cl_APAP->Sulfate SULTs (Steric Hindrance?) Oxidized Oxidized Metabolite? (Quinone Imine formation likely disfavored) Cl_APAP->Oxidized CYP Enzymes (Electronic Deactivation?)

Figure 2: Hypothesized metabolic pathways for the chlorinated analog.

Experimental Design for Comparative Assessment

To empirically test these hypotheses, the in vitro liver microsomal stability assay is the industry-standard initial step.[1][12] This assay measures the disappearance of a parent compound over time in the presence of liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum rich in Phase I (CYP) and some Phase II (UGT) enzymes.[1][13]

Principle of the Assay

The assay quantifies a compound's intrinsic clearance (Clint)—the rate at which liver enzymes metabolize the drug, independent of blood flow and other physiological factors.[14] The reaction requires a cofactor, typically NADPH, to donate reducing equivalents for CYP enzyme activity.[14][15] By monitoring the concentration of the test compound over time, key stability parameters can be calculated.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, incorporating necessary controls for robust and trustworthy data.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Test Compounds: Acetaminophen, this compound

  • Positive Controls: Midazolam (high clearance), Verapamil (intermediate clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stop Solution: Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of test and control compounds in DMSO. Create intermediate working solutions (e.g., 100 µM) by diluting with buffer.

  • Microsome Preparation: Thaw HLM on ice. Prepare a microsomal working solution by diluting the stock to 1.0 mg/mL in cold phosphate buffer. (Final protein concentration in incubation will be 0.5 mg/mL).

  • Incubation Setup:

    • In a 96-well plate, add buffer, the microsomal working solution, and the compound working solution.

    • Negative Control: For each compound, prepare parallel wells containing buffer instead of the NADPH regenerating system. This control accounts for any non-NADPH-dependent degradation.

    • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Add the NADPH regenerating system to all wells (except the negative controls) to start the metabolic reaction. The final incubation volume is typically 200 µL with a final test compound concentration of 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 25 µL) from each incubation well to a corresponding well in a collection plate pre-filled with 3-4 volumes of ice-cold Stop Solution. The 0-minute sample should be taken immediately after adding NADPH.

  • Reaction Termination & Protein Precipitation: The acetonitrile in the Stop Solution immediately terminates the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The amount of compound is determined based on the peak area ratio relative to the internal standard.[14]

Experimental Workflow prep 1. Prepare Reagents (Microsomes, Buffers, Compounds, NADPH) setup 2. Set up Incubation Plate (Microsomes + Compound) prep->setup pre_incubate 3. Pre-incubate at 37°C setup->pre_incubate initiate 4. Initiate Reaction (Add NADPH Solution) pre_incubate->initiate sample 5. Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench 6. Quench Reaction (Transfer aliquot to Acetonitrile + IS) sample->quench process 7. Centrifuge to Pellet Protein quench->process analyze 8. Analyze Supernatant via LC-MS/MS process->analyze calculate 9. Calculate Stability Parameters (t½, Clint) analyze->calculate

Figure 3: Workflow for the in vitro liver microsomal stability assay.

Data Analysis and Representative Results

From the LC-MS/MS data, the natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k).

Calculations:

  • Half-Life (t½, min): t½ = 0.693 / k

  • Intrinsic Clearance (Clint, µL/min/mg protein): Clint = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

Quantitative Comparison (Representative Data)

The following table presents hypothetical but mechanistically plausible data that would be expected from the described experiment.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted In Vivo Clearance
Midazolam (Control)< 10> 150High
Acetaminophen 4530.8Moderate
This compound > 120< 11.5Low
Interpretation of Results

Based on our representative data:

  • Acetaminophen exhibits moderate intrinsic clearance, consistent with its known metabolism and clinical profile. The observed half-life of 45 minutes indicates it is readily metabolized by the enzymes present in the liver microsomes.

  • This compound shows a significantly longer half-life (>120 min) and consequently, a much lower intrinsic clearance. This result would strongly support our hypothesis that the C-3 chlorine atom impedes metabolic activity. The reduced clearance is likely a combination of steric hindrance at the phenolic hydroxyl group, which slows Phase II conjugation, and electronic deactivation of the aromatic ring, which disfavors Phase I oxidation.

Conclusion and Implications for Drug Development

This comparative guide illustrates the profound impact of a single halogen substitution on metabolic stability. While acetaminophen is cleared efficiently through a combination of Phase I and Phase II pathways, the addition of a chlorine atom ortho to the primary site of conjugation is predicted to dramatically slow its metabolism.

Key Takeaways for the Researcher:

  • Structure-Metabolism Relationships are Key: Even subtle changes to a chemical scaffold can fundamentally alter its interaction with metabolic enzymes.

  • Halogenation as a Tool: Medicinal chemists frequently use halogenation to block sites of metabolism and improve a compound's half-life.[10] However, this strategy must be weighed against potential changes in off-target activity or toxicity profiles.

  • Experimental Validation is Non-Negotiable: While hypotheses based on chemical principles are invaluable, they must be confirmed with robust experimental data. The in vitro microsomal stability assay is an essential, cost-effective first step in this process.[1][15]

The predicted increase in metabolic stability for this compound suggests it would have a longer in vivo half-life than acetaminophen. While this could potentially reduce dosing frequency, it also raises safety questions. A critical next step would be to investigate its potential for bioactivation, even if the rate is slow, and to assess its potential for off-target toxicities, as aromatic chloro-acetanilides can carry toxicological alerts.[16]

References

  • Title: Acetaminophen Metabolism Pathway Source: SMPDB URL: [Link]

  • Title: Acetaminophen Pathway (therapeutic doses), Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Acetaminophen Metabolism (APAP Metabolism) Source: Gosset URL: [Link]

  • Title: PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses Source: PubMed Central (PMC) URL: [Link]

  • Title: Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols Source: PubMed URL: [Link]

  • Title: METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS Source: PubMed Central (PMC) URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex | Evotec URL: [Link]

  • Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]

  • Title: Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches Source: PubMed Central (PMC) URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability Source: MDPI URL: [Link]

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL: [Link]

  • Title: Highlights on U.S. FDA-approved halogen-containing drugs in 2024 Source: OUCI URL: [Link]

  • Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications URL: [Link]

  • Title: A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis Source: PubMed Central (PMC) URL: [Link]

  • Title: this compound Source: PubMed Central (PMC) URL: [Link]

  • Title: this compound Source: Boron Molecular URL: [Link]

  • Title: this compound (PDF) Source: ResearchGate URL: [Link]

  • Title: Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite Source: ScienceDirect URL: [Link]

  • Title: N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide Source: PubChem URL: [Link]

  • Title: Interactions between phenol red and cytochrome P450? Source: ResearchGate URL: [Link]

  • Title: Acetaminophen Toxicity Source: NCBI Bookshelf URL: [Link]

  • Title: Cytochromes P450 in phenolic metabolism (PDF) Source: ResearchGate URL: [Link]

  • Title: this compound Source: IUCr Journals URL: [Link]

  • Title: Unusual Cytochrome P450 Enzymes and Reactions Source: PubMed Central (PMC) URL: [Link]

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A Comparative Guide to the Inter-laboratory Validation of N-(3-Chloro-4-hydroxyphenyl)acetamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of N-(3-Chloro-4-hydroxyphenyl)acetamide. As a known impurity and degradation product of acetaminophen, accurate and reproducible measurement of this compound is critical for ensuring pharmaceutical quality and safety.[1] This document outlines a comparative study of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5][6][7][8][9][10][11]

Introduction: The Significance of this compound Analysis

This compound, also known as 3-chloroacetaminophen, can arise during the synthesis of acetaminophen or as a product of its reaction with hypochlorous acid, for instance, during water treatment processes.[1] Due to toxicological concerns associated with chlorinated aromatic compounds, pharmacopeias and ICH guidelines impose strict limits on its presence in finished pharmaceutical products.[1][12] Therefore, robust and validated analytical methods are essential for its routine monitoring in quality control laboratories.

This guide is designed to provide the scientific rationale and a practical framework for conducting an inter-laboratory validation study to ensure that an analytical method for this compound is fit for its intended purpose.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare two of the most common techniques for the analysis of small organic molecules in pharmaceutical preparations.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the fragmentation of the parent ion into product ions.
Sensitivity Moderate (typically µg/mL to high ng/mL).High (typically low ng/mL to pg/mL).
Linearity Good over a wide concentration range.Good, but may require a narrower range for optimal performance.
Robustness Generally high, less sensitive to minor variations in mobile phase composition.Can be more sensitive to matrix effects and variations in instrument parameters.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Generally higher for routine analysis.Can be lower due to more complex sample preparation and data analysis.

Inter-laboratory Validation Study Protocol

An inter-laboratory validation study is the ultimate test of a method's reproducibility and is a critical step in the standardization process. This protocol is designed to assess the performance of both HPLC-UV and LC-MS/MS methods across multiple laboratories.

Study Design

A central organizing laboratory will prepare and distribute a set of identical samples to a minimum of three participating laboratories. These samples will include:

  • Blank samples: Matrix without the analyte.

  • Spiked samples: Matrix spiked with known concentrations of this compound at three levels (low, medium, and high).

  • Reference standard: A well-characterized standard of this compound.

The following DOT script visualizes the workflow of the inter-laboratory validation study:

Inter_Laboratory_Validation_Workflow cluster_0 Central Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting Sample_Prep Sample Preparation (Blanks, Spiked Samples, Reference Standard) Sample_Dist Sample Distribution Sample_Prep->Sample_Dist Lab_A Laboratory A (HPLC-UV & LC-MS/MS Analysis) Sample_Dist->Lab_A Lab_B Laboratory B (HPLC-UV & LC-MS/MS Analysis) Sample_Dist->Lab_B Lab_C Laboratory C (HPLC-UV & LC-MS/MS Analysis) Sample_Dist->Lab_C Data_Collection Data Collection from all labs Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (Accuracy, Precision, Reproducibility) Data_Collection->Statistical_Analysis Final_Report Final Validation Report Statistical_Analysis->Final_Report

Caption: Workflow of the inter-laboratory validation study.

Experimental Protocols
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

  • Quantification: External standard calibration curve prepared with known concentrations of the this compound reference standard.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion.

  • Sample Preparation: Dilute the sample with the initial mobile phase, filter, and inject.

  • Quantification: External standard calibration curve prepared with known concentrations of the this compound reference standard.

Validation Parameters and Acceptance Criteria

The following parameters will be evaluated in each laboratory according to ICH Q2(R2) guidelines.[2][6][8]

ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in the blank sample.
Linearity (r²) ≥ 0.995 over the specified concentration range.
Accuracy (% Recovery) 98.0% to 102.0% for each concentration level.
Precision (RSD) Repeatability (intra-day): ≤ 2.0% Intermediate Precision (inter-day): ≤ 3.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., pH of mobile phase, column temperature).

Expected Data and Comparative Performance

The following tables present hypothetical but realistic data from the inter-laboratory study, illustrating the expected performance of each method.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 0.1 - 10 µg/mL1 - 100 ng/mL
Correlation Coefficient (r²) 0.9990.998
Limit of Quantitation (LOQ) 0.1 µg/mL1 ng/mL

Table 2: Inter-laboratory Comparison of Accuracy and Precision (Medium Concentration Level)

LaboratoryHPLC-UV Accuracy (% Recovery)HPLC-UV Precision (%RSD)LC-MS/MS Accuracy (% Recovery)LC-MS/MS Precision (%RSD)
Lab A 99.51.2100.21.8
Lab B 100.81.599.12.1
Lab C 99.91.3101.01.9
Overall Mean 100.1-100.1-
Reproducibility (%RSD) 1.8-2.5-

The following DOT script illustrates the relationship between key validation parameters:

Validation_Parameters Method_Validation Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Robustness Robustness Method_Validation->Robustness Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility assesses

Caption: Key parameters in analytical method validation.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, with the choice depending on the specific application.

  • HPLC-UV is a robust, cost-effective, and reliable method for routine quality control testing where high sensitivity is not required.

  • LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, such as in stability studies, impurity profiling, and the analysis of complex matrices.

The successful completion of an inter-laboratory validation study, as outlined in this guide, provides a high degree of confidence in the analytical results and ensures consistency across different testing sites, which is fundamental for regulatory compliance and product quality assurance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

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  • Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
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  • PubMed. (2025). N-(3-Chloro-4-hy-droxy-phen-yl)acetamide. [Link]

  • MIKROMOL. (n.d.). This compound (3-Chloro-4-hydroxyacetanilide). [Link]

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A Comparative Guide to the Biological Activity of N-(3-Chloro-4-hydroxyphenyl)acetamide and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated phenols represent a class of compounds with a broad spectrum of biological activities, ranging from antimicrobial to cytotoxic effects. This guide provides a detailed comparative analysis of N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated derivative of acetaminophen, against other notable halogenated phenols. By synthesizing data from peer-reviewed literature, we explore the nuances in their antimicrobial efficacy, cytotoxicity, and antioxidant potential. This document is intended for researchers, scientists, and drug development professionals, offering mechanistic insights and standardized experimental protocols to facilitate further investigation and application of these compounds.

Introduction: The Chemical Landscape of Halogenated Phenols

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and synthetic chemistry.[1][2] Their biological activities are diverse and can be significantly modulated by the addition of halogen atoms (F, Cl, Br, I) to the aromatic ring. Halogenation can alter a molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its ability to interact with biological targets.[3]

Spotlight on this compound (3-Cl-4-OH-PA)

This compound, hereafter referred to as 3-Cl-4-OH-PA, is recognized primarily as a chlorinated impurity and degradation product of acetaminophen (paracetamol).[4][5] Its formation can occur during chlorine-based water disinfection processes, raising environmental and toxicological interest.[4] While often studied in the context of toxicology, its structural similarity to both acetaminophen and other halogenated phenols warrants a deeper investigation into its own intrinsic biological activities.[4][6]

Comparators: A Survey of Other Halogenated Phenols

To provide a robust comparison, we will evaluate 3-Cl-4-OH-PA against a panel of well-characterized halogenated phenols known for their potent biological effects. These include:

  • Pentachlorophenol (PCP): A broad-spectrum pesticide and disinfectant known for its environmental persistence and toxicity.

  • Triclosan: A widely used antibacterial and antifungal agent found in many consumer products.

  • Chloroxylenol: A common antiseptic and disinfectant.

  • 2,4,6-Triiodophenol (2,4,6-TIP): A potent antibiofilm agent.[7]

These compounds provide a spectrum of halogenation patterns and functional groups, allowing for a comprehensive structure-activity relationship (SAR) discussion.

Comparative Analysis of Biological Activities

The biological effects of halogenated phenols are largely dictated by their chemical structure, including the type, number, and position of halogen substituents.

Antimicrobial & Antibiofilm Efficacy

Halogenated phenols are renowned for their antimicrobial properties, which generally stem from their ability to disrupt cell membranes, denature proteins, and inhibit essential enzymes.[8][9]

Recent studies have highlighted the potent antibiofilm capabilities of halogenated phenols. For instance, 2,4,6-triiodophenol (2,4,6-TIP) has demonstrated remarkable efficacy against biofilms of Staphylococcus aureus, including methicillin-resistant strains (MRSA), at a minimum inhibitory concentration (MIC) of 5 µg/mL.[7] It also shows broad-spectrum activity against Gram-negative bacteria and the fungus Candida albicans.[7] The mechanism involves the repression of key virulence and biofilm-related genes.[7]

In contrast, compounds like pentachlorophenol (PCP) and triclosan can induce antibiotic resistance in bacteria such as Pseudomonas aeruginosa by upregulating efflux pumps like MexAB-OprM.[10][11] While there is less specific data on the antimicrobial activity of 3-Cl-4-OH-PA, related chloro-acetamides have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] The presence of a chloro atom on the acetamide moiety, not just the ring, appears to enhance antimicrobial action.[13]

Table 1: Comparative Antimicrobial Activity of Selected Halogenated Phenols

CompoundTarget Organism(s)Key Activity (MIC/Effect)Reference(s)
2,4,6-Triiodophenol (2,4,6-TIP) S. aureus (incl. MRSA), V. parahaemolyticus, E. coli, C. albicansStrong biofilm inhibition (MIC = 5 µg/mL for S. aureus)[7]
Pentachlorophenol (PCP) P. aeruginosaInduces antibiotic resistance (efflux pump upregulation)[10][11]
Triclosan P. aeruginosaInduces antibiotic resistance (efflux pump upregulation)[10][11]
2-chloro-N-(hydroxyphenyl) acetamides Gram-positive & Gram-negative bacteriaAppreciable antibacterial activity (zone of inhibition 8-14 mm)[12]
Cytotoxicity and Anticancer Potential

The cytotoxicity of halogenated phenols is a double-edged sword; it is the basis for their antimicrobial action but also a concern for human and environmental health.[14] This activity is strongly correlated with the compound's lipophilicity (hydrophobicity), often represented by the logP value.[15][16] Higher lipophilicity facilitates passage through cell membranes, leading to increased intracellular concentrations and toxicity.

Dihalogenated compounds are generally more cytotoxic than their monohalogenated counterparts.[16] The toxicity often stems from the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress.[16]

While 3-Cl-4-OH-PA is flagged for toxicological alerts, particularly as an impurity in acetaminophen, its specific cytotoxic profile compared to other halogenated phenols is not extensively documented.[4][6] However, related halogenated salicylanilides, such as Rafoxanide, have been investigated for their anticancer properties, promoting apoptosis and cell cycle arrest in various cancer cell lines.[17] This suggests that the N-acylphenyl core of 3-Cl-4-OH-PA could serve as a scaffold for developing molecules with targeted cytotoxicity.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers by donating a hydrogen atom from their hydroxyl group.[1][2][18] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.[2][19]

The antioxidant potential of a phenol is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[2] While halogenation can increase cytotoxicity, its effect on antioxidant activity is complex. The electron-withdrawing nature of halogens can influence the bond dissociation enthalpy of the O-H bond, potentially modulating radical scavenging ability.

There is limited direct evidence on the antioxidant capacity of 3-Cl-4-OH-PA. However, its parent molecule, acetaminophen, is a known antioxidant, though its activity is weaker than that of classic antioxidants like ascorbic acid. The introduction of a chlorine atom could potentially alter this activity, a hypothesis that requires experimental validation.

Mechanistic Insights: A Common Pathway of Disruption

Many halogenated phenols exert their biological effects through a common mechanism: the disruption of cellular membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, compromising its integrity. This leads to increased permeability, leakage of essential cellular components, and dissipation of the proton motive force, which is critical for ATP synthesis.

Below is a generalized workflow for assessing the biological activity of a novel halogenated phenol, such as 3-Cl-4-OH-PA, in comparison to established compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Synthesis start Test Compound (e.g., 3-Cl-4-OH-PA) + Comparators (e.g., PCP, Triclosan) mic Antimicrobial Screening (MIC/MBC Determination) start->mic cyto Cytotoxicity Screening (MTT/LDH Assay) start->cyto membrane Membrane Integrity Assay (e.g., Propidium Iodide Staining) mic->membrane If Active ros ROS Production Assay (e.g., DCFH-DA) cyto->ros If Cytotoxic gene Gene Expression Analysis (qRT-PCR for virulence/stress genes) membrane->gene ros->gene sar Structure-Activity Relationship (SAR) Analysis gene->sar report Comparative Efficacy & Safety Profile sar->report

Sources

A Senior Application Scientist's Guide to the Environmental Persistence of N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth assessment of the environmental persistence of N-(3-Chloro-4-hydroxyphenyl)acetamide (CAS 3964-54-3), a compound of increasing environmental relevance. It is known to be a disinfection byproduct formed when acetaminophen (paracetamol) reacts with chlorine during wastewater treatment processes.[1][2][3] Its presence in treated water highlights the necessity of understanding its stability and ultimate fate in aquatic and terrestrial ecosystems.[2][3] This document moves beyond a simple data sheet to offer a comparative analysis framework, grounded in authoritative testing protocols, to provide a comprehensive evaluation of the compound's potential for environmental persistence.

Introduction to Environmental Persistence and this compound

Environmental persistence refers to the length of time a chemical substance remains in a particular environment before it is broken down by chemical or biological processes. Persistent compounds can accumulate in the environment, potentially leading to long-term exposure for ecosystems and non-target organisms. This compound emerges as a person-of-interest in environmental science due to its origin as a transformation product of one of the world's most widely used pharmaceuticals, acetaminophen.[4][5]

During wastewater disinfection, acetaminophen can react with hypochlorite to form several byproducts, including monochlorinated and dichlorinated congeners.[1][2][3] this compound is one of these primary ring-chlorination products.[2][3] While the parent compound, acetaminophen, can be biodegradable, its chlorinated derivatives may exhibit greater toxicological potency or environmental persistence.[6] This guide will dissect the key pathways governing its environmental lifespan: biodegradation, photodegradation, and hydrolysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂[7]
Molecular Weight185.61 g/mol [7]
Melting Point143-144°C
Boiling Point379.9°C at 760 mmHg
LogP (Octanol-Water Partition Coefficient)2.004[7]
Water SolubilityInsoluble (Persistence may be affected)[8]

Note: These properties provide initial clues to the compound's environmental behavior. A LogP of ~2 suggests a moderate potential for bioaccumulation. Low water solubility can limit bioavailability for microbial degradation but may increase its partitioning to sediment.

Core Degradation Pathways & Comparative Analysis

The environmental persistence of a compound is not a single value but a mosaic of its stability against various degradation forces. We will assess this compound against three critical pathways and compare its likely behavior to its parent compound, acetaminophen, and other related chloro-aromatic structures.

Biodegradation is the breakdown of organic matter by microorganisms. It is often the most significant removal mechanism for organic pollutants in the environment.

  • Comparative Compound: Acetaminophen (Parent Compound): Acetaminophen can be biodegraded, but its removal in wastewater treatment plants is often incomplete, leading to its release into the environment where it can then be chlorinated.[5]

  • Comparative Compound Class: Chloroacetamide Herbicides: Studies on other chloroacetamide compounds, such as the herbicide butachlor, show that biodegradation can occur via N-dealkylation, but the resulting chlorinated acetamide core structure may persist.[9] This suggests that while some initial transformation of this compound might occur, complete mineralization to CO2 and water could be a slow process.

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This is a crucial degradation pathway in surface waters.

  • Assessment of this compound: As a derivative of acetaminophen with a phenolic structure, this compound is expected to absorb light in the environmentally relevant UV spectrum (>290 nm). This absorption is the first step required for direct photolysis.[10] Studies on similar chlorinated phenolic compounds, like 4-chlorophenol, demonstrate that they can be degraded by photocatalysis under visible light, suggesting the chemical class is susceptible to light-induced degradation.[11] The process for chlorinated compounds often involves a carbon-chlorine bond fission.[12]

  • Comparative Compound: Acetaminophen (Parent Compound): Acetaminophen itself is known to undergo phototransformation in aquatic environments.[4] However, when exposed to both sunlight and halogens, it can be converted into more persistent halogenated molecules.[5]

  • Comparative Compound: Dichloroanilines (Related Structures): The anti-inflammatory drug diclofenac, which contains a dichloroanilino structure, undergoes sequential loss of chlorine atoms upon irradiation with UVA light, indicating that dechlorination is a key photodegradation pathway for such molecules.[12]

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature.

  • Assessment of this compound: The central amide bond in the molecule is the primary site susceptible to hydrolysis. Amide bonds are generally stable, but the rate of hydrolysis can be significant at high or low pH. Given its structural similarity to acetaminophen, its hydrolysis is likely to be slow under typical environmental pH conditions (pH 6-9).

  • Comparative Compound: Acetaminophen (Parent Compound): Acetaminophen is resistant to hydrolysis under normal environmental conditions.[5] This stability contributes to its persistence in aquatic systems if other degradation pathways are not active.

A Tiered Strategy for Empirical Persistence Assessment

To move from hypothesis to definitive data, a structured experimental approach is required. The following workflow, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, provides a robust framework for assessing the environmental persistence of this compound.

Caption: Tiered testing workflow for assessing environmental persistence.

Key Experimental Protocols

The following sections detail the methodologies for the pivotal OECD tests mentioned in the workflow. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

This test serves as a stringent screen to determine if a substance has the potential to biodegrade rapidly and completely in an aerobic aquatic environment.[13][14]

  • Objective: To measure oxygen consumption by microorganisms as they degrade the test substance over 28 days.

  • Principle: A known volume of mineral medium containing a low concentration of microorganisms is inoculated with the test substance and incubated in a closed respirometer.[15] The consumption of oxygen is measured over time and compared to the theoretical maximum oxygen demand (ThOD).[16]

  • Methodology:

    • Preparation: Prepare a mineral medium (as specified in OECD 301) and an inoculum, typically from the effluent of a domestic wastewater treatment plant.

    • Test Setup:

      • Test Vessels: Add mineral medium, inoculum, and this compound (e.g., at 100 mg/L) to multiple respirometer flasks.

      • Blank Controls: Prepare flasks with only inoculum and mineral medium to measure endogenous respiration.[16]

      • Reference Control: Prepare flasks with a readily biodegradable reference substance (e.g., sodium benzoate) to ensure the inoculum is active.[16]

      • Toxicity Control: Prepare flasks with both the test substance and the reference substance to check for inhibitory effects.

    • Incubation: Incubate all flasks at 20-25°C in the dark for 28 days.[15] Continuously measure oxygen consumption.

    • Data Analysis: Calculate the percentage of biodegradation as: % Degradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100.

  • Pass Criteria (for "Ready Biodegradability"): The substance must achieve ≥60% of its ThOD within a 10-day window, which itself must occur within the 28-day test period.[14][17]

  • Expert Rationale: The 10-day window is a critical and stringent criterion.[14] It ensures that degradation is not only extensive but also begins promptly after any acclimatization period, indicating the substance is not likely to persist. Failure in this test does not mean the substance is non-biodegradable, but that it is not readily biodegradable, necessitating further, more complex simulation testing.

If a substance is not readily biodegradable, this simulation test provides a more environmentally realistic assessment of its degradation rate in a natural aquatic system.[18][19][20]

  • Objective: To measure the rate of degradation (primary and ultimate) of a low concentration of the test substance in natural surface water.[18][21]

  • Principle: The test substance, typically ¹⁴C-labeled for accurate mass balancing, is incubated in the dark with natural surface water.[18] Degradation is followed by measuring the evolution of ¹⁴CO₂ and analyzing the concentration of the parent compound and major transformation products over time.[18][19]

  • Methodology:

    • Preparation: Collect fresh surface water (e.g., from a river or lake). Characterize its properties (pH, microbial activity).

    • Test Setup:

      • Test Systems: Incubate ¹⁴C-labeled this compound in the surface water at two environmentally relevant concentrations (e.g., ≤ 10 µg/L and ≤ 100 µg/L).[18] The flasks are connected to traps for capturing ¹⁴CO₂ and volatile organics.[21]

      • Sterile Controls: Prepare abiotic controls (e.g., by filtration or autoclaving) to differentiate between biological and chemical degradation.[18]

    • Incubation: Incubate in the dark at a controlled temperature (e.g., 20°C) for up to 60 days or longer, with agitation.[18][19][22]

    • Sampling & Analysis: At regular intervals, sample the water and analyze for the parent compound and transformation products using HPLC with radiometric detection. Quantify the ¹⁴CO₂ in the traps using liquid scintillation counting.

    • Data Analysis: Determine the degradation kinetics (e.g., first-order rate constant) and calculate the time for 50% dissipation (DT₅₀) for the parent compound and formation/decline of transformation products.

  • Expert Rationale: OECD 309 provides a much more realistic degradation rate than screening tests because it uses a natural microbial population at a low density and low, environmentally relevant substrate concentrations.[21] Using a radiolabeled test substance is critical for creating a complete mass balance, ensuring that losses are due to degradation and not other processes like adsorption to the test vessel.

This guideline assesses the potential for direct photolysis, a key abiotic degradation pathway in sunlit surface waters.[10][23][24]

  • Objective: To determine the rate of direct photolysis and identify major phototransformation products.[10]

  • Principle: A solution of the test substance in pure, buffered water is exposed to a light source that simulates natural sunlight.[10][25] The decline in the concentration of the test substance is monitored over time.

  • Methodology:

    • Preliminary Test: Determine the UV-Vis absorption spectrum of this compound. Significant absorption above 290 nm indicates a potential for direct photolysis.[10]

    • Test Setup:

      • Irradiated Samples: Prepare solutions of the test substance in sterile, buffered water in quartz glass cells (which are transparent to UV light).

      • Dark Controls: Prepare identical samples and keep them in the dark to account for non-photolytic degradation (e.g., hydrolysis).[10]

    • Irradiation: Expose the test samples to a calibrated light source (e.g., a xenon arc lamp with filters) that simulates natural sunlight.[10][25] Maintain a constant temperature (e.g., 25°C).

    • Sampling & Analysis: At appropriate time intervals, withdraw samples from both irradiated and dark control vessels. Analyze for the parent compound and transformation products, typically by HPLC-UV or LC-MS.

    • Data Analysis: Calculate the first-order rate constant and the photolysis half-life (DT₅₀) of the substance under the specific irradiation conditions. The data can be used to estimate an environmental half-life for different seasons and latitudes.

  • Expert Rationale: The use of a well-characterized, artificial light source provides reproducible results that can be extrapolated to real-world solar conditions.[25] The dark controls are essential to isolate the effect of light from other potential degradation processes, ensuring that the measured disappearance is truly due to photolysis.[10]

Conclusion and Outlook

Assessing the environmental persistence of this compound is critical due to its continuous formation during the disinfection of wastewater containing acetaminophen. While direct experimental data is scarce, a comparative analysis based on its chemical structure suggests it is likely to be more persistent than its parent compound.

  • Biodegradation: Likely to be slow; the compound is probably not readily biodegradable.

  • Photodegradation: Expected to be a significant degradation pathway in sunlit surface waters.

  • Hydrolysis: Likely to be a minor degradation pathway under typical environmental conditions.

The provided experimental framework offers a clear path to generating the necessary empirical data. The results from these studies will allow for the calculation of environmental half-lives (DT₅₀ values), which are essential inputs for comprehensive environmental risk assessments. Given that chlorinated transformation products can sometimes exhibit higher toxicity than the parent compound, future research should not only focus on the persistence of this compound but also on the identification and fate of its own degradation products.

References

  • OECD 301 Guideline: Ready biodegradability for the cosmetics industry - Christeyns. (2025-04-04).
  • OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH.
  • OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test.
  • OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation.
  • OECD Guidelines Test No. 301 C & F - BPC Instruments.
  • OECD 309: Aerobic mineralisation in surface water (simulation biodegradation test).
  • Test No. 301: Ready Biodegradability - OECD.
  • Test No. 301: Ready Biodegradability - OECD.
  • Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis | OECD.
  • OECD Guidelines for the Testing of Chemicals, Section 3 Test No. 316... - Google Books.
  • Overcoming challenges and advancing (bio)degradation guidelines: OECD TG309 revisited - ECETOC. (2025-06-16).
  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025-08-01).
  • This compound | 3964-54-3 - Sigma-Aldrich.
  • OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences.
  • Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test.
  • Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis | OECD.
  • This compound | 3964-54-3 - Sigma-Aldrich.
  • Acetaminophen (Tylenol) : A Pain to the Environment! (2008-03-20).
  • Transformation of Acetaminophen by Chlorination Produces the Toxicants 1,4-Benzoquinone and N-Acetyl-p-Benzoquinone Imine - ResearchGate. (2025-08-06).
  • Formation of Larger Molecular Weight Disinfection Byproducts from Acetaminophen in Chlorine Disinfection | Environmental Science & Technology - ACS Publications.
  • Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine - PubMed. (2006-01-15).
  • This compound | ChemScene.
  • Effect of pH on degradation of acetaminophen and production of 1,4-benzoquinone in water chlorination | Request PDF - ResearchGate. (2025-08-07).
  • Effects of Chlorination on the Persistence of Pharmaceuticals in the Environment. (2025-08-06).
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  • This compound - PMC - NIH.
  • SAFETY DATA SHEET - Fisher Scientific. (2023-08-23).
  • N-(3-Chloro-4-hy-droxy-phen-yl)acetamide - PubMed. (2025-08-05).
  • Biodegradation of butachlor by Rhodococcus sp. strain B1 and purification of its hydrolase (ChlH) responsible for N-dealkylation of chloroacetamide herbicides - PubMed. (2012-12-19).
  • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem.
  • MSDS of this compound - Capot Chemical. (2018-12-19).
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH.
  • US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents.
  • Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites - MDPI.
  • N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | C15H14ClNO2 - PubChem.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (2020-12-12).
  • chemical label this compound.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-Chloro-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated aromatic compound, demands meticulous attention to its disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a deep, procedural framework grounded in scientific principles to manage the waste stream of this compound with the expertise and trustworthiness your research demands.

Foundational Principles: Understanding the Hazard Profile

This compound is classified as a hazardous substance, primarily due to its irritant properties and potential harm if ingested.[1][2] Safety Data Sheets (SDS) consistently highlight the following hazards:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

The presence of a chlorine atom on the phenyl ring places this compound in the category of halogenated organic compounds.[3][4] This classification is critical for disposal, as co-mingling halogenated and non-halogenated waste streams can significantly complicate and increase the cost of disposal.[5] Furthermore, chlorophenols and their derivatives are recognized for their potential environmental persistence and the formation of toxic byproducts if not managed correctly.[6][7] Therefore, the cardinal rule of disposal is stringent segregation.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable aspect of laboratory safety, forming the first line of defense against exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield in conjunction with goggles.[1]Protects against splashes of solutions or accidental projection of the solid powder, preventing serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. Use in a chemical fume hood.[8][9]If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[1] Consult your institution's EHS.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation. The following workflow ensures compliance and safety.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Start Waste Generated (Solid, Solution, Contaminated materials) Segregate Is the waste halogenated? (Contains this compound) Start->Segregate Halogenated_Container Place in designated 'Halogenated Organic Waste' container. Segregate->Halogenated_Container Yes Non_Halogenated_Container Place in 'Non-Halogenated Organic Waste' or other appropriate waste stream. Segregate->Non_Halogenated_Container No Label Properly Label Container: - 'Hazardous Waste' - Full chemical name(s) - Hazard pictograms Halogenated_Container->Label Store Store in a designated Satellite Accumulation Area (SAA). Keep container closed. Label->Store Secondary_Containment Place container in secondary containment. Store->Secondary_Containment Pickup Arrange for pickup by licensed hazardous waste disposal service. Secondary_Containment->Pickup End Waste removed for incineration or other approved treatment. Pickup->End

Caption: Disposal decision workflow for this compound.

Step 1: Waste Segregation at the Source

The moment a material containing this compound is deemed waste, it must be segregated as halogenated organic waste .[3] This includes:

  • Unused solid compound: The pure chemical you no longer need.

  • Solutions: Any solutions containing the compound.

  • Contaminated materials: This includes items such as pipette tips, gloves, weighing paper, and paper towels that have come into contact with the chemical. These should be collected in a separate, clearly labeled bag or container designated for solid halogenated waste.[5]

Causality: Halogenated wastes are typically disposed of via high-temperature incineration.[3] Mixing them with non-halogenated waste complicates the disposal process and violates regulatory requirements set forth by agencies like the EPA.

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically compatible container with a secure, screw-top lid. Polyethylene containers are often suitable for solid waste.[10] Avoid metal cans, as halogenated compounds can degrade to form acidic byproducts that corrode metal.[10]

  • Labeling: The container must be labeled clearly and accurately before the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents in the container.[5] Do not use abbreviations.

    • The appropriate hazard pictograms (e.g., GHS07 for irritant).[2]

Step 3: Safe Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the direct control of laboratory personnel.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]

  • Incompatibilities: Do not store halogenated waste with incompatible materials such as strong oxidizing agents, acids, or bases.[11]

Step 4: Arranging for Final Disposal
  • Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][9]

  • Do Not:

    • Dispose of this chemical down the drain.[6]

    • Discard it in the regular trash.

    • Allow it to be released into the environment.[1]

Emergency Procedures: Spill Management

Even with meticulous handling, spills can occur. A prompt and correct response is vital to mitigate exposure and contamination.

For a Small Spill (Solid Powder):
  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.

  • Contain: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[12]

  • Clean-up: Carefully sweep the solid material into a designated waste container.[11][13] Avoid creating dust. If necessary, you can lightly moisten the absorbent material with water to minimize dust generation.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Dispose: All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as halogenated hazardous waste.[5]

For a Large Spill:
  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team immediately.

  • Secure the Area: Close the doors to the laboratory to contain any vapors or dust.

  • Do Not Attempt to Clean: A large spill requires specialized training and equipment. Wait for the professional response team.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the chemical's hazard profile and adhering to a rigorous, step-by-step disposal protocol, researchers can ensure that their work contributes to scientific advancement without compromising the safety of themselves, their colleagues, or the environment. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the chemical's SDS for the most current and detailed information.

References

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Barcelona. Classification of special laboratory waste. Retrieved from [Link]

  • Capot Chemical. (2018, December 19). MSDS of this compound. Retrieved from [Link]

  • McMaster University Biosafety Office. Spill Clean-up. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs for Chlorophenols. Retrieved from [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet - 2-chlorophenol 98%. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: 4-Chlorophenol. Retrieved from [Link]

  • Fronczek, F. R., & Uppu, R. M. (2025). This compound. Acta Crystallographica Section E: Crystallographic Communications, E81, 1-5. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, October 19). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

Sources

Navigating the Safe Handling of N-(3-Chloro-4-hydroxyphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling N-(3-Chloro-4-hydroxyphenyl)acetamide (CAS No. 3964-54-3), a compound that, while crucial in various synthetic pathways, demands meticulous handling due to its inherent hazards. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every step, from receipt to disposal, is executed with the highest degree of safety and scientific rigor.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a hazardous substance, and a thorough understanding of its risk profile is the foundation of safe handling. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful and can lead to gastrointestinal irritation.[2]

Given these hazards, a comprehensive risk assessment must be conducted before any handling of the material. This involves not only acknowledging the intrinsic properties of the chemical but also evaluating the specific laboratory context, including quantities being used, the nature of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound. It is crucial to remember that PPE is the last line of defense; engineering controls and safe work practices are the primary means of exposure prevention.[3][4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)To prevent skin contact and subsequent irritation. Always inspect gloves for tears or punctures before use.[5]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.To protect against accidental splashes that can cause serious eye irritation.[6][7]
Body Protection A laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination.[5][7]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood or if there is a risk of dust or aerosol generation.To prevent the inhalation of the compound, which can cause respiratory tract irritation.[2][4][6]
Footwear Closed-toe shoes.To protect feet from potential spills.[5]

Operational Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound from the moment it enters the laboratory to its final disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal a Receive and Inspect Package b Verify Chemical Identity and Integrity a->b c Store in a Cool, Dry, Well-Ventilated Area b->c d Don Appropriate PPE c->d e Work in a Fume Hood d->e f Weigh and Handle with Care e->f g Perform Experiment f->g h Decontaminate Work Area and Equipment g->h i Segregate Halogenated Waste h->i j Label Waste Container Clearly i->j k Arrange for Professional Disposal j->k

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.